4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSPBRYDQWLYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650618 | |
| Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943736-58-1 | |
| Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1), a pivotal heterocyclic intermediate in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a robust representative synthesis protocol, characteristic analytical data, core chemical reactivity, and significant biological applications. The guide emphasizes the compound's role as a versatile scaffold, particularly in the development of targeted kinase inhibitors, underpinned by its function as a potent inhibitor of Casein Kinase 1 Epsilon (CK1ε).
Physicochemical and Structural Properties
This compound is a solid organic compound featuring a fused pyrrolopyrimidine bicyclic system. This scaffold is an analog of purine, lending it significant potential for interacting with biological targets that recognize purine-based structures, such as protein kinases. The presence of a reactive chlorine atom at the C4 position and an amino group at the C2 position makes it a highly valuable and versatile building block for chemical library synthesis.
Table 1: Core Physicochemical Properties [][2]
| Property | Value |
| CAS Number | 943736-58-1 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid[3] |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 67.6 Ų |
| InChI Key | NCSPBRYDQWLYLE-UHFFFAOYSA-N[3] |
Note: An experimental melting point for this specific compound is not widely reported. However, the related parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, exhibits a melting point of >150 °C with decomposition.
Synthesis and Purification
Representative Synthesis Protocol
Stage A: Synthesis of 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Precursor)
This stage involves the cyclization of a suitable aminopyrrole precursor with a guanylating agent to form the pyrimidinone ring.
-
Reaction Setup: To a solution of ethyl 3-aminopyrrole-2-carboxylate (1 equivalent) in a high-boiling point solvent such as 2-ethoxyethanol, add guanidine carbonate (1.5 equivalents).
-
Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Pour the mixture into cold water to induce further precipitation.
-
Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with water and then a cold, non-polar solvent like diethyl ether to remove impurities.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Stage B: Chlorination to this compound (Final Product)
This stage converts the 4-oxo group to the 4-chloro group using a standard chlorinating agent. A protection/deprotection sequence for the 2-amino group is often necessary to prevent side reactions.
-
Protection: Suspend the 2-amino-4-oxo precursor (1 equivalent) in an inert solvent like dichloromethane. Add a suitable base (e.g., triethylamine, 1.5 equivalents) followed by dropwise addition of pivaloyl chloride (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This forms the pivaloyl-protected intermediate.
-
Chlorination: Isolate the protected intermediate. In a flask equipped with a reflux condenser, add the protected intermediate to an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.[5] The reaction should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen).
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the chlorinated product.
-
Deprotection & Isolation: Collect the crude solid by filtration. To remove the pivaloyl protecting group, suspend the solid in a basic solution (e.g., aqueous sodium hydroxide) and heat until hydrolysis is complete.[5][6] After cooling, neutralize the solution to precipitate the final product. Collect the solid by filtration, wash with water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the representative synthesis of the title compound.
Spectroscopic and Analytical Data
Verifiable, published spectroscopic data for this compound is not available in the public domain. However, data for the parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine , provides a strong reference point.
Reference Data: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6)
-
¹H NMR (DMSO-d₆): δ 12.43 (s, 1H, D₂O exchangeable), 8.61 (s, 1H), 7.97 (dd, J = 2.8, 2.8 Hz, 1H), 6.72 (dd, J = 1.7, 3.5 Hz, 1H).
-
¹³C NMR (DMSO-d₆): δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70.
-
MS (ES+): m/z 154.01 ([M+H]⁺, 100%), 156.01 (33%).
Expected Data for this compound
-
¹H NMR: The spectrum is expected to be similar to the parent compound, but with the notable absence of a signal around 8.6 ppm (corresponding to the C2-H proton). A new, broad singlet corresponding to the two protons of the C2-NH₂ group would be expected, likely in the range of 6.0-8.0 ppm, which would be D₂O exchangeable. The pyrrole NH and aromatic CH protons should exhibit similar shifts to the parent compound.
-
¹³C NMR: The carbon signals will be influenced by the electron-donating amino group at C2. The C2 signal is expected to shift significantly downfield (to ~160 ppm), while the C4 signal should remain in a similar region (~150-155 ppm).
-
Mass Spectrometry (HRMS): The exact mass for C₆H₅ClN₄ [M+H]⁺ would be calculated as 169.0276, with the characteristic M+2 isotopic peak for chlorine at ~33% intensity.
Chemical Reactivity and Derivatization
The primary utility of this compound stems from the high reactivity of the C4 chlorine atom towards nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the fused pyrimidine ring system activates the C4 position, making the chlorine an excellent leaving group.
This reactivity allows for the straightforward introduction of a wide variety of functional groups, making it an ideal scaffold for building chemical libraries for high-throughput screening.
Key Reactions:
-
Amination: Reaction with primary or secondary amines (aliphatic or aromatic) readily displaces the chlorine to form 2,4-diamino-5H-pyrrolo[3,2-d]pyrimidine derivatives. These reactions are typically carried out in a polar solvent like isopropanol, DMF, or water, often with a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct, or with mild acid catalysis.
-
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides (generated from alcohols or phenols with a base like NaH or K₂CO₃) yields the corresponding 4-ether derivatives.
-
Thiolation: Reaction with thiols provides 4-thioether derivatives.
Caption: Key SₙAr reactivity at the C4 position.
Applications in Medicinal Chemistry
The pyrrolo[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors. This compound serves as a critical starting material for compounds targeting several important enzyme families.
Casein Kinase 1 Epsilon (CK1ε) Inhibition
The title compound itself is reported as a highly potent and selective inhibitor of Casein Kinase 1 Epsilon (CK1ε).[] CK1ε is a serine/threonine kinase that plays a crucial role in regulating multiple oncogenic signaling pathways, including Wnt/β-catenin, HIPPO, and Mitogen-Activated Protein Kinase (MAPK). Dysregulation of these pathways is implicated in various cancers and chronic liver disease. By inhibiting CK1ε, the compound and its derivatives can modulate these pathways, presenting therapeutic opportunities for treating select cancers and neurodegenerative diseases like Alzheimer's.[]
Caption: Role as a CK1ε inhibitor modulating key signaling pathways.
Scaffold for Other Kinase Inhibitors
The versatile reactivity of the C4-chloro group allows this compound to serve as a key intermediate in the synthesis of inhibitors for other kinases, such as Janus Kinases (JAKs), which are critical in inflammatory signaling.
Safety, Handling, and Storage
Appropriate safety precautions must be taken when handling this compound. It should be handled in a well-ventilated area or fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Identification: [3]
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage:
-
Store in a cool, dry, dark place under an inert atmosphere.[3] Recommended storage temperature is 2-8 °C.
References
- 2. 943736-58-1 CAS Manufactory [m.chemicalbook.com]
- 3. This compound | 943736-58-1 [sigmaaldrich.com]
- 4. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Introduction: The Significance of the Pyrrolopyrimidine Scaffold
In the landscape of medicinal chemistry and drug development, the pyrrolopyrimidine scaffold is a privileged structure.[1] These fused heterocyclic systems are recognized as crucial building blocks in the synthesis of targeted therapies, particularly as kinase inhibitors.[1][2] Their structural resemblance to adenine allows them to function as ATP mimetics, making them a versatile framework for designing potent and selective modulators of key cellular processes.[2]
The subject of this guide, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1), is a prime example of such a critical intermediate.[3] Its unique arrangement of a pyrrole ring fused to a pyrimidine ring, further functionalized with chloro and amine groups, makes it an invaluable precursor for a range of bioactive molecules, including potential antiviral and anticancer agents.[][5] As such, the unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in any research or development pipeline.
This document serves as a technical guide for researchers and scientists, detailing the integrated analytical workflow for the definitive structure elucidation of this compound. We will move beyond simple procedural lists to explore the causality behind our choice of techniques, demonstrating a self-validating system where orthogonal methods converge to provide an unassailable structural proof.
Part 1: Foundational Molecular Properties
Before delving into complex spectroscopic analysis, establishing the foundational properties of the compound is the first logical step. This data provides the fundamental constraints for all subsequent structural hypotheses.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [6][7] |
| Molecular Weight | 168.58 g/mol | [6][7] |
| Exact Mass | 168.0202739 u | [6] |
| CAS Number | 943736-58-1 | [7] |
Part 2: The Analytical Workflow: An Integrated Approach
The structure elucidation of a novel or synthesized compound is not a linear process but a logical, iterative workflow. Each analytical technique provides a unique piece of the puzzle. When combined, these pieces must fit together perfectly to reveal the complete and correct structure.
Caption: Integrated workflow for structure elucidation.
Part 3: Mass Spectrometry - Confirming the Elemental Composition
Expertise & Causality: The first and most fundamental question is: "What is the mass of the molecule?" Mass spectrometry (MS) directly answers this, confirming the molecular weight and, by extension, the molecular formula. For this compound, MS is particularly crucial due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This creates a highly characteristic isotopic pattern in the mass spectrum that serves as a definitive fingerprint for the presence of a single chlorine atom.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Q-TOF instrument, to ensure accurate mass measurement.[8][9]
-
Ionization: Introduce the sample into the ESI source in positive ion mode. The amine groups on the molecule are readily protonated.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 Da).
Expected Data & Interpretation:
| Ion | Calculated m/z | Expected Relative Intensity | Rationale |
| [M+H]⁺ | 169.0275 | 100% | Corresponds to the protonated molecule containing the ³⁵Cl isotope (C₆H₆³⁵ClN₄⁺). |
| [M+H+2]⁺ | 171.0246 | ~33% | Corresponds to the protonated molecule containing the ³⁷Cl isotope (C₆H₆³⁷ClN₄⁺). This peak is the key indicator of chlorine. |
The observation of this distinct M and M+2 pattern, with the correct mass difference of ~2 Da and a relative intensity ratio of approximately 3:1, provides powerful, self-validating evidence for the presence of one chlorine atom and confirms the elemental formula C₆H₅ClN₄.
Part 4: NMR Spectroscopy - Mapping the Molecular Skeleton
Expertise & Causality: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the most powerful technique for determining the precise atomic framework of an organic molecule in solution. For a complex heterocyclic system like this, a full suite of 1D and 2D NMR experiments is not just recommended; it is essential for unambiguous assignment.
Experimental Protocol (General):
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving polar heterocyclic compounds and allows for the observation of exchangeable NH protons.[9]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[9][10]
-
Experiment Suite: Acquire the following spectra:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR: The Foundational Scans
Interpretation Logic: The ¹H NMR spectrum identifies all unique proton environments, while the ¹³C NMR spectrum does the same for the carbon atoms. By analyzing chemical shifts, coupling constants, and integrations, we can begin to assemble fragments of the molecule. Based on published data for the closely related compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, we can predict the expected spectral features.[11][12]
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| C2-NH₂ | ~6.5-7.5 (broad singlet, 2H) | - | Exchangeable protons of the primary amine. |
| C4-Cl | - | ~150-155 | Quaternary carbon attached to electronegative Cl and N. |
| C5-NH | ~11-12 (broad singlet, 1H) | - | Acidic proton of the pyrrole ring, often broad. |
| C6-H | ~6.6-6.8 (doublet) | ~100-105 | Pyrrole ring proton adjacent to C7-H. |
| C7-H | ~7.8-8.0 (doublet) | ~125-130 | Pyrrole ring proton adjacent to C6-H. |
| C7a | - | ~135-140 | Quaternary carbon at the ring junction. |
| C2 | - | ~155-160 | Carbon bearing the amine group. |
| C4a | - | ~145-150 | Quaternary carbon at the ring junction. |
2D NMR: Assembling the Puzzle
Expertise & Causality: 1D NMR provides the pieces; 2D NMR provides the instructions for how they connect. This is where the structure is truly validated.
-
COSY: Identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see a clear correlation between the proton at C6 and the proton at C7, confirming the pyrrole ring's CH-CH fragment.
-
HSQC: Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the C6/H6 and C7/H7 pairs.
-
HMBC: This is the key experiment for connecting the fragments. It shows correlations between protons and carbons over 2-3 bonds. Crucial expected correlations would include:
-
The pyrrole NH proton (H5) showing a correlation to the ring junction carbons (C4a, C7a) and C6.
-
The C6 proton showing correlations to C7a and C4a.
-
The C7 proton showing correlations to C5 and C4a. These long-range connections definitively prove the fusion of the pyrrole and pyrimidine rings and confirm the positions of the substituents.
-
Caption: Logic flow for 2D NMR data integration.
Part 5: X-Ray Crystallography - The Ultimate Confirmation
Expertise & Causality: While the combination of MS and NMR provides an extremely high degree of confidence, X-ray crystallography offers the ultimate, unambiguous proof of structure.[13] By determining the precise three-dimensional arrangement of atoms in a single crystal, it leaves no room for doubt regarding connectivity or tautomeric form.[13] Obtaining a publication-quality crystal structure is considered the gold standard for structural verification.[13]
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction. Common methods include:
-
Slow evaporation of a saturated solution (e.g., in ethanol or ethyl acetate).
-
Vapor diffusion by placing a vial of the compound solution inside a sealed jar containing a less polar anti-solvent.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Use a modern X-ray diffractometer to irradiate the crystal and collect the diffraction pattern.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to produce the final, detailed molecular structure.
-
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of orthogonal analytical techniques. Mass spectrometry provides the foundational confirmation of the molecular formula and the presence of chlorine. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, leaving little doubt as to the final structure. Finally, where absolute certainty is required, X-ray crystallography serves as the ultimate arbiter. By following this self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing that the structural integrity of this critical building block is assured.
References
- 1. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.943736-58-1 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 12. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: A Potent Kinase Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its chemical properties, proposed mechanisms of action, and its potential therapeutic applications, grounded in the available scientific and commercial literature.
Core Molecular Profile
This compound is a substituted pyrrolopyrimidine, a class of compounds recognized for its structural resemblance to purines, enabling interaction with a wide array of biological targets, particularly ATP-binding sites in kinases.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₄ | [1][2][3][4] |
| Molecular Weight | 168.58 g/mol | [1][2][3] |
| CAS Number | 943736-58-1 | [1][2][3][5] |
| IUPAC Name | This compound | [2] |
| Topological Polar Surface Area | 67.6 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
Note: This data is compiled from publicly available chemical databases and supplier information.
Synthesis and Chemical Structure
The structural arrangement of a pyrrole ring fused to a pyrimidine core makes it an effective mimic of adenine, the core component of ATP. This allows it to function as a competitive inhibitor for enzymes that utilize ATP, such as protein kinases.
Primary Mechanism of Action: Protein Kinase CK1ε Inhibition
Publicly available data from multiple chemical suppliers consistently identify this compound as a highly potent and selective inhibitor of protein kinase CK1ε.[1]
Causality Behind Kinase Inhibition: Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in regulating diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The epsilon isoform, CK1ε, has been specifically implicated in the progression of certain cancers and in the pathology of neurodegenerative diseases like Alzheimer's. Its dysregulation can lead to uncontrolled cell proliferation and the accumulation of toxic protein aggregates.
By competitively binding to the ATP pocket of CK1ε, this compound is proposed to block the transfer of phosphate groups to downstream substrates, thereby interrupting these pathological signaling cascades.
Caption: Competitive inhibition of CK1ε by this compound.
Therapeutic Potential and Applications
The unique activity of this molecule positions it as a promising candidate for drug development in two major therapeutic areas: oncology and neurodegenerative disease.
Anti-Tumor Activity
The pyrrolopyrimidine scaffold is a well-established pharmacophore in the development of anti-cancer agents, particularly kinase inhibitors.[6] While specific peer-reviewed studies on this compound are pending, commercial sources report potent activity against head and neck squamous cell carcinoma lines (FaDu and Cal27).[5]
This activity is attributed to the inhibition of methylthioadenosine phosphorylase (MTAP).[5] MTAP is an enzyme crucial for the salvage of adenine and methionine. In approximately 15% of all human cancers, the gene for MTAP is deleted, leading to an accumulation of its substrate, methylthioadenosine (MTA). This creates a specific vulnerability. By inhibiting other key cellular processes in these MTAP-deleted cells, a synthetic lethal interaction can be induced, leading to selective cancer cell death. The reported mechanism for this compound involves increasing cellular MTA, reducing polyamines, and inducing apoptosis.[5]
Furthermore, one report indicates a remarkably long biological half-life of 6.3 days for this compound when administered orally, a highly desirable pharmacokinetic property for a therapeutic agent.[5]
Caption: Proposed anti-tumor mechanism in MTAP-deleted cancer cells.
Neuroprotective Activity in Alzheimer's Disease
The link between CK1ε and Alzheimer's disease provides a strong rationale for the neuroprotective potential of its inhibitors. Aberrant CK1ε activity is believed to contribute to the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles and subsequent neuronal death. By inhibiting CK1ε, this compound may reduce tau pathology, offering a disease-modifying strategy.[1] This aligns with broader research demonstrating that various pyrrole-containing derivatives possess neuroprotective properties.
Experimental Protocols for In Vitro Evaluation
To validate the proposed activities of this compound, standardized biochemical and cell-based assays are required. The following protocols serve as self-validating systems for assessing its potency and mechanism of action.
Protocol: In Vitro Kinase Inhibition Assay (CK1ε)
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified CK1ε.
Materials:
-
Recombinant human CK1ε enzyme
-
Specific peptide substrate (e.g., a derivative of α-casein)
-
[γ-³²P]-ATP (radiolabeled ATP)
-
Kinase Reaction Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration would be 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 96-well plate, add 2 µL of each compound dilution. Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a background control.
-
Kinase Reaction: Prepare a master mix containing Kinase Reaction Buffer, CK1ε enzyme, and the peptide substrate. Add 40 µL of this master mix to each well.
-
Initiation: Start the reaction by adding 10 µL of [γ-³²P]-ATP solution to each well. The final ATP concentration should be near its Km value for CK1ε to ensure accurate competitive inhibition measurement.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear phase.
-
Termination and Capture: Spot 25 µL from each well onto a phosphocellulose filter mat. The negatively charged phosphorylated peptides will bind to the positively charged paper.
-
Washing: Submerge and wash the filter mat extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP. Perform at least three washes for 5 minutes each, followed by a final wash in acetone.
-
Quantification: Allow the mat to dry completely. Place the filter spots into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background counts, calculate the percentage of inhibition for each compound concentration relative to the DMSO control, and plot the results on a semi-log graph. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Apoptosis Assay (Annexin V Staining)
This protocol uses flow cytometry to quantify apoptosis in cancer cell lines (e.g., FaDu, Cal27) following treatment with the compound.
Materials:
-
FaDu or Cal27 human head and neck cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate FaDu or Cal27 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the compound at various concentrations (e.g., based on a preliminary cell viability assay like MTT). Include a vehicle-only (DMSO) control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Antibody Incubation: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on inducing apoptosis.
-
Conclusion and Future Directions
This compound represents a molecule with significant therapeutic promise, underpinned by its potent, targeted mechanism of action as a kinase inhibitor. Its reported activities against CK1ε and in MTAP-deleted cancers highlight its potential in precision medicine for both neurodegenerative diseases and oncology. The long biological half-life further enhances its attractiveness as a drug candidate.
The critical next step for the scientific community is the publication of primary research data that validates these claims. In-depth studies are required to confirm the IC₅₀ values against a panel of kinases, elucidate the precise mechanism of action in MTAP-deleted cells, and evaluate its efficacy and safety in preclinical animal models of Alzheimer's disease and relevant cancers. Such data will be essential to transition this promising molecule from a research tool to a potential clinical therapeutic.
References
- 1. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: A Key Modulator in Oncology and Neurodegenerative Disease Research
This guide provides a comprehensive technical overview of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, a heterocyclic compound of significant interest to researchers in drug discovery and development. We will delve into its chemical identity, synthesis, and multifaceted roles as a potent inhibitor of key cellular enzymes, offering insights into its application in oncology and neurodegenerative disease research.
Core Compound Identification and Nomenclature
The subject of this guide is the compound identified by the IUPAC name This compound .[1] This nomenclature precisely describes its fused heterocyclic structure, which consists of a pyrrole ring fused to a pyrimidine ring, with specific substitutions that are critical to its biological activity.
Synonyms: Researchers may encounter this compound under several alternative names in literature and commercial listings. The most common synonyms include:
-
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-ylamine
-
2-Amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine[2]
-
5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-[2]
For unambiguous identification, the Chemical Abstracts Service (CAS) number 943736-58-1 should be used.[2]
Physicochemical and Structural Characteristics
A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental settings, from storage and handling to its behavior in biological assays.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [1][2] |
| Molecular Weight | 168.58 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 943736-58-1 | [2] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area | 67.6 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 0 | [1] |
| Storage Conditions | 2-8°C, protect from light, store under inert gas | [4] |
Synthesis Pathway and Rationale
A plausible synthetic route would start with a suitably substituted pyrrole derivative. The formation of the fused pyrimidine ring often involves a cyclocondensation reaction. For the target molecule, which features a 2-amino group, a common and effective strategy is the use of guanidine or a guanidine equivalent in the cyclization step. The 4-chloro substituent is typically introduced in a later step, often by treating a 4-hydroxy or 4-oxo precursor with a chlorinating agent like phosphoryl chloride (POCl₃).[5]
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis workflow for this compound.
Causality in Experimental Choices:
-
Choice of Guanidine: The use of guanidine is a deliberate choice to introduce the 2-amino functionality directly into the pyrimidine ring during its formation. This is a highly efficient method for constructing 2-aminopyrimidines.
-
Chlorination Step: The conversion of a 4-oxo group to a 4-chloro group is a critical transformation. The chloro substituent acts as a versatile chemical handle. It is a good leaving group, allowing for subsequent nucleophilic substitution reactions. This enables the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies, where different functional groups can be introduced at the 4-position to optimize potency, selectivity, and pharmacokinetic properties.[4]
Dual-Mechanism Biological Activity: A Compound of Interest in Oncology and Neurodegeneration
This compound has emerged as a molecule of significant interest due to its potent inhibitory activity against two distinct and important enzyme targets: Methylthioadenosine Phosphorylase (MTAP) and Casein Kinase 1ε (CK1ε) .
MTAP Inhibition: A Synthetic Lethality Approach for Cancer Therapy
Mechanism of Action: In normal cells, the enzyme MTAP plays a crucial role in the methionine salvage pathway by metabolizing 5'-methylthioadenosine (MTA).[6] A significant portion of human cancers (~15%) exhibit a homozygous deletion of the MTAP gene, which is often co-deleted with the adjacent tumor suppressor gene CDKN2A.[6][7] This deletion leads to the accumulation of MTA within the cancer cells.[7]
MTA itself is a weak endogenous inhibitor of another enzyme, Protein Arginine Methyltransferase 5 (PRMT5).[7][8] PRMT5 is essential for various cellular processes, including mRNA splicing, and its activity is critical for the survival of rapidly proliferating cancer cells.[9] In MTAP-deleted cells, the accumulated MTA already partially suppresses PRMT5, creating a state of vulnerability. This state is known as a "hypomorphic state" of PRMT5.[7]
This compound and other related inhibitors can exploit this vulnerability. By directly or indirectly inhibiting MTAP (or by being an MTA-cooperative inhibitor of PRMT5), they can further suppress the PRMT5 pathway, pushing the cancer cells past a survival threshold and inducing apoptosis. This concept is a prime example of synthetic lethality , where the loss of two genes/proteins (in this case, MTAP and the inhibition of PRMT5) is lethal to a cell, while the loss of either one alone is not. This provides a therapeutic window to selectively target cancer cells while sparing normal, MTAP-proficient tissues. The inhibition of PRMT5 has been shown to lead to DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately triggering apoptosis in cancer cells.[9]
References
- 1. filecache.investorroom.com [filecache.investorroom.com]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis of 2-Amino-5-(3-Chloropr [research.amanote.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine CAS number 943736-58-1
An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 943736-58-1), a pivotal heterocyclic intermediate in modern medicinal chemistry. The pyrrolo[3,2-d]pyrimidine scaffold is a core structural motif in numerous kinase inhibitors, and this specific chlorinated amine derivative serves as a critical building block for the synthesis of advanced targeted therapeutics. This document delves into the compound's physicochemical properties, outlines its synthetic utility, and details its crucial role in the construction of the potent Anaplastic Lymphoma Kinase (ALK) inhibitor, Brigatinib. The guide further explores the mechanism of action of the resulting therapeutic agent, providing context for the intermediate's significance. Safety, handling, and experimental protocols are also discussed to provide a holistic resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine and its isomeric pyrrolo[3,2-d]pyrimidine systems are classified as deazapurines, which are bioisosteres of the naturally occurring purine ring system.[1] This structural similarity allows them to function as "hinge-binding" motifs, effectively interacting with the ATP-binding pocket of various protein kinases. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, molecules built upon the pyrrolopyrimidine scaffold have been successfully developed as potent and selective kinase inhibitors.[1][2]
This compound is a highly functionalized derivative of this core structure. The presence of the chloro group at the 4-position provides a reactive site for nucleophilic aromatic substitution, while the amino group at the 2-position offers another point for chemical modification. This strategic placement of functional groups makes it an exceptionally valuable intermediate for the synthesis of complex drug molecules, most notably the second-generation ALK inhibitor, Brigatinib.[3]
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is fundamental for its effective use in a research and development setting.
Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 943736-58-1 | [][5][6][7][8] |
| IUPAC Name | This compound | [][7] |
| Molecular Formula | C₆H₅ClN₄ | [] |
| Molecular Weight | 168.58 g/mol | [] |
| InChI Key | NCSPBRYDQWLYLE-UHFFFAOYSA-N | [][7] |
| Canonical SMILES | C1=CNC2=C1N=C(N=C2Cl)N | [] |
| Physical Form | Solid | [7][9] |
| Purity | Typically ≥97% | [][7][9] |
| Storage | Store at 2-8°C, under inert atmosphere, protected from light. | [][7] |
| Boiling Point | 472.3±48.0°C (Predicted) | [] |
| Density | 1.643±0.06 g/cm³ (Predicted) | [] |
GHS Hazard and Safety Information
Safe handling is paramount. The compound is classified with the following hazards:
-
Pictograms: Danger
-
Hazard Statements:
-
Precautionary Handling:
-
Use only in a well-ventilated area, preferably a fume hood.[10][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10][12]
-
Wash hands thoroughly after handling.[10]
-
Store locked up in a tightly closed container.[10]
-
Synthesis and Elaboration: The Path to Brigatinib
The primary utility of this compound lies in its role as a key intermediate. While the precise, multi-step synthesis of this specific starting material is proprietary to manufacturers, the general principles of constructing pyrrolopyrimidine cores are well-established. They often involve the cyclization of functionalized pyrimidines.[13][14] The critical value of this intermediate is realized in its subsequent reaction to form Brigatinib.
Conceptual Synthetic Workflow
The synthesis of a complex kinase inhibitor like Brigatinib is a multi-step process. Using an advanced intermediate like this compound streamlines the final stages of the synthesis by providing the core heterocyclic scaffold. The subsequent key transformation is a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Conceptual workflow from the core intermediate to Brigatinib.
Experimental Protocol: Synthesis of Brigatinib from the Core Intermediate
The following protocol is an illustrative procedure for the coupling of the aniline side chain to the 4-position of the pyrrolopyrimidine core, a critical step in the synthesis of Brigatinib. This is based on general principles of palladium-catalyzed cross-coupling reactions commonly used for such transformations.
Reaction: 5-chloro-N4-(2-(dimethylphosphoryl)phenyl)-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine formation
-
Reactor Setup: To a dry, inert-atmosphere reaction vessel, add this compound (1.0 eq), 2-(dimethylphosphoryl)aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable phosphine ligand like Xantphos (0.1 eq).
-
Solvent and Base: Add a dry, aprotic solvent such as DMF or 1,4-dioxane. Add a non-nucleophilic base, typically cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Reaction Conditions: Stir the mixture under a nitrogen or argon atmosphere and heat to 100-120°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the coupled intermediate.
This protocol describes a key coupling step. The synthesis of the final Brigatinib molecule involves an additional substitution at the 2-position with the 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl amine side chain.[15]
Biological Significance: The Mechanism of Action of Brigatinib
The scientific value of this compound is intrinsically linked to the pharmacological activity of the final product, Brigatinib. Brigatinib is a next-generation, orally administered tyrosine kinase inhibitor (TKI).[3][16]
Primary Target: Anaplastic Lymphoma Kinase (ALK)
Brigatinib is a highly potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[17] In certain cancers, particularly a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK).[3] This fusion protein results in a constitutively active ALK kinase, which drives uncontrolled cell proliferation and survival.
Brigatinib binds to the ATP-binding site of the ALK kinase domain, preventing the autophosphorylation of ALK and blocking the activation of its downstream signaling pathways.[18][19] This inhibition halts the oncogenic signaling that drives tumor growth.[19]
Overcoming Resistance and Broad Spectrum Activity
A key advantage of Brigatinib is its potent activity against a wide range of ALK resistance mutations that can emerge during treatment with first-generation inhibitors like crizotinib.[18][20] It also demonstrates potent inhibitory activity against other clinically relevant kinases, including ROS1 and mutated forms of the Epidermal Growth Factor Receptor (EGFR).[3][17][19]
Downstream Signaling Inhibition
By inhibiting ALK, Brigatinib prevents the phosphorylation and activation of key downstream signaling proteins, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3)
-
AKT (Protein Kinase B)
-
ERK1/2 (Extracellular signal-Regulated Kinases)
-
S6 Ribosomal Protein
The blockade of these pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in ALK-driven cancer cells.[3][19]
Caption: Brigatinib inhibits ALK, blocking key downstream signaling pathways.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated and enabling building block for the development of life-saving targeted cancer therapies. Its unique structure, featuring the biologically significant pyrrolopyrimidine core and strategically placed reactive handles, makes it an invaluable intermediate. Its central role in the synthesis of Brigatinib highlights the critical importance of advanced intermediate design in modern pharmaceutical development. For researchers in oncology and medicinal chemistry, this compound represents a key component in the ongoing effort to create more potent, selective, and durable treatments for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 943736-58-1|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 7. This compound | 943736-58-1 [sigmaaldrich.com]
- 8. This compound, CasNo.943736-58-1 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]
- 9. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 84905-80-6 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aaronchem.com [aaronchem.com]
- 13. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 14. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 15. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 16. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brigatinib - Wikipedia [en.wikipedia.org]
- 18. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 20. researchgate.net [researchgate.net]
The Dual-Action Therapeutic Potential of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Derivatives: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine core scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. As a 7-deazapurine analog, this heterocyclic system serves as a versatile backbone for the synthesis of potent and selective inhibitors of key cellular enzymes. This technical guide provides an in-depth exploration of the biological activities of derivatives of this scaffold, focusing on their dual-action mechanism involving the inhibition of Casein Kinase 1 Epsilon (CK1ε) and 5'-methylthioadenosine phosphorylase (MTAP). We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their therapeutic potential in oncology and neurodegenerative disorders.
Introduction: The this compound Scaffold
The pyrrolo[3,2-d]pyrimidine ring system is a bioisostere of purine, a fundamental component of nucleic acids and a key motif in numerous endogenous signaling molecules. This structural mimicry allows derivatives of this scaffold to interact with the ATP-binding sites of various enzymes, particularly kinases. The specific substitution pattern of this compound, featuring a chloro group at the 4-position and an amine at the 2-position, provides a crucial starting point for synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties. This guide will focus on the multifaceted biological activities stemming from this core structure, highlighting its promise as a platform for the development of next-generation targeted therapies.
Anticancer and Neuroprotective Activity via Casein Kinase 1 Epsilon (CK1ε) Inhibition
A primary mechanism through which this compound derivatives exert their biological effects is through the potent and selective inhibition of Casein Kinase 1 Epsilon (CK1ε).
Mechanism of Action
CK1ε is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including Wnt signaling, circadian rhythm regulation, and p53-mediated apoptosis.[1] Dysregulation of CK1ε activity has been implicated in the pathogenesis of various cancers and neurodegenerative diseases like Alzheimer's.[1]
Derivatives of this compound act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CK1ε and preventing the phosphorylation of its downstream substrates. This inhibition can modulate key signaling pathways:
-
Wnt/β-catenin Pathway: CK1ε is involved in the phosphorylation and subsequent stabilization of β-catenin. Inhibition of CK1ε can lead to the degradation of β-catenin, thereby downregulating Wnt signaling, which is often hyperactivated in cancers.
-
p53 Activation: CK1ε can phosphorylate the tumor suppressor protein p53, leading to its activation and the induction of apoptosis.[1] By modulating CK1ε activity, these derivatives can potentially enhance p53-mediated tumor suppression.
-
Neuroprotection: In the context of neurodegenerative diseases, CK1ε is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of CK1ε may therefore reduce tau pathology and offer a neuroprotective effect.
CK1ε Signaling Pathway
Caption: CK1ε signaling in Wnt pathway and p53 activation.
Experimental Protocol: In Vitro CK1ε Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against CK1ε using the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human CK1ε enzyme
-
CK1ε substrate (e.g., a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Include positive controls (enzyme without inhibitor) and negative controls (no enzyme) containing 1 µL of DMSO.
-
-
Enzyme and Substrate/ATP Mix Preparation:
-
Prepare the CK1ε enzyme solution in Kinase Assay Buffer to a final concentration that yields a robust signal (determined empirically).
-
Prepare a substrate/ATP mix in Kinase Assay Buffer. The ATP concentration should be at or near the Km for CK1ε to ensure sensitive detection of competitive inhibitors.
-
-
Kinase Reaction:
-
Add 2 µL of the CK1ε enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Induction of Apoptosis via 5'-methylthioadenosine phosphorylase (MTAP) Inhibition
In addition to their activity against CK1ε, derivatives of this compound have been identified as potent inhibitors of 5'-methylthioadenosine phosphorylase (MTAP).
Mechanism of Action
MTAP is a key enzyme in the methionine salvage pathway, responsible for the phosphorolysis of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In approximately 15% of human cancers, the gene encoding MTAP is homozygously deleted, often along with the adjacent tumor suppressor gene CDKN2A. This creates a specific metabolic vulnerability in these cancer cells.
Inhibition of MTAP in cancer cells, including those that are not MTAP-deficient, leads to an accumulation of intracellular MTA. This accumulation has several downstream consequences that contribute to an anti-tumor effect:
-
Polyamine Depletion: The methionine salvage pathway is linked to polyamine synthesis. MTAP inhibition can disrupt this pathway, leading to a reduction in polyamines, which are essential for cell growth and proliferation.
-
PRMT5 Inhibition: MTA is a known endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). The accumulation of MTA following MTAP inhibition leads to the suppression of PRMT5 activity. PRMT5 is involved in various cellular processes, including RNA splicing and cell cycle progression, and its inhibition can induce apoptosis.
-
Induction of Apoptosis: The combined effects of polyamine depletion and PRMT5 inhibition trigger the apoptotic cascade, leading to programmed cell death in cancer cells.
MTAP Inhibition-Mediated Apoptosis Pathway
Caption: MTAP inhibition leads to apoptosis.
Experimental Protocols for Assessing Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., FaDu, Cal27, MDA-MB-435)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the EC50 value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the test compounds, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Structure-Activity Relationship (SAR) of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | R1 | R2 | R3 | GI50 (µM) |
| 3 | CH3 | N(CH3)(4-methoxyphenyl) | H | 0.47 |
| 4 | H | N(CH3)(4-methoxyphenyl) | H | >10 |
| 5 | CH3 | N(CH3)(phenyl) | H | 1.1 |
| 6 | CH3 | NH(4-methoxyphenyl) | H | 1.1 |
Analysis of SAR:
-
Substitution at the 2-position: A methyl group at the R1 position (compound 3 ) is crucial for potent antiproliferative activity, as its removal (compound 4 ) leads to a significant loss of potency (>10 µM).
-
Substitution at the 4-position:
-
The N-methyl-N-(4-methoxyphenyl)amino group at the R2 position (compound 3 ) is optimal for activity.
-
Removal of the 4-methoxy group from the phenyl ring (compound 5 ) results in a more than two-fold decrease in potency.
-
The N-methyl group on the exocyclic amine is also important for activity, as its absence (compound 6 ) leads to a similar decrease in potency as seen in compound 5 .
-
These findings, although for a different primary target (tubulin), underscore the importance of specific substitutions on the pyrrolo[3,2-d]pyrimidine scaffold for achieving high biological potency. Further studies are warranted to delineate the specific SAR for CK1ε and MTAP inhibition by this compound derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with a dual mechanism of action that can be exploited for the development of novel therapeutics. Their ability to inhibit both CK1ε and MTAP provides a multi-pronged attack on cancer cells and offers potential for the treatment of neurodegenerative disorders. The detailed experimental protocols provided in this guide serve as a foundation for researchers to evaluate the biological activities of newly synthesized analogs. Future research should focus on synthesizing a focused library of derivatives to establish a clear structure-activity relationship for CK1ε and MTAP inhibition, which will be instrumental in optimizing the potency, selectivity, and drug-like properties of this exciting class of molecules.
References
An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine as a Protein Kinase CK1ε Inhibitor
This guide provides a comprehensive technical overview of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, a potent and selective inhibitor of protein kinase CK1ε. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of CK1ε-mediated signaling pathways and their therapeutic targeting in oncology and neurodegenerative disorders.
Introduction: The Significance of Targeting Protein Kinase CK1ε
Protein kinase CK1ε (Casein Kinase 1 epsilon) is a member of the highly conserved serine/threonine kinase family. It plays a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle progression, and circadian rhythm regulation. Dysregulation of CK1ε activity has been implicated in the pathophysiology of several diseases, making it a compelling therapeutic target.
Notably, CK1ε is a critical positive regulator of the Wnt/β-catenin signaling pathway.[1] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer, where it drives cell proliferation and survival.[1] Furthermore, emerging evidence links CK1ε to the phosphorylation of key proteins involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, highlighting its potential as a target for neuroprotective therapies.[] The development of selective inhibitors is therefore paramount to dissecting the specific functions of CK1ε and for validating its therapeutic potential.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
This compound belongs to the pyrrolopyrimidine class of heterocyclic compounds. This scaffold is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[] This structural mimicry allows pyrrolopyrimidines to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[] This mechanism is a well-established and successful strategy in the design of kinase inhibitors. The versatility of the pyrrolopyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[]
Physicochemical Properties of this compound
A clear understanding of the inhibitor's properties is fundamental for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 943736-58-1 | [3] |
| Molecular Formula | C₆H₅ClN₄ | [][3] |
| Molecular Weight | 168.58 g/mol | [][3] |
| Appearance | Solid | N/A |
| Storage | 2-8°C, protected from light | [4] |
Mechanism of Action and Kinase Selectivity
As an ATP-competitive inhibitor, this compound is designed to occupy the ATP-binding site of CK1ε, thereby blocking its catalytic activity. The pyrrolopyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.
Caption: Competitive Inhibition of CK1ε.
While specific quantitative data for this compound is not widely available in peer-reviewed literature, it is described as a "highly potent and selective" CK1ε inhibitor.[] For context, other optimized pyrrolopyrimidine-based inhibitors have demonstrated nanomolar potency against CK1 isoforms. The selectivity of a kinase inhibitor is a critical parameter, as off-target inhibition can lead to unforeseen cellular effects and toxicity. A comprehensive kinase selectivity panel is essential to fully characterize a novel inhibitor.
Therapeutic Potential and Documented Cellular Activity
The inhibition of CK1ε by this compound has shown promise in preclinical models, suggesting potential therapeutic applications in oncology and neuroprotection.
Anti-Tumor Activity
Evidence suggests that this compound exhibits anti-tumor activity.[] In a reported experiment, treatment with this compound induced apoptosis in two head and neck squamous cell carcinoma cell lines, FaDu and Cal27.[] This pro-apoptotic effect is consistent with the inhibition of pro-survival pathways, such as the Wnt/β-catenin pathway, which is often hyperactivated in these types of cancers.
Neuroprotective Potential
The compound is also suggested to have strong neuroprotective activity, holding promise for the treatment of conditions like Alzheimer's disease.[] CK1ε is known to be involved in the phosphorylation of proteins implicated in neurodegeneration, and its inhibition could potentially mitigate these pathological processes.
Experimental Protocols
The following protocols are provided as a guide for the characterization of this compound in biochemical and cellular assays. These are based on established methodologies for CK1 inhibitors.
In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This biochemical assay quantifies the ability of the inhibitor to block the phosphorylation of a substrate by measuring the amount of ATP remaining in the reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is converted to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction.
Caption: Workflow for Luminescence-Based Kinase Assay.
Materials:
-
Recombinant human CK1ε
-
CK1ε substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).
-
Add 2 µL of CK1ε enzyme in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be close to its Km for CK1ε to ensure accurate assessment of competitive inhibition.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)
This cell-based assay assesses the functional impact of the inhibitor on the Wnt/β-catenin signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the accumulation of β-catenin, which, along with TCF/LEF transcription factors, drives the expression of luciferase. An inhibitor of CK1ε will prevent the phosphorylation and subsequent degradation of β-catenin, leading to an increase in luciferase activity.
Caption: Workflow for Wnt/β-catenin Reporter Assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Wnt3a conditioned media
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the TCF/LEF reporter and control plasmids.
-
Inhibitor Treatment: After 24 hours, pre-incubate the cells with various concentrations of the inhibitor for 1-2 hours.
-
Pathway Activation: Add Wnt3a conditioned media to stimulate the pathway.
-
Incubation: Incubate for 16-24 hours to allow for luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the TCF/LEF-driven luciferase activity to the control reporter. Plot the normalized activity against the inhibitor concentration to determine the cellular EC50.
Synthesis Outline
The synthesis of this compound can be envisioned from a commercially available precursor.
References
neuroprotective properties of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
An In-Depth Technical Guide to the Neuroprotective Potential of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine and its Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. While direct evidence for the is emerging, a substantial body of research on its structural analogs points towards a promising therapeutic potential in neurodegenerative diseases. This technical guide synthesizes the current understanding of the neuroprotective mechanisms associated with the pyrrolo[3,2-d]pyrimidine class of molecules, providing a framework for the investigation of this compound as a novel neuroprotective agent. We will delve into the putative mechanisms of action, present established protocols for assessing neuroprotective efficacy, and offer a forward-looking perspective on the therapeutic landscape.
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold in Neuroprotection
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) is a paramount challenge in modern medicine. A key strategy in this endeavor is the identification and development of small molecules that can modulate the complex signaling pathways implicated in neuronal cell death and dysfunction. The 7-deazapurine (pyrrolo[3,2-d]pyrimidine) core is a versatile scaffold that has garnered significant attention due to its structural similarity to adenine, a fundamental component of ATP and nucleic acids. This similarity allows pyrrolo[3,2-d]pyrimidine derivatives to act as competitive inhibitors for a wide range of ATP-binding proteins, particularly kinases, which are central regulators of cellular processes.
While research on This compound is in its nascent stages, the broader family of pyrrolo[3,2-d]pyrimidines has been shown to exhibit potent inhibitory activity against several kinases implicated in neurodegeneration. These include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1 (CK1). Dysregulation of these kinases is a common pathological feature in many neurodegenerative diseases, leading to aberrant protein phosphorylation, neuroinflammation, and ultimately, neuronal apoptosis. Therefore, the exploration of this compound as a neuroprotective agent is a scientifically grounded pursuit with a high potential for therapeutic innovation.
Putative Mechanisms of Neuroprotection
Based on the established activities of its structural analogs, this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in neuronal survival and death.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play a crucial role in cell cycle regulation. In terminally differentiated cells like neurons, aberrant activation of CDKs is a hallmark of neurodegeneration, leading to cell cycle re-entry and subsequent apoptosis. Several pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent CDK inhibitors. By inhibiting CDKs, this compound could potentially prevent this catastrophic cell cycle re-entry and protect neurons from apoptotic death.
Caption: Inhibition of aberrant CDK activation by this compound can block the downstream cascade leading to neuronal apoptosis and promote neuronal survival.
Modulation of Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a ubiquitously expressed serine/threonine kinase that is a critical downstream effector in multiple signaling pathways, including those involved in tau phosphorylation, neuroinflammation, and apoptosis. Hyperactivation of GSK-3β is a central pathological event in Alzheimer's disease, contributing to the formation of neurofibrillary tangles (NFTs) and neuronal death. The pyrrolo[3,2-d]pyrimidine scaffold has been successfully exploited to develop GSK-3β inhibitors. By inhibiting GSK-3β, this compound could potentially reduce tau hyperphosphorylation, suppress neuroinflammation, and promote neuronal survival.
Experimental Validation of Neuroprotective Properties
A systematic evaluation of the neuroprotective effects of this compound requires a multi-tiered approach, starting with in vitro assays and progressing to in vivo models of neurodegeneration.
In Vitro Assays for Neuroprotection
The initial assessment of neuroprotective activity is typically performed using cultured neuronal cells subjected to various insults that mimic the pathological conditions of neurodegenerative diseases.
| Assay Type | Principle | Model System | Key Parameters Measured |
| Neuronal Viability | Measures the metabolic activity or membrane integrity of neuronal cells. | SH-SY5Y, PC12, primary cortical neurons | MTT reduction, LDH release, Calcein-AM/EthD-1 staining |
| Oxidative Stress | Quantifies the levels of reactive oxygen species (ROS) and antioxidant capacity. | Neuronal cells treated with H₂O₂, rotenone, or oligomeric Aβ | DCFDA fluorescence, GSH/GSSG ratio, SOD activity |
| Apoptosis | Detects the activation of apoptotic pathways. | Neuronal cells treated with staurosporine, glutamate, or Aβ | Caspase-3/7 activity, TUNEL staining, Annexin V/PI staining |
| Tau Phosphorylation | Measures the levels of phosphorylated tau protein. | Neuronal cells treated with okadaic acid or expressing mutant tau | Western blotting with phospho-tau specific antibodies, ELISA |
Step-by-Step Protocol: Assessing Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol provides a framework for evaluating the protective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, serially dilute the compound in the culture medium to the desired final concentrations.
-
Pre-incubate the neurons with the compound or vehicle (DMSO) for 2 hours.
-
-
Induction of Excitotoxicity:
-
Expose the neurons to 100 µM glutamate for 15 minutes in the presence of the compound or vehicle.
-
Remove the glutamate-containing medium and replace it with fresh culture medium containing the compound or vehicle.
-
-
Assessment of Neuronal Viability (MTT Assay):
-
24 hours after the glutamate insult, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: A streamlined workflow for assessing the neuroprotective efficacy of a test compound against glutamate-induced excitotoxicity in primary neurons.
Future Directions and Therapeutic Potential
The pyrrolo[3,2-d]pyrimidine scaffold represents a promising starting point for the development of novel neuroprotective agents. For this compound, the immediate next steps should focus on a comprehensive in vitro profiling to elucidate its primary molecular targets and confirm its neuroprotective activity. Subsequent structure-activity relationship (SAR) studies will be crucial to optimize its potency, selectivity, and drug-like properties.
Promising lead compounds can then be advanced into in vivo models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, APP/PS1) or toxin-induced models of Parkinson's disease (e.g., MPTP, 6-OHDA). These studies will be essential to evaluate the compound's pharmacokinetic profile, brain penetrance, and in vivo efficacy.
Conclusion
While direct experimental evidence for the is yet to be established in the public domain, the extensive research on its structural analogs provides a strong rationale for its investigation. The pyrrolo[3,2-d]pyrimidine scaffold is a validated pharmacophore for targeting key kinases implicated in neurodegeneration. The systematic approach outlined in this guide, from in vitro mechanistic studies to in vivo efficacy testing, provides a robust framework for unlocking the therapeutic potential of this promising compound and its future derivatives in the fight against neurodegenerative diseases.
The Antitumor Potential of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Compounds: A Technical Guide for Drug Development Professionals
Introduction: A Scaffold of Promise in Oncology
The quest for novel, highly selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies.[1] This guide focuses on a specific, yet versatile, member of this family: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine . This compound and its derivatives are gaining traction not only as bioactive molecules in their own right but also as crucial intermediates in the synthesis of next-generation kinase inhibitors and other advanced therapeutics.[2][3]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the core chemistry, explore the multifaceted mechanisms of antitumor action, present key preclinical data, and provide detailed experimental protocols to empower further investigation into this promising class of compounds. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights into the causality behind experimental choices and methodologies.
Core Chemistry and Synthesis
The strategic importance of this compound lies in its chemical architecture. The pyrrolopyrimidine core mimics the natural purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. The chlorine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the synthesis of diverse compound libraries. The amine group at the 2-position offers another site for modification, enabling fine-tuning of the molecule's pharmacological properties.
Representative Synthesis Workflow
The synthesis of this compound and its unaminated precursor, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, typically involves the chlorination of a pyrimidinone precursor. The following protocol is a representative example adapted from established methodologies.[4][5] The rationale behind this multi-step process is to build the heterocyclic core and then activate it for further derivatization.
Caption: Generalized synthesis workflow for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives.
Detailed Protocol: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This protocol details the chlorination step, a critical transformation in the synthesis of this class of compounds.
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent).
-
Addition of Reagent: Under a nitrogen atmosphere, carefully add phosphoryl chloride (POCl₃, ~2.8 equivalents).[4] The use of excess POCl₃ serves as both the chlorinating agent and the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 1-2 hours. The transformation of the solid starting material into a homogeneous solution is typically observed.[4]
-
Quenching: After cooling the reaction mixture in an ice-water bath, slowly and carefully pour it into a beaker containing crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃ and should be performed with caution due to the exothermic nature of the reaction.
-
Neutralization: While keeping the mixture cool, slowly adjust the pH to approximately 8 using a concentrated base such as ammonia or sodium hydroxide solution.[4] This precipitates the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it with cold water to remove any remaining salts.
-
Drying and Purification: Dry the solid product under vacuum. For analytically pure samples, further purification can be achieved by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate-hexane).[4]
Mechanisms of Antitumor Action
The antitumor potential of this compound compounds is not attributed to a single mode of action. Instead, evidence points towards their ability to modulate multiple key signaling pathways implicated in cancer cell proliferation, survival, and metabolism.
Kinase Inhibition
The pyrrolopyrimidine scaffold is a well-established "hinge-binding" motif for various protein kinases. This structural feature allows these compounds to compete with ATP for the active site of these enzymes, thereby inhibiting their catalytic activity.
-
Casein Kinase 1 Epsilon (CK1ε): this compound has been identified as a highly potent and selective inhibitor of CK1ε.[] CK1ε is a serine/threonine kinase involved in the regulation of numerous cellular processes, including Wnt signaling, circadian rhythms, and cell cycle progression. Overexpression of CK1ε has been linked to several cancers, and its inhibition represents a promising therapeutic strategy.
-
Other Kinase Targets: The versatility of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold allows for its elaboration into inhibitors of other critical oncogenic kinases, such as Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[2][7] For instance, it is a key intermediate in the synthesis of the JAK inhibitor Ruxolitinib.[2]
Caption: Mechanism of action via protein kinase inhibition.
Induction of Apoptosis via Metabolic Disruption
Recent studies have unveiled a fascinating mechanism of action for this compound in specific cancer types. In head and neck squamous cell carcinoma (HNSCC) cell lines FaDu and Cal27, the compound was shown to inhibit methylthioadenosine phosphorylase (MTAP).[]
MTAP is a key enzyme in the methionine salvage pathway. Its inhibition leads to an accumulation of methylthioadenosine (MTA), which in turn disrupts polyamine synthesis. Polyamines are essential for cell growth and proliferation, and their depletion can trigger apoptosis.[]
Caption: Apoptosis induction via MTAP inhibition and polyamine depletion.
Cell Cycle Arrest
Studies on halogenated analogues of the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated an ability to induce cell cycle arrest, particularly at the G2/M phase.[1] This suggests that these compounds may interfere with the cellular machinery responsible for mitotic entry and progression. While this effect was observed without concomitant apoptosis in some studies, it represents another avenue through which these compounds can exert their antiproliferative effects.[1]
Preclinical Data Summary
The antitumor activity of pyrrolo[3,2-d]pyrimidine derivatives has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Analogues
| Compound Type | Cancer Cell Lines | EC₅₀ Range (µM) | Reference |
|---|---|---|---|
| Halogenated Pyrrolo[3,2-d]pyrimidines | Various | 0.014 – 14.5 | [1] |
| N5-Alkyl Substituted Analogues | Various | 0.83 – 7.3 |[1] |
Table 2: In Vivo Toxicity and Pharmacokinetics of Halogenated Pyrrolo[3,2-d]pyrimidine Analogues in Mice
| Compound Type | Maximum Tolerated Dose (MTD) | Plasma Half-life (t₁/₂) | Key Observation | Reference |
|---|---|---|---|---|
| Parent Halogenated Analogues | 5–10 mg/kg | Not Reported | Wide variance in toxicity | [1] |
| N5-Alkyl Substituted Analogues | 40 mg/kg | 32.7 minutes | Significantly decreased toxicity |[1] |
Note: The N5-alkyl substitutions are thought to slow the rate of metabolism, which may contribute to the observed toxicity of the parent compounds.[1]
Key Experimental Protocols for Evaluation
To facilitate further research, this section provides detailed, step-by-step protocols for key assays used to characterize the antitumor potential of this compound compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC-Annexin V detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Workflow for apoptosis analysis using flow cytometry.
Future Directions and Conclusion
This compound and its derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents. Their ability to target multiple oncogenic pathways, including protein kinases and cellular metabolism, underscores their therapeutic potential.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4- and 2-positions to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Elucidating the full spectrum of kinase targets and off-targets to better predict efficacy and potential side effects.
-
In Vivo Efficacy Studies: Evaluating optimized lead compounds in relevant animal models of cancer to establish their therapeutic window and in vivo antitumor activity.
-
Combination Therapies: Exploring the synergistic potential of these compounds with existing chemotherapies or targeted agents.
References
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine for Alzheimer's disease research
An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine for Alzheimer's Disease Research
Introduction: Targeting a Novel Kinase in a Multifaceted Disease
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving the aggregation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs).[1][2] While much of the therapeutic focus has been on Aβ, the role of tau pathology in neurodegeneration is increasingly recognized as a critical driver of cognitive decline. A key enzymatic family implicated in the hyperphosphorylation of tau is Casein Kinase 1 (CK1).[3] Among its isoforms, CK1ε has emerged as a promising therapeutic target.
This technical guide focuses on This compound , a potent and selective inhibitor of protein kinase CK1ε.[1] The pyrrolo[3,2-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibition, mimicking the adenine core of ATP to enable competitive binding at the enzyme's active site. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its proposed mechanism of action and detailed protocols for its evaluation in the context of Alzheimer's disease research.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application in research, influencing everything from solvent selection to formulation for in vivo studies.
Physicochemical Data
While exhaustive experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be reliably inferred from its chemical structure and data on the closely related pyrrolo[2,3-d]pyrimidine core.
| Property | Value (Estimated/Reported) | Source |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Off-white to light-colored crystalline solid | [4] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | [4] |
| Storage | 2-8°C, protected from light, under inert gas | [5] |
| Stability | Stable under standard conditions; sensitive to strong acids/bases | [4] |
Causality Behind Properties: The fused aromatic ring system contributes to the compound's solid state and relative thermal stability. The presence of multiple nitrogen atoms and the amino group allows for hydrogen bonding, which influences its melting point and solubility. The chlorine atom at the 4-position is an electron-withdrawing group that enhances the electrophilicity of the pyrimidine ring, a key feature for its reactivity and biological activity.[4]
Synthesis of this compound
The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold is a multi-step process. The following proposed synthesis is based on established methodologies for similar 2-aminopyrrolo[3,2-d]pyrimidines, providing a reliable pathway for its laboratory preparation.[4][6] The key is the construction of the fused ring system, followed by chlorination and amination. A crucial intermediate for this class of compounds is often a protected 2-amino-4-oxo derivative.[4][6]
Step 1: Synthesis of the Pyrrolo[3,2-d]pyrimidin-4-one Core The initial steps involve the construction of the fused pyrrolopyrimidine ring system. This is typically achieved by reacting a substituted pyrrole with a reagent that provides the necessary atoms for the pyrimidine ring, such as formamidine or a derivative.
Step 2: Pivaloyl Protection of the 2-Amino Group To enable selective chlorination at the 4-position without side reactions at the 2-amino group, a protecting group strategy is employed. The pivaloyl group is a common choice due to its steric bulk and stability under various reaction conditions.
Step 3: Chlorination of the 4-Oxo Position The critical chlorination step is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction converts the 4-oxo group into the desired 4-chloro substituent.
Step 4: Deprotection of the 2-Amino Group The final step is the removal of the pivaloyl protecting group to yield the target compound. This is typically accomplished under basic conditions, such as with aqueous potassium hydroxide.
References
- 1. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
antibacterial activity of chlorinated pyrrolopyrimidines
An In-depth Technical Guide to the Antibacterial Activity of Chlorinated Pyrrolopyrimidines
Authored by a Senior Application Scientist
Foreword: The Imperative for Novel Antibacterial Scaffolds
The relentless rise of antimicrobial resistance necessitates a departure from incremental improvements to existing antibiotic classes. We are in urgent need of novel chemical scaffolds that engage bacterial targets through new or underexploited mechanisms. Among the most promising heterocyclic systems, the pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold".[1][2] Its structural versatility and ability to interact with a wide array of biological targets make it a focal point in modern medicinal chemistry.[3] This guide provides a deep dive into a specific, highly potent subclass: chlorinated pyrrolopyrimidines. We will dissect the critical role of chlorination, explore synthetic strategies, elucidate the primary mechanism of action, and detail the rigorous experimental methodologies required to validate these compounds as viable antibacterial agents.
The Strategic Role of Chlorination in Enhancing Bioactivity
Halogenation is a powerful tool in medicinal chemistry for modulating a compound's physicochemical properties. While the introduction of any halogen can be influential, chlorine atoms, in particular, confer distinct advantages to the pyrrolopyrimidine scaffold. The addition of a chlorine atom can significantly increase binding affinity at a target receptor.[4] This enhancement is not arbitrary; it stems from the ability of chlorine to participate in specific hydrophobic or polar interactions within the binding pocket.[4] Furthermore, the strategic placement of chlorine can alter the molecule's conformation and electronic distribution, optimizing its interaction with key residues of the target protein and potentially blocking metabolic degradation pathways, thereby improving pharmacokinetic profiles.
Synthetic Pathways to Chlorinated Pyrrolopyrimidines
The synthesis of these targeted molecules typically begins with a commercially available or readily synthesized core structure, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][5] This starting material serves as a versatile platform for introducing diversity through various chemical reactions. A common and effective strategy involves a multi-step process designed to build the final compound with precision.
A generalized synthetic workflow is outlined below. The causality behind this approach is control; each step allows for the specific modification of one part of the molecule, ensuring the final product has the desired substitutions at the correct positions.
Caption: Generalized synthetic workflow for chlorinated pyrrolopyrimidines.
The choice of catalyst in reactions like the Suzuki cross-coupling (Step 3) is critical for yield and selectivity. For instance, Pd(dppf)Cl₂ is often selected for its high selectivity in forming the desired mono-arylated product over diarylated by-products.[1] This level of control is paramount in constructing a library of compounds for structure-activity relationship studies.
Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
A primary antibacterial mechanism for many pyrrolopyrimidine derivatives is the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[6][7] DHFR is a crucial enzyme in the folic acid biosynthesis pathway, which is responsible for producing tetrahydrofolate.[8] Tetrahydrofolate is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[9]
By inhibiting DHFR, chlorinated pyrrolopyrimidines starve the bacterial cell of these essential precursors, leading to a bacteriostatic effect that halts growth and replication.[9] The structural similarity of the pyrrolopyrimidine core to the diaminopyrimidine portion of trimethoprim, a classic DHFR inhibitor, provides a strong rationale for this mechanism.[6][10] These compounds act as competitive inhibitors, binding to the active site of DHFR and preventing the reduction of dihydrofolate.[11] The selectivity for bacterial DHFR over human DHFR is a key therapeutic objective, and subtle structural modifications, including chlorination, can significantly enhance this selectivity.[10]
Caption: Inhibition of the bacterial folic acid pathway by chlorinated pyrrolopyrimidines.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For chlorinated pyrrolopyrimidines, SAR studies have revealed that specific substitutions at key positions on the scaffold are critical for potent antibacterial activity.
A pivotal study identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus.[1] The analysis demonstrated that the minimum inhibitory concentration (MIC) was highly dependent on two factors:
-
Halogen Substitution: The presence of a bromo or iodo group on the 4-benzylamine moiety was critical. This strongly suggests that a chloro-substituted equivalent would also be highly active.
-
Hydroxyl Position: A hydroxyl group in the meta or para position of the 6-aryl unit was essential for high potency.[1]
These findings are summarized in the table below, which illustrates how modifications to the core structure impact antibacterial efficacy.
| Position on Scaffold | Substitution Type | Impact on Antibacterial Activity (vs. S. aureus) | Source |
| C4-Amino Group | Benzylamine with para-Bromo substitution | High Potency (MIC = 8 mg/L) | [1] |
| C4-Amino Group | Benzylamine with para-Iodo substitution | High Potency (MIC = 8 mg/L) | [1] |
| C4-Amino Group | Unsubstituted Phenyl or Benzyl | Reduced or no activity | [1] |
| C6-Aryl Group | meta-Hydroxyphenyl | High Potency (MIC = 16 mg/L) | [1] |
| C6-Aryl Group | para-Hydroxyphenyl | Moderate Potency (MIC = 32 mg/L, thieno-analog) | [1] |
| C6-Aryl Group | Methoxy or Nitro substitution | Inactive | [1] |
Experimental Evaluation: A Self-Validating Workflow
The transition from a promising chemical structure to a validated antibacterial lead requires a rigorous and systematic evaluation process. This workflow ensures that the data generated is reliable, reproducible, and provides a clear indication of the compound's potential.
Caption: Experimental workflow for evaluating antibacterial candidates.
In Vitro Antibacterial Activity: MIC Determination
The first critical step is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. The broth microdilution method is the gold standard for this evaluation.[1][12]
Table 2: Representative In Vitro Activity of Halogenated Pyrrolopyrimidines
| Compound | Bacterial Strain | MIC (mg/L) | Source |
| Bromo-derivative (5) | S. aureus (ATCC29213) | 8 | [1] |
| Iodo-derivative (6) | S. aureus (ATCC29213) | 8 | [1] |
| Bromo-derivative (5) + Betatide | S. aureus (ATCC29213) | 2 | [1] |
| Iodo-derivative (6) + Betatide | S. aureus (ATCC29213) | 1 | [1] |
| Pyrrolopyrimidine (3b) | S. aureus | 0.31 (mg/mL) | [13] |
| Pyrrolopyrimidine (3c) | S. aureus | 0.31 (mg/mL) | [13] |
Synergistic Effects: Enhancing Potency
An exciting avenue of research is the combination of chlorinated pyrrolopyrimidines with other antimicrobial agents. A synergistic effect occurs when the combined activity of two drugs is greater than the sum of their individual activities. For example, the most potent bromo and iodo derivatives experienced a four-fold reduction in their MIC values against S. aureus when combined with the antimicrobial peptide betatide.[1] This suggests that the pyrrolopyrimidine may weaken the bacterium in a way that makes it more susceptible to the peptide, a highly desirable outcome that can combat resistance development.
In Vivo Efficacy
Promising in vitro data must be validated in a living system. Murine infection models, such as the thigh infection model, are commonly used to study the relationship between in vitro susceptibility (MIC) and in vivo activity.[14] In these models, parameters such as the maximal attainable antimicrobial effect (Emax) and the dose required to achieve a bacteriostatic effect are determined.[14] A strong correlation between low MIC values and potent in vivo activity is a critical milestone for any compound advancing toward clinical consideration.
Detailed Experimental Protocol: Broth Microdilution Assay
This protocol describes a self-validating system for determining the MIC of chlorinated pyrrolopyrimidines.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target bacterium.
Materials:
-
Test compounds (dissolved in DMSO, stock solution of 1000 µg/mL).[15]
-
96-well microtiter plates (sterile, U-bottom).
-
Target bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[1][15]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin).[12][13]
-
Negative controls (DMSO, sterile broth).
-
Spectrophotometer or plate reader (optional, for OD600 readings).
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Serial Dilution:
-
Add 100 µL of the test compound stock solution (appropriately diluted from the DMSO stock to the highest desired starting concentration in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Controls: Prepare wells or separate plates for the positive control antibiotic (following the same dilution scheme) and a DMSO control to ensure the solvent has no antibacterial effect at the highest concentration used.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Result Interpretation:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).
-
Confirm the validity of the test: Well 11 (growth control) must be turbid. Well 12 (sterility control) must be clear. The positive control antibiotic should yield an MIC within its known acceptable range for the control strain.
-
Future Perspectives
Chlorinated pyrrolopyrimidines represent a highly promising class of antibacterial agents. Future work should focus on expanding the SAR to optimize for a broader spectrum of activity, particularly against challenging Gram-negative pathogens. Investigating their potential to overcome specific resistance mechanisms and exploring novel synergistic combinations will be critical in the fight against multidrug-resistant bacteria. The detailed methodologies and mechanistic understanding presented in this guide provide a robust framework for researchers and drug development professionals to advance these potent compounds from the laboratory toward the clinic.
References
- 1. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as conformationally restricted analogues of the antibacterial agent trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 10. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrofolate reductase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auctoresonline.org [auctoresonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Foreword: The Strategic Importance of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
This compound is a pivotal heterocyclic intermediate in modern medicinal chemistry. As a 7-deazapurine scaffold, it serves as a foundational building block for a diverse range of biologically active molecules.[1] Its structure is particularly crucial for the development of targeted therapies, including potent and selective protein kinase inhibitors. Notably, evidence suggests this compound and its derivatives exhibit significant neuroprotective and anti-tumor activities, making it a molecule of high interest for drug discovery programs targeting conditions like Alzheimer's disease and various cancers.[]
The utility of this scaffold also extends to the synthesis of complex molecules like Ruxolitinib, a Janus kinase (JAK) inhibitor, and novel PROTAC (Proteolysis-Targeting Chimera) constructs, highlighting its versatility and importance in contemporary pharmaceutical research.[3]
This document provides a comprehensive guide to the synthesis of this key intermediate, focusing on a robust and well-established chlorination protocol. The narrative emphasizes the rationale behind procedural choices and outlines the critical safety measures required for a successful and safe execution.
I. Synthetic Strategy and Rationale
The most direct and reliable synthesis of this compound involves the chlorination of its corresponding hydroxyl precursor, 2-Amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one . This strategy is predicated on the well-established reactivity of the 4-oxo (or its tautomeric 4-hydroxy) group on the pyrimidine ring.
The core logic is twofold:
-
Activation of the Hydroxyl Group: The C4-hydroxyl group is a poor leaving group. Therefore, a potent chlorinating agent is required to convert it into a more labile intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity.
-
Nucleophilic Substitution: Once activated, the C4 position becomes highly electrophilic, allowing for a nucleophilic attack by a chloride ion (from POCl₃) to displace the activated oxygen moiety and yield the desired 4-chloro product.
The overall synthetic transformation is depicted below.
Figure 1: Overall reaction scheme for the synthesis of the target molecule.
II. Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorination of analogous pyrrolopyrimidinone systems.[4][5]
A. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-Amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one | 155601-33-5 | 150.14 | Starting material (precursor) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Chlorinating agent, Reagent Grade (≥99%) |
| Concentrated Ammonia Solution (NH₄OH) | 1336-21-6 | 35.05 | For neutralization, ~28-30% NH₃ basis |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For work-up |
| Crushed Ice | - | - | For quenching |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For chromatography, HPLC Grade |
| Hexane | 110-54-3 | 86.18 | For chromatography, HPLC Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying organic layers |
| Silica Gel | 7631-86-9 | - | For column chromatography, 230-400 mesh |
B. Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃ with moisture.
-
Add 2-Amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (e.g., 10.0 g, 66.6 mmol) to the flask.
-
Under a steady stream of nitrogen, carefully add phosphorus oxychloride (e.g., 60 mL, 644 mmol, ~9.7 equivalents) to the starting material. The mixture will be a suspension.
-
-
Chlorination Reaction:
-
Begin stirring the mixture and gently heat the flask to reflux using a heating mantle. An appropriate temperature is typically around 105-110 °C.
-
Maintain the reflux for approximately 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM as eluent). The reaction is complete when the starting material spot is no longer visible. The mixture will typically transform into a dark, homogeneous solution.[4]
-
-
Reaction Work-up and Quenching (CRITICAL SAFETY STEP):
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, further cool the flask in an ice-water bath.
-
In a separate large beaker (at least 2L capacity), prepare a substantial amount of crushed ice (e.g., 800 g). Place this beaker in a secondary container within the fume hood.
-
EXTREMELY CAUTIOUSLY , slowly and dropwise, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that releases large volumes of toxic HCl gas. Do not add ice or water to the reaction mixture.[6]
-
Once the addition is complete, continue stirring until all the ice has melted.
-
-
Neutralization and Precipitation:
-
While keeping the aqueous solution cool in an ice bath, slowly add concentrated ammonia solution to neutralize the mixture. The target pH is approximately 8.[4] This step is also exothermic and should be performed with care.
-
As the pH approaches 8, a precipitate will form. Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Transfer the solid to a drying dish and dry it under vacuum at an elevated temperature (e.g., 80-100 °C) to afford the crude this compound, typically as a dark gray or brown solid.[4] The expected yield for this step is generally high, often in the range of 85-95%.
-
C. Purification Protocol
To obtain an analytically pure sample, the crude product must be purified.
-
Column Chromatography:
-
Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and methanol).
-
Prepare a silica gel column packed with an appropriate non-polar solvent system, such as Hexane/Ethyl Acetate.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of Hexane/Ethyl Acetate (e.g., starting from 10% EtOAc and gradually increasing the polarity). A typical eluent ratio for the product is around 35:65 EtOAc:Hexane.[4]
-
Collect the fractions and monitor them by TLC.
-
Combine the pure fractions and concentrate them under reduced pressure to yield the purified product as an off-white or pale solid.
-
III. Workflow Visualization and Safety
A. Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for synthesis and purification.
B. Critical Safety Precautions
Adherence to strict safety protocols is non-negotiable, especially when handling phosphorus oxychloride.
-
Phosphorus Oxychloride (POCl₃) Hazards: POCl₃ is highly toxic, corrosive, and reacts violently with water.[7][8] Inhalation can cause severe damage to the respiratory system, and skin contact results in severe chemical burns.[8]
-
Engineering Controls: All operations involving POCl₃ must be performed inside a certified chemical fume hood with the sash positioned as low as is practical.[6] An emergency shower and eyewash station must be immediately accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[9]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene or similar). Double-gloving is recommended.[9]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[7]
-
-
Handling and Quenching:
-
POCl₃ is moisture-sensitive. Prevent contact with air or water, which liberates toxic hydrogen chloride gas.[7][9]
-
The quenching step (adding the reaction mixture to ice) is the most hazardous part of the procedure. It must be performed slowly, behind a blast shield, to control the violent exothermic reaction and gas evolution. Never add water or ice to the POCl₃ mixture. [6]
-
-
Waste Disposal: All POCl₃-contaminated waste must be treated as hazardous and disposed of according to institutional and local regulations.
IV. References
-
4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6. ChemicalBook. --INVALID-LINK--
-
Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. --INVALID-LINK--
-
This compound. Synblock. --INVALID-LINK--
-
CAS 943736-58-1 this compound. BOC Sciences. --INVALID-LINK--
-
Phosphorus(V) oxychloride - SAFETY DATA SHEET. Thermo Fisher Scientific. --INVALID-LINK--
-
Phosphorus oxychloride. Lanxess. --INVALID-LINK--
-
SAFETY DATA SHEET - Phosphorus Oxychloride, Reagent. Spectrum Chemical. --INVALID-LINK--
-
HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. New Jersey Department of Health. --INVALID-LINK--
-
STANDARD OPERATING PROCEDURE - Phosphorus Oxychloride. University of Delaware. --INVALID-LINK--
-
4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis. ChemicalBook. --INVALID-LINK--
-
The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis. Pharmaffiliates. --INVALID-LINK--
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). --INVALID-LINK--
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. lanxess.com [lanxess.com]
- 9. nj.gov [nj.gov]
Application Notes and Protocols for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: A Key Intermediate in Targeted Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the quest for highly selective and potent kinase inhibitors remains a paramount objective. The pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, has emerged as a privileged scaffold in this pursuit. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.
This document provides a comprehensive guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS No. 943736-58-1), a pivotal intermediate for the synthesis of advanced therapeutic agents.[2] Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and an amino group at the 2-position, offers a versatile platform for constructing diverse molecular libraries. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of various side chains that can be tailored to target specific kinase active sites. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and application data to facilitate its use in drug discovery programs.
Physicochemical and Analytical Profile
A thorough understanding of the intermediate's properties is crucial for its effective use. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 943736-58-1 | [2] |
| Molecular Formula | C₆H₅ClN₄ | [2] |
| Molecular Weight | 168.58 g/mol | [2] |
| IUPAC Name | This compound | [] |
| Appearance | Solid (Typical) | [4] |
| Purity | ≥97% (Typical from commercial sources) | [] |
| Storage | Store at 2-8°C in a dry, sealed place under an inert atmosphere. | [] |
Core Application: A Building Block for Kinase Inhibitors
The primary application of this compound lies in its role as a precursor to potent and selective kinase inhibitors. The pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed to target various kinases, including Kinase Insert Domain Receptor (KDR), a key player in angiogenesis.[5][6]
Notably, this compound itself has been identified as a highly potent and selective inhibitor of protein kinase CK1ε . This kinase is implicated in the regulation of circadian rhythms, and its dysregulation has been linked to neurodegenerative conditions like Alzheimer's disease, as well as certain cancers.[7]
The synthetic utility of this intermediate hinges on the SNAr reaction at the C4 position. The electron-withdrawing nature of the pyrimidine ring and the fused pyrrole system activates the C4-Cl bond towards displacement by a wide range of nucleophiles, typically amines. This allows for the strategic introduction of pharmacophores designed to interact with specific residues in the target kinase's active site, thereby conferring potency and selectivity.
Experimental Protocols
The following protocols provide a plausible and logical synthetic route to this compound, based on established chemical principles for analogous heterocyclic systems. The synthesis begins with the construction of the core pyrrolopyrimidine ring system.
Protocol 1: Synthesis of 2-Amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Starting Material)
The synthesis of the core heterocyclic precursor can be achieved through various routes. One common approach involves the cyclization of a substituted pyrrole. This protocol outlines a conceptual pathway.
Materials:
-
Appropriately substituted pyrrole precursor (e.g., ethyl 3-amino-4-cyanopyrrole-2-carboxylate)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the pyrrole precursor (1.0 eq) and guanidine hydrochloride (1.5 eq) in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide (2.5 eq) in ethanol portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and then water.
-
Dry the solid under vacuum to yield 2-Amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of this compound
This critical step involves the chlorination of the 4-oxo position. The protocol is adapted from established procedures for chlorinating similar heterocyclic ketones, such as the isomeric pyrrolo[2,3-d]pyrimidines.[8]
Materials:
-
2-Amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq)
-
N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base (optional, can accelerate the reaction)
-
Toluene (optional, as solvent)
-
Crushed ice
-
Concentrated ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Safety Precaution: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 2-Amino-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (1.0 eq).
-
Under a nitrogen atmosphere, add phosphorus oxychloride (10-15 eq) via the dropping funnel. If using a solvent, the starting material can be suspended in toluene before adding POCl₃.
-
Optional: If using a base, add DIPEA (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. The mixture will typically become a dark, homogeneous solution. Monitor the reaction by TLC (e.g., 10% MeOH in DCM), quenching an aliquot carefully in ammonium hydroxide before spotting.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring. This is a highly exothermic step.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of concentrated ammonium hydroxide, keeping the temperature below 20°C with an ice bath. Adjust the pH to ~8-9.
-
A precipitate should form. Stir the slurry for 30-60 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
Protocol 3: Purification
The crude product often contains residual inorganic salts and potential by-products. Purification is typically achieved by recrystallization or column chromatography.
Method A: Recrystallization
-
Dissolve the crude solid in a minimal amount of a hot solvent system, such as methanol/water or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method B: Silica Gel Chromatography
-
Prepare a silica gel column using an appropriate eluent system. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point (e.g., 0-10% MeOH in DCM).
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DMF, adsorb it onto a small amount of silica gel, and dry it.
-
Load the dried silica onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization
The identity and purity of the synthesized intermediate must be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole and pyrimidine protons. The NH₂ and pyrrole NH protons will be visible, often as broad singlets, and are exchangeable with D₂O. |
| ¹³C NMR | Resonances for the six distinct carbon atoms in the heterocyclic core. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
| HPLC | A single major peak indicating the purity of the compound. Purity is typically reported as >97%. |
Note: While specific spectra for this compound are not widely published, analytical data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[5] For the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, characteristic ¹H NMR (DMSO-d6) signals are observed at δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, 1H), and 6.72 (dd, 1H).
Conclusion and Future Outlook
This compound is a high-value intermediate whose strategic importance is rooted in the proven success of the pyrrolopyrimidine scaffold in kinase inhibitor design. The protocols and data presented in this guide provide a solid foundation for its synthesis, purification, and application in drug discovery workflows. As the demand for novel, selective, and potent targeted therapies continues to grow, the utility of versatile and strategically functionalized building blocks like this one will only increase, paving the way for the next generation of innovative medicines.
References
- 1. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 4. This compound, CasNo.943736-58-1 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]
- 5. 943736-58-1|this compound|BLD Pharm [bldpharm.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
using 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine in kinase inhibitor synthesis
Application Notes & Protocols
Topic: Strategic Utilization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine for the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 7-deazapurine scaffold, specifically the pyrrolo[3,2-d]pyrimidine core, is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors.[1][2] This is due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allowing it to function as an effective ATP-competitive inhibitor.[2][3] This application note provides an in-depth guide to the strategic use of a critical building block, This compound , in the synthesis of kinase inhibitors. We will explore the chemical rationale behind its versatility, detail robust and field-proven protocols for key chemical transformations—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr)—and provide insights into the structure-activity relationships (SAR) that guide the design of targeted therapeutics. This document is intended to be a practical and authoritative resource for researchers aiming to leverage this powerful scaffold in their drug discovery programs.
The 7-Deazapurine Scaffold: An ATP Hinge-Binding Mimic
Protein kinases utilize ATP to phosphorylate substrate proteins, a fundamental process in cellular signaling. The vast majority of small-molecule kinase inhibitors are designed to compete with ATP by occupying its binding site. The efficacy of these inhibitors often hinges on their ability to replicate the key interactions of adenine with the "hinge region" of the kinase.
The pyrrolo[3,2-d]pyrimidine core is a bioisostere of adenine where the N7 atom is replaced by a carbon atom.[4] This substitution maintains the crucial hydrogen bonding pattern required for hinge binding while providing a vector for chemical modification (at the C5 position of the pyrrole ring) to enhance potency and selectivity. The 2-amino group on the pyrimidine ring acts as a critical hydrogen bond donor, mimicking the N6-amino group of adenine.
Caption: Adenine vs. 7-Deazapurine hinge binding mimicry.
This compound: A Strategic Intermediate
The title compound (CAS 943736-58-1) is an exceptionally valuable starting material for library synthesis. Its utility is derived from the differential reactivity of its functional groups:
-
C4-Chloro Group: This is the primary site for diversification. The chlorine atom is an excellent leaving group, activated by the electron-withdrawing pyrimidine ring, making the C4 position susceptible to both palladium-catalyzed cross-coupling reactions and SNAr.[5][6] This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents.
-
2-Amino Group: This group is essential for the pharmacophore, typically forming one or more hydrogen bonds with the kinase hinge region. It is generally unreactive under the conditions used to modify the C4 position.
-
5H-Pyrrole Nitrogen: The N-H of the pyrrole ring can be alkylated or arylated to probe additional space within the ATP-binding pocket or to modulate the physicochemical properties of the final compound.
This strategic arrangement of functional groups enables a modular approach to inhibitor design, where different regions of the kinase active site can be systematically probed. This compound is a key intermediate in the synthesis of advanced therapeutics, including Janus kinase (JAK) inhibitors like Ruxolitinib.[4][7]
Caption: Key synthetic pathways from the title compound.
Core Synthetic Protocols
The following protocols are generalized procedures that serve as excellent starting points for synthesis. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is paramount for installing aryl or heteroaryl moieties at the C4 position, which are often designed to extend into the hydrophobic regions of the ATP-binding site to enhance potency and selectivity.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (0.05 - 0.1 equiv) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 - 0.1 equiv)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DME
Procedure:
-
To a microwave vial or Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent system.
-
Seal the vessel and heat the reaction mixture to 80-120 °C. Microwave irradiation (e.g., 100-140 °C for 15-60 minutes) can significantly accelerate the reaction.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Insight: The choice of catalyst and base is crucial. For electron-deficient heteroaryl chlorides, a catalyst like Pd(PPh₃)₄ is often sufficient.[8] For more challenging couplings, stronger bases like K₃PO₄ and more electron-rich phosphine ligands may be necessary to facilitate the catalytic cycle.[5]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction provides a powerful and general method for forming C-N bonds, enabling the introduction of a diverse range of primary and secondary amines at the C4 position.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.5 equiv)
-
Palladium pre-catalyst: G3 or G4 Pd-precatalysts (e.g., XPhos Pd G3) (0.01 - 0.05 equiv)
-
Ligand: Buchwald-type biarylphosphine ligand (e.g., XPhos, RuPhos) if not using a pre-catalyst.
-
Base: NaOtBu, LiHMDS, or K₂CO₃ (1.5 - 2.5 equiv)
-
Solvent: Toluene, Dioxane, or CPME (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (if used) and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon) three times.
-
In a separate flask, dissolve the this compound and the amine in the anhydrous solvent. Add this solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water, then separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Insight: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine coupling partner (or the N-H of the catalyst-amine complex) without competing in the substitution.[11] Bulky, electron-rich biarylphosphine ligands are essential as they accelerate the rate-limiting reductive elimination step, which forms the final C-N bond.[12]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classic, often metal-free, method for substituting the C4-chloro group with strong nucleophiles, particularly amines.[13] The reaction is driven by the electron-deficient nature of the pyrimidine ring.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (2.0 - 5.0 equiv, or 1.1 equiv with a base)
-
Base (optional, if using amine salt): DIPEA, Et₃N (2.0 - 3.0 equiv)
-
Solvent: EtOH, n-BuOH, DMSO, or NMP
Procedure:
-
In a sealed tube or round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the amine nucleophile. If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA.
-
Heat the reaction mixture to 80-150 °C. The reaction can often be driven to completion by using the amine itself as the solvent if it is a liquid.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent and excess amine.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the layers, extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality Insight: This reaction proceeds via a Meisenheimer complex intermediate.[14] The rate is highly dependent on the nucleophilicity of the amine and the polarity of the solvent. Polar aprotic solvents like DMSO can accelerate the reaction but may lead to side products at high temperatures. Acid catalysis can also be employed for less nucleophilic anilines.[6]
Structure-Activity Relationship (SAR) Summary
The modular nature of syntheses using this compound has allowed for extensive exploration of the SAR for various kinase families. Below is a summary of key findings from the literature.
| Scaffold / Modification at C4 | Target Kinase(s) | Reported Potency (IC₅₀) | Key Insights | Reference |
| Aryl/Heteroaryl (via Suzuki) | EGFR, HER2, VEGFR2, CDK2 | 40 - 204 nM | Introduction of substituted phenyl rings can lead to multi-kinase inhibitors. Halogenation of the appended ring often enhances potency. | [15] |
| Aryl/Heteroaryl (via Suzuki) | KDR (VEGFR2) | Varies | Used to develop non-ATP competitive (Type II) inhibitors that bind to the DFG-out conformation. | [16] |
| Substituted Anilines (via SNAr/Buchwald) | JAK1/JAK2 | Low nM | The core of Ruxolitinib features a C4-linked pyrazole, but related structures often utilize substituted anilines to target the JAK family. | [4][7] |
| Substituted Amines | Protein Kinase CK1ε | Potent (unspecified) | The core scaffold itself is a potent inhibitor of CK1ε. | [] |
| Extended Linkers/Hybrids | EGFR, HER2, VEGFR2, CDK2 | Low nM | Linking the 7-deazapurine core to other pharmacophores (e.g., isatin) via a C4-attached linker can produce highly potent multi-targeted agents. | [18][19] |
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the systematic and modular construction of compound libraries targeting a wide range of kinases. By leveraging robust synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr, researchers can efficiently probe structure-activity relationships and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. The protocols and insights provided in this document offer a solid foundation for any drug discovery program aiming to exploit the therapeutic potential of the 7-deazapurine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promotion.pharmablock.com [promotion.pharmablock.com]
- 5. scispace.com [scispace.com]
- 6. preprints.org [preprints.org]
- 7. nbinno.com [nbinno.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Experimental Protocols: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental applications of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS No. 943736-58-1). This pyrrolopyrimidine scaffold is a versatile heterocyclic intermediate with significant potential in modern therapeutic development. Its utility stems from its role as a key building block for potent kinase inhibitors and other bioactive molecules.[1][2] This guide moves beyond simple procedural lists to explain the underlying scientific principles, offering field-proven insights into experimental design, execution, and data interpretation. We present detailed protocols for its application in medicinal chemistry derivatization, in vitro kinase inhibition assays, and cell-based antiproliferative screens.
Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Core
This compound is a substituted 7-deazapurine analog. Unlike traditional purines, the pyrrolo[3,2-d]pyrimidine scaffold offers unique electronic properties and steric profiles, making it a privileged structure in medicinal chemistry.[3] The chlorine atom at the C4 position serves as an excellent synthetic handle for introducing diverse functionalities via nucleophilic aromatic substitution or cross-coupling reactions, while the C2-amine provides an additional vector for modification or a critical hydrogen-bonding moiety for target engagement.
This compound has been identified as a potent inhibitor of protein kinase CK1ε and shows promise in the development of treatments for neurodegenerative diseases like Alzheimer's and certain cancers.[] The broader pyrrolopyrimidine class is instrumental in synthesizing inhibitors for critical oncology targets, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR), underscoring the scaffold's therapeutic relevance.[2][5]
Physicochemical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 943736-58-1 | [6][7] |
| Molecular Formula | C₆H₅ClN₄ | [][8] |
| Molecular Weight | 168.58 g/mol | [][8] |
| Appearance | Solid (typically off-white to light yellow) | [6] |
| Storage | 2-8°C, inert atmosphere, protected from light | [6] |
| Purity | Typically ≥97% | [6][8] |
Core Application I: Medicinal Chemistry & Scaffold Elaboration
The primary utility of this compound is as a foundational scaffold for generating novel chemical entities. The C4-chloro group is readily displaced or coupled, allowing for systematic exploration of the structure-activity relationship (SAR). Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for creating C-C bonds.
Rationale for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters. This allows for the rapid generation of a diverse library of C4-aryl or C4-heteroaryl substituted pyrrolopyrimidines, which is essential for optimizing target potency, selectivity, and pharmacokinetic properties. The palladium catalyst, ligand, and base are critical components that must be carefully selected to ensure efficient catalytic turnover.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis of a C4-Aryl-5H-pyrrolo[3,2-d]pyrimidin-2-amine Derivative
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 168 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation, halting the catalytic cycle.
-
Solvent Addition: Add the anhydrous dioxane/water solvent mixture (10 mL) via syringe. Stir the suspension for 5 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol) to the flask. Note: For some air-stable pre-catalysts, this can be done at the beginning.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Application II: In Vitro Biochemical Kinase Inhibition Assay
To validate the biological activity of newly synthesized derivatives or the parent compound itself, a direct measure of target engagement is required. An in vitro kinase assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Rationale for the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay (Promega) is a robust, high-throughput method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction. The assay is universal for any ADP-generating enzyme and has a very high signal-to-background ratio. The assay proceeds in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Diagram: Kinase Inhibition Assay Principle
Caption: Principle of kinase inhibition and luminescent ADP detection.
Protocol 3.1: IC₅₀ Determination against a Target Kinase
Materials:
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Target Kinase (e.g., CK1ε), substrate peptide, and reaction buffer.
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Reagent, Detection Reagent).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Create a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM. In the 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (0% inhibition, high signal) and 1 µL of a known potent inhibitor or no enzyme (100% inhibition, low signal).
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase reaction buffer, the specific substrate peptide, and the target kinase enzyme. Add 10 µL of this master mix to each well containing the compound/DMSO.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition.
-
ATP Addition: Prepare an ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors are measured accurately. Add 10 µL of the ATP solution to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 40 µL of the Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin for the light-producing reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the high (DMSO only) and low (no enzyme/staurosporine) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)).
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Core Application III: Cell-Based Antiproliferative Assay
Ultimately, a compound's therapeutic potential must be evaluated in a biological context. A cell-based assay measures the effect of the compound on cell viability or proliferation, providing a more physiologically relevant assessment of its efficacy.
Protocol 4.1: Measuring Anti-proliferative Effects on Cancer Cells
This protocol uses a resazurin (AlamarBlue)-based assay to measure cell viability in a cancer cell line (e.g., FaDu head and neck squamous cell carcinoma, as previously reported[]). Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.
Materials:
-
FaDu cells (or other relevant cell line).
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Test Compound stock solution (10 mM in DMSO).
-
Resazurin sodium salt solution.
-
Clear-bottom, black-walled 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Fluorescence plate reader (Ex/Em ~560/590 nm).
Procedure:
-
Cell Seeding: Trypsinize and count the FaDu cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach. Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the entire experiment.
-
Compound Dosing: Prepare a 2X concentration serial dilution of the test compound in complete growth medium from the 10 mM DMSO stock. The final DMSO concentration in the well should be kept constant and low (≤0.5%) across all treatments to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium + 0.5% DMSO as the vehicle control (100% viability) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Return the plate to the incubator and treat the cells for 72 hours.
-
Viability Assessment: Add 20 µL of the resazurin solution to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from a "media only" well.
-
Normalize the data to the vehicle control: % Viability = 100 * (Fluorescence_Compound / Fluorescence_Vehicle).
-
Plot the % Viability versus the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Safety & Handling
As a research chemical, this compound requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]
-
Precautionary Measures:
-
Always handle in a well-ventilated area or chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]
-
Avoid breathing dust or aerosols.[9]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9]
-
Store in a tightly sealed container in a dry, cool place (2-8°C).[6][7]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 943736-58-1 [sigmaaldrich.com]
- 7. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 8. labsolu.ca [labsolu.ca]
- 9. aaronchem.com [aaronchem.com]
- 10. echemi.com [echemi.com]
The Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Derivatives: A Comprehensive Guide for Drug Discovery
The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its structural resemblance to purine nucleobases allows for its interaction with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the design of targeted therapeutics. This guide provides an in-depth exploration of the synthetic strategies for preparing this compound and its derivatives, offering detailed protocols, mechanistic insights, and a discussion of their applications in modern drug discovery.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine ring system is a bioisostere of purine, a fundamental component of nucleic acids and a key motif in numerous endogenous signaling molecules. This inherent biological relevance has propelled the development of pyrrolopyrimidine-based compounds as potent and selective inhibitors of various enzymes. Notably, derivatives of this scaffold have demonstrated significant activity against protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[1] The 4-chloro-2-amino substitution pattern provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[2] For instance, this compound has been identified as a highly potent and selective inhibitor of protein kinase CK1ε, with potential applications in the treatment of Alzheimer's disease and certain cancers.[]
Strategic Approach to Synthesis
The preparation of this compound derivatives typically follows a convergent synthetic strategy. A common and effective approach involves the initial construction of a 2-amino-4-oxo-5H-pyrrolo[3,2-d]pyrimidine core, followed by a crucial chlorination step to introduce the reactive chloro group at the 4-position. This intermediate can then be further functionalized through nucleophilic aromatic substitution (SNAr) reactions at the 4-position or modifications at the 2-amino and pyrrole nitrogen positions.
This guide will focus on a well-established route commencing from a suitably substituted pyrrole precursor, leading to the formation of the pyrrolopyrimidine scaffold, followed by chlorination.
Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from the construction of the core heterocyclic system and culminating in the versatile 4-chloro-2-amino intermediate.
Figure 1. A generalized workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the target compound and an illustrative derivative. These protocols are based on established methodologies and are designed to be reproducible in a standard synthetic chemistry laboratory.[4]
Protocol 1: Synthesis of N-(4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide (A Protected Intermediate)
This protocol details the synthesis of a key protected intermediate, which can be deprotected to yield the target 2-amino-4-chloro-pyrrolopyrimidine. The protection of the 2-amino group is often advantageous as it can prevent side reactions during the chlorination step.
Step 1: Protection of the 2-Amino Group
The initial step involves the protection of the 2-amino group of the starting material, 2-amino-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one, with a pivaloyl group. This bulky protecting group is stable under the subsequent chlorination conditions.
-
Reagents and Materials:
-
2-Amino-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Suspend 2-amino-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one in anhydrous pyridine.
-
Cool the suspension in an ice bath.
-
Add pivaloyl chloride dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide.
-
Step 2: Chlorination of the Pyrrolopyrimidinone
The protected pyrrolopyrimidinone is then subjected to chlorination using phosphorus oxychloride (POCl₃) to introduce the chloro group at the 4-position.
-
Reagents and Materials:
-
N-(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
-
Phosphorus oxychloride (POCl₃)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
-
Procedure:
-
In a round-bottom flask, suspend N-(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide in phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or ammonium hydroxide) to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide.[4]
-
Step 3: Deprotection to Yield 2-Amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
The final step in the synthesis of the core intermediate is the removal of the pivaloyl protecting group under basic conditions.
-
Reagents and Materials:
-
N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
-
Sodium hydroxide (NaOH) solution
-
Methanol or Ethanol
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide in a suitable alcoholic solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 2-amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine.
-
Protocol 2: Synthesis of N-Aryl Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group of the synthesized intermediate is highly susceptible to nucleophilic displacement, providing a straightforward route to a diverse range of derivatives. This protocol describes a general procedure for the SNAr reaction with anilines.
Figure 2. General scheme for the synthesis of N-aryl derivatives.
-
Reagents and Materials:
-
This compound (or its protected precursor)
-
Substituted aniline
-
Suitable solvent (e.g., isopropanol, DMF, or water)
-
Acid catalyst (e.g., HCl) or base (e.g., DIPEA), depending on the specific reaction conditions
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve this compound and the desired substituted aniline in a suitable solvent.
-
Add a catalytic amount of acid or a stoichiometric amount of a non-nucleophilic base. The choice of acidic or basic conditions depends on the reactivity of the aniline.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Mechanistic Insights
Chlorination with Phosphorus Oxychloride (POCl₃): The conversion of the 4-oxo group to a 4-chloro group is a critical transformation. The mechanism involves the initial activation of the carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. This is followed by the nucleophilic attack of the chloride ion, leading to the formation of the chlorinated product and the release of phosphate byproducts.
Nucleophilic Aromatic Substitution (SNAr): The displacement of the 4-chloro substituent by an amine proceeds via a classic SNAr mechanism. The electron-withdrawing pyrimidine ring activates the C4 position towards nucleophilic attack. The amine attacks the C4 carbon, forming a Meisenheimer complex, which is a resonance-stabilized intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the final aminated product.
Applications in Drug Discovery: A Tabular Overview
Derivatives of this compound have shown promise as inhibitors of various protein kinases and other important biological targets. The following table summarizes some of the reported biological activities.
| Derivative Class | Target(s) | Therapeutic Potential | Reference |
| 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines | Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR) | Anticancer | [4] |
| This compound | Protein Kinase CK1ε, MTAP | Neurodegenerative diseases, Cancer | [] |
| N-Aryl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamines | Multiple Receptor Tyrosine Kinases (RTKs) | Antiangiogenic, Anticancer | [5] |
| Substituted Pyrrolo[3,2-d]pyrimidines | Tubulin | Antitubulin, Anticancer | [6] |
| Pyrrolo[3,2-d]pyrimidine derivatives | Neuropeptide Y5 receptor | Antiobesity | [2] |
Conclusion
The this compound scaffold represents a highly valuable platform for the development of novel therapeutics. The synthetic routes outlined in this guide provide a robust foundation for the preparation of a diverse library of derivatives. A thorough understanding of the underlying reaction mechanisms and the strategic application of modern synthetic methodologies will continue to drive the discovery of new and effective drugs based on this privileged heterocyclic core.
References
- 1. nbinno.com [nbinno.com]
- 2. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine in Cancer Cell Lines
An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Oncology Research
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS No. 943736-58-1) is a heterocyclic compound belonging to the pyrrolopyrimidine class.[1][2] This molecular structure is considered a "privileged scaffold" in medicinal chemistry due to its versatile chemical handles and its ability to serve as a core component in the synthesis of highly selective kinase inhibitors.[3] While it is a crucial intermediate in the synthesis of established drugs like the Janus kinase (JAK) inhibitor Ruxolitinib, the compound itself and its close analogs exhibit intrinsic biological activity with significant potential in cancer therapy.[1]
This guide provides a comprehensive overview of the known applications of this compound in cancer cell lines, its mechanisms of action, and detailed protocols for its experimental evaluation.
Part 1: Mechanistic Insights & Therapeutic Rationale
The anti-cancer potential of this compound and its derivatives stems from their ability to modulate key cellular signaling pathways that are often dysregulated in cancer.
Direct Inhibition of Protein Kinases
Protein kinases are critical enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival. Their hyperactivity is a common driver of many cancers.[4] this compound has been identified as a potent and selective inhibitor of protein kinase CK1ε (Casein Kinase 1 epsilon) .[] Dysregulation of CK1ε has been implicated in various cancers, making it a viable therapeutic target. The pyrrolopyrimidine core of the compound is adept at fitting into the ATP-binding pocket of kinases, thereby blocking their catalytic activity and disrupting downstream signaling.[3][6]
Targeting Cellular Metabolism via MTAP Inhibition
In addition to direct kinase inhibition, this compound has been shown to inhibit Methylthioadenosine Phosphorylase (MTAP) . This enzyme plays a crucial role in the metabolism of polyamines and the salvage of adenine. In experiments involving head and neck squamous cell carcinoma cell lines (FaDu and Cal27), treatment with this compound led to the inhibition of MTAP, which in turn increased cellular concentrations of its substrate, methylthioadenosine (MTA).[] This metabolic disruption resulted in a reduction of essential polyamines and ultimately induced apoptosis, highlighting a distinct mechanism of anti-cancer activity.[]
Caption: Simplified signaling pathway showing kinase inhibition.
Part 2: Summary of Effects in Cancer Cell Lines
Experimental evidence demonstrates the potent antiproliferative and pro-apoptotic effects of halogenated pyrrolo[3,2-d]pyrimidines across various cancer models.
| Cell Line | Cancer Type | Observed Effect | Citation |
| FaDu | Head and Neck Squamous Cell Carcinoma | Induction of Apoptosis via MTAP inhibition | [] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | Induction of Apoptosis via MTAP inhibition | [] |
| Various | General Cancer Cell Lines | Antiproliferative activity (EC50 values from 0.014 – 14.5 μM) | [7] |
| Various | General Cancer Cell Lines | Cell cycle accumulation in G2/M phase | [7] |
| Pancreatic | Pancreatic Adenocarcinoma | Antitumor efficacy (for derivative AGF347) | [8] |
Note: The table includes data from closely related pyrrolo[3,2-d]pyrimidine analogs to illustrate the scaffold's general efficacy.
Part 3: Essential Experimental Protocols
To rigorously assess the anti-cancer properties of this compound, a series of standardized in vitro assays are required. The following protocols provide a self-validating framework for investigation.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Causality: The MTT assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The intensity of the color is directly proportional to the number of viable cells. This assay is fundamental for determining the compound's IC50 (half-maximal inhibitory concentration).
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations (including a vehicle control with DMSO alone).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[9][11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[11] Mix thoroughly by pipetting.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
Causality: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[12][13]
Caption: Workflow for Annexin V & PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the compound at a relevant concentration (e.g., IC50 or 2x IC50) for a desired time.[12] Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[12]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[12][14]
-
Staining Preparation: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI solution (e.g., 1 mg/mL stock) to the cell suspension.[12] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells will be Annexin V- and PI- (bottom left quadrant), early apoptotic cells will be Annexin V+ and PI- (bottom right), and late apoptotic/necrotic cells will be Annexin V+ and PI+ (top right).
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Causality: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA; thus, the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have an intermediate amount. Treatment with an anti-cancer agent may cause arrest in a specific phase.
Caption: Workflow for Propidium Iodide cell cycle analysis.
Step-by-Step Methodology:
-
Cell Preparation: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix and permeabilize the cells.[15][16][17] This step is critical for preventing cell clumping.
-
Storage: Incubate on ice for at least 30 minutes.[17] Cells can be stored in ethanol at -20°C for several weeks.[16]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash the pellet twice with PBS to remove the ethanol.[15][17]
-
RNA Removal: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[16][17]
-
DNA Staining: Add the PI staining solution (e.g., 50 µg/mL final concentration) to the cells.[16][17]
-
Incubation: Incubate for at least 30 minutes at room temperature, protected from light.[15]
-
Analysis: Analyze the samples by flow cytometry. Use the linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells.[15][17] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Protein Expression Analysis (Western Blotting)
Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This technique is essential for validating the mechanism of action, for example, by detecting the cleavage of apoptosis markers like PARP and Caspase-3 or by assessing the phosphorylation status of a target kinase and its downstream substrates.
Step-by-Step Methodology:
-
Lysate Preparation: After treating cells with the compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA or NP40 buffer) containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[18]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[18]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved-PARP, anti-phospho-JAK2, anti-β-actin as a loading control) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[18]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[18] The intensity of the bands corresponds to the amount of target protein.
Conclusion and Future Directions
This compound is a compound of significant interest in oncology. Its demonstrated ability to inhibit key cancer-related targets like CK1ε and MTAP, leading to apoptosis and cell cycle arrest in cancer cells, underscores its therapeutic potential.[][7] Furthermore, its role as a foundational scaffold for a new generation of targeted therapies, including PROTACs and other kinase inhibitors, solidifies its importance in drug discovery.[1]
The protocols detailed in this guide provide a robust framework for researchers to explore the anti-cancer effects of this compound and its derivatives. Future research should focus on expanding the panel of cancer cell lines tested, performing in vivo efficacy studies in animal models, and conducting structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 3. This compound [myskinrecipes.com]
- 4. inits.at [inits.at]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. origene.com [origene.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo pharmacokinetic (PK) studies of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, a potent and selective protein kinase CK1ε inhibitor with potential therapeutic applications in neurodegenerative diseases and oncology.[] Given the limited publicly available PK data for this specific molecule, this document outlines a robust experimental framework designed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in a preclinical setting. The protocols herein are grounded in established principles of preclinical drug development and adhere to regulatory expectations for bioanalytical method validation.[2][3]
Introduction: The Rationale for In Vivo Pharmacokinetic Profiling
The therapeutic potential of any drug candidate is critically dependent on its pharmacokinetic behavior. An in vivo PK study is essential to understand how the body affects the drug, providing crucial data on its bioavailability, clearance, volume of distribution, and half-life.[4][5] For this compound, a compound with promising biological activity, a thorough PK assessment is a prerequisite for advancing into further preclinical and clinical development.[6] These studies inform dose selection and scheduling for efficacy and toxicology studies, ultimately predicting the drug's behavior in humans.[6][7]
While some commercial sources suggest a long biological half-life of 6.3 days for orally administered this compound, this information requires rigorous scientific validation through well-controlled studies.[] This guide provides the necessary protocols to generate such reliable data. The pyrrolo[3,2-d]pyrimidine scaffold is a key component in various targeted therapies, including the JAK inhibitor Ruxolitinib, highlighting the importance of understanding the ADME properties of this chemical class.[8]
Experimental Design: A Step-by-Step Approach
A successful in vivo PK study requires careful planning and execution. The following sections detail the critical components of the experimental design.
Animal Model Selection
The choice of animal species is a critical decision in preclinical PK studies.[4] Rodents, such as mice or rats, are commonly used for initial PK screening due to their small size, well-characterized physiology, and cost-effectiveness.[4][9] For this compound, a dual-species approach (e.g., mouse and rat) is recommended to assess inter-species variability and improve the allometric scaling for human dose prediction.[6]
Key Considerations for Animal Model Selection:
-
Metabolic Similarity: The chosen species should ideally possess metabolic pathways relevant to humans.
-
Physiological Relevance: The animal model should be appropriate for the intended therapeutic indication.
-
Regulatory Acceptance: The selected species should be acceptable to regulatory agencies for IND-enabling studies.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
Dose Formulation and Administration
The formulation of this compound for dosing will depend on its physicochemical properties (e.g., solubility, stability). A simple formulation, such as a solution or suspension in a vehicle like 0.5% methylcellulose, is often suitable for initial studies.
Routes of Administration:
-
Intravenous (IV): An IV dose is essential to determine the absolute bioavailability and intrinsic clearance of the compound. It is administered as a bolus or a short infusion.
-
Oral (PO): Oral administration is the most common intended route for many drugs and is critical for assessing oral bioavailability.
A typical study design would include at least two dose levels for the oral route to assess dose proportionality.
Sample Collection
Blood is the primary matrix for pharmacokinetic analysis. Serial blood samples are collected at predetermined time points after drug administration to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.
Table 1: Example Blood Sampling Time Points
| Route of Administration | Sampling Time Points (hours) |
| Intravenous (IV) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| Oral (PO) | 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 (if half-life is long) |
Note: The number of animals per time point and the total volume of blood collected must comply with animal welfare guidelines.
Urine and feces can also be collected to investigate the routes and extent of excretion.
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity and selectivity.
Method Development
The development of an LC-MS/MS method for this compound will involve:
-
Tuning of Mass Spectrometer Parameters: Optimization of precursor and product ion transitions for the analyte and a suitable internal standard.
-
Chromatographic Separation: Development of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method to separate the analyte from endogenous matrix components.
-
Sample Preparation: Selection of an appropriate sample extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.
Method Validation
The developed bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2][3]
Table 2: Key Bioanalytical Method Validation Parameters (Based on FDA Guidance)
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the nominal concentration. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte over a defined range. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the procedure. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments.
Protocol for Animal Dosing and Sample Collection (Rat Model)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the dosing formulations of this compound in the selected vehicle.
-
Dosing:
-
IV Administration: Administer the dose via the tail vein.
-
PO Administration: Administer the dose via oral gavage.
-
-
Blood Collection: Collect approximately 100-200 µL of blood from the saphenous vein at the time points specified in Table 1 into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol for LC-MS/MS Sample Analysis
-
Sample Thawing: Thaw the plasma samples, calibration standards, and quality control samples on ice.
-
Sample Extraction:
-
Pipette a small aliquot (e.g., 50 µL) of plasma into a clean tube.
-
Add the internal standard solution.
-
Perform the chosen extraction procedure (e.g., add 3 volumes of acetonitrile for protein precipitation).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Supernatant Transfer: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Injection and Analysis: Inject the samples onto the LC-MS/MS system and acquire the data.
-
Data Processing: Quantify the concentration of this compound in each sample using the calibration curve.
Data Analysis and Visualization
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of a drug. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, a measure of total drug exposure. |
| t1/2 | Elimination half-life of a drug. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that the drug would have to occupy to provide the same concentration as it is in blood plasma. |
| F% | Absolute bioavailability, the fraction of the administered dose that reaches the systemic circulation. |
Visualization of Experimental Workflow
References
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 5. biotechfarm.co.il [biotechfarm.co.il]
- 6. allucent.com [allucent.com]
- 7. symeres.com [symeres.com]
- 8. nbinno.com [nbinno.com]
- 9. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Therapeutic Development of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Pyrrolopyrimidine Scaffold
The 7-deazapurine core of the pyrrolopyrimidine scaffold has positioned it as a privileged structure in modern medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of a multitude of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions. The strategic derivatization of the pyrrolopyrimidine nucleus has led to the development of highly selective and potent kinase inhibitors.
This guide focuses on a key building block in this endeavor: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine . The reactivity of the chlorine atom at the C4 position and the primary amine at the C2 position provide versatile handles for synthetic modification, enabling the exploration of extensive chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document will provide a comprehensive overview of the key considerations and detailed protocols for leveraging this scaffold in a therapeutic development program, with a particular focus on Janus Kinase (JAK) and Casein Kinase 1 Epsilon (CK1ε) inhibition.
Chapter 1: Target Selection and Validation
The initial and most critical step in a drug discovery campaign is the selection and validation of a therapeutic target. The this compound scaffold is particularly amenable to targeting kinases.
Janus Kinases (JAKs): A Prime Target for Inflammatory Diseases and Cancers
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis.[2] Their dysregulation is a key driver in autoimmune diseases such as rheumatoid arthritis and myeloproliferative neoplasms.[2] The successful development of Ruxolitinib, a potent JAK1/2 inhibitor, for the treatment of myelofibrosis and polycythemia vera, underscores the therapeutic potential of targeting this pathway.[3][4][5] 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a key intermediate in the synthesis of Ruxolitinib, highlighting the scaffold's suitability for developing JAK inhibitors.[3]
Casein Kinase 1 Epsilon (CK1ε): An Emerging Target in Neurodegenerative Diseases and Cancer
CK1ε is a serine/threonine kinase implicated in the regulation of circadian rhythms, Wnt signaling, and cellular proliferation. Evidence suggests that this compound itself is a potent and selective inhibitor of CK1ε, exhibiting neuroprotective and anti-tumor activities.[] Inhibition of CK1ε has shown promise in preclinical models of Alzheimer's disease by reducing amyloid load and improving cognitive-affective behavior.[7] Furthermore, dual inhibition of PI3Kδ and CK1ε is a validated strategy in certain lymphomas.[8]
Chapter 2: Assay Development and Screening Cascade
A robust and logical screening cascade is essential for identifying and advancing lead compounds. This typically involves a tiered approach, starting with high-throughput biochemical assays followed by more complex cell-based and in vivo models.
Biochemical Assays: Quantifying Target Engagement
The primary goal of a biochemical assay is to determine the direct inhibitory activity of a compound against the purified kinase of interest. This is typically quantified by the half-maximal inhibitory concentration (IC50).
This protocol describes a generalized method for determining the IC50 of a test compound against a specific JAK isoform using a luminescence-based ATP consumption assay (e.g., ADP-Glo™).[9]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Peptide substrate (e.g., IRS1 peptide for JAK1)[10]
-
ATP solution
-
Test compound (serially diluted in 100% DMSO)
-
Staurosporine (positive control for pan-kinase inhibition)
-
384-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 10 mM stock.
-
Using an acoustic liquid handler, transfer 50 nL of each dilution to the wells of a 384-well plate.
-
Include "high control" (DMSO only) and "low control" (Staurosporine) wells.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be optimized for each JAK isoform (e.g., 8 nM for JAK1).[10] The substrate concentration should also be optimized.
-
Add 5 µL of the 2X enzyme/substrate mix to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays: Assessing Cellular Potency and Mechanism of Action
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and elicit a desired biological response.
This protocol measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.[11]
Materials:
-
Human cell line expressing the target JAK and cytokine receptor (e.g., TF-1 cells for JAK2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine (e.g., IL-6 or IFNα for JAK1)[11]
-
Test compound (serially diluted)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., Alexa Fluor® 647 anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine at a predetermined optimal concentration for 15-30 minutes.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells by adding Fixation Buffer.
-
Permeabilize the cells by adding Permeabilization Buffer.
-
-
Immunostaining:
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-phospho-STAT antibody.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the compound concentration.
-
Chapter 3: Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of the this compound scaffold is key to enhancing potency, selectivity, and drug-like properties.
Key Modification Points and Their Impact
-
C4 Position: The chlorine atom is a versatile leaving group, allowing for the introduction of various amine-containing substituents. This position is crucial for modulating potency and selectivity. For example, in EGFR inhibitors based on a similar pyrrolopyrimidine scaffold, the introduction of an (R)-3-amino-3-phenylpropan-1-ol group at C-4 was found to induce hERG inhibition, a critical off-target effect to monitor.[1]
-
C2 Position: The primary amine at the C2 position can be functionalized to explore interactions with the solvent-exposed region of the kinase active site. In the development of Aurora-A kinase inhibitors, modifications at this position were critical for achieving nanomolar potency.[12]
-
Pyrrole Nitrogen (N5): Alkylation at this position can be used to improve metabolic stability and reduce toxicity.[13]
-
Pyrrole Ring (C5 and C6): Substitution on the pyrrole ring can be explored to enhance selectivity and potency. For instance, in the development of CSF1R inhibitors, methylation of the 4-amino group was shown to effectively reduce off-target EGFR activity.[14]
ADME/PK Optimization Strategies
A successful therapeutic must not only be potent and selective but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Table 1: Common ADME Challenges and Optimization Strategies for Pyrrolopyrimidine Derivatives
| ADME Parameter | Common Challenge | Optimization Strategy |
| Metabolic Stability | Rapid metabolism, often by cytochrome P450 enzymes. | Introduce metabolic blocks (e.g., fluorine atoms), modify metabolically labile positions, or replace labile scaffolds. A simple scaffold hop from thienopyrimidine to pyrrolopyrimidine significantly improved metabolic stability in one study.[15] |
| Permeability | Poor cell permeability, leading to low oral bioavailability. | Reduce the number of hydrogen bond donors, decrease polar surface area, or introduce lipophilic groups. |
| Aqueous Solubility | Poor solubility can limit absorption and formulation options. | Introduce polar functional groups (e.g., amines, alcohols) or formulate as a salt. |
| hERG Inhibition | Potential for off-target cardiac toxicity. | Modify substituents that are known to interact with the hERG channel, such as basic amines. |
Chapter 4: In Vivo Efficacy Models
Promising lead compounds must be evaluated in relevant animal models of disease to assess their in vivo efficacy and therapeutic potential.
Xenograft Models for Oncology
For anticancer applications, human tumor xenograft models in immunocompromised mice are the standard. The choice of cell line should be guided by the target kinase's role in that particular cancer type.
Models of Inflammatory Disease
For inflammatory conditions, models such as collagen-induced arthritis (CIA) in mice are commonly used to evaluate the efficacy of JAK inhibitors.
Models of Neurodegenerative Disease
For neurodegenerative indications like Alzheimer's disease, transgenic mouse models that recapitulate key aspects of the pathology, such as the APP-PS1 mouse model, are employed to assess both pathological and behavioral outcomes.[7]
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of intervention for this compound derivatives.
Experimental Workflow
Caption: A typical screening cascade for the development of therapeutics derived from this compound.
Conclusion
This compound represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its strategic importance is underscored by its role in the synthesis of approved drugs like Ruxolitinib. A thorough understanding of the target biology, coupled with a well-designed screening cascade and a rational approach to lead optimization, will be paramount to successfully translating the potential of this scaffold into clinically effective therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug developers to embark on this challenging yet rewarding endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 7. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 14. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Introduction: Welcome to the technical support center for the synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 943736-58-1). This molecule is a critical heterocyclic building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors.[1][2] Its structure, featuring a pyrrolopyrimidine core, is a key pharmacophore in various targeted therapies.[1] However, the synthesis, particularly the crucial chlorination step, presents several challenges that can lead to low yields and impurities. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and maximize your synthetic output.
Overall Synthetic Strategy
The most common route to this compound involves a multi-step process. The key transformation is the chlorination of the 4-position of the pyrrolopyrimidine ring system. A critical consideration, often overlooked, is the reactivity of the 2-amino group, which necessitates a protection/deprotection strategy to prevent side reactions and ensure high yield.
Caption: General workflow for synthesizing this compound.
Troubleshooting Guide: The Chlorination Step
This section addresses the most common issues encountered during the conversion of the 2-amino-4-oxo precursor to the final 4-chloro product.
Issue 1: Low or No Yield with Starting Material Recovered After Workup
-
Question: My TLC analysis shows the consumption of starting material, but after quenching the reaction with water and working it up, I primarily isolate the initial 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one. What's going wrong?
-
Answer & Rationale: This is a classic sign of product hydrolysis. The C4-chloro group on the pyrrolo[3,2-d]pyrimidine scaffold is highly activated towards nucleophilic substitution. During the aqueous workup, excess chlorinating agent (like POCl₃) reacts violently with water, generating significant heat and strongly acidic conditions (HCl). This environment facilitates the rapid hydrolysis of your desired 4-chloro product back to the more thermodynamically stable 4-oxo starting material.[3]
-
Recommended Solutions:
-
Remove Excess Reagent First: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure (e.g., using a rotary evaporator connected to a suitable trap). This dramatically reduces the exothermicity and acidity of the subsequent quench.[3]
-
Controlled Reverse Quench: Cool the reaction mixture in an ice bath. Separately, prepare a beaker of crushed ice or an ice/water slurry. Slowly and carefully pour the cooled reaction mixture into the crushed ice with vigorous stirring.[4][5] This "reverse quench" helps to dissipate heat effectively.
-
pH Adjustment: After the quench, the solution will be highly acidic. It is crucial to neutralize it promptly but carefully. Slowly add a saturated solution of a weak base like sodium bicarbonate or a dilute solution of a strong base like NaOH, always keeping the mixture cooled in an ice bath to prevent decomposition. Adjust the pH to approximately 8 before extraction.[4][5]
-
Issue 2: Incomplete Reaction and Low Conversion
-
Question: My reaction stalls, leaving a significant amount of unreacted starting material even after several hours. How can I push the reaction to completion?
-
Answer & Rationale: Incomplete conversion typically points to issues with reactivity, temperature, or reagent stoichiometry. The hydroxyl group (in its tautomeric form) of the 4-oxo precursor needs to be activated for substitution.
-
Recommended Solutions:
-
Increase Temperature: These chlorination reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture to reflux is common.[4][5] A typical temperature range is 80-110 °C, depending on the solvent (if any) and chlorinating agent.
-
Use Excess Chlorinating Agent: Stoichiometric amounts of POCl₃ are often insufficient. Using a large excess (5-10 equivalents or even using it as the solvent) is standard practice to ensure the reaction goes to completion.
-
Add a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can accelerate the reaction.[3][6] These bases act as catalysts and also serve to neutralize the HCl generated in situ, which can sometimes inhibit the reaction.
-
Issue 3: Significant Impurity and Byproduct Formation
-
Question: My crude product is a dark, tarry material with multiple spots on the TLC plate, making purification difficult. What are the likely side reactions and how can I prevent them?
-
Answer & Rationale: Impurity formation is often due to the harsh reaction conditions and the presence of multiple reactive sites on the molecule.
-
Primary Cause: Unprotected 2-Amino Group The primary amine at the C2 position is nucleophilic and can react with POCl₃ to form phosphoramidate or other undesired adducts. This is the most probable cause of complex byproduct formation and low yields of the desired product.
-
Crucial Recommendation: Protect the 2-Amino Group Before attempting the chlorination, the 2-amino group should be protected with a robust, acid-stable protecting group, such as a pivaloyl (Piv) or acetyl (Ac) group. This strategy is suggested by the successful synthesis of related intermediates where the 2-amino group is part of an amide.[7]
Caption: Troubleshooting logic for the chlorination reaction.
Optimized Experimental Protocols
Protocol 1: Pivaloyl Protection of 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one
-
Setup: Suspend 1.0 equivalent of 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 to 1.5 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into ice water and stir until a precipitate forms.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide.
Protocol 2: Optimized Chlorination
-
Setup: To the dried N-protected precursor (1.0 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) under a nitrogen atmosphere. If desired, N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) can be added.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
POCl₃ Removal: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under high vacuum.
-
Workup: Slowly pour the concentrated residue onto crushed ice with vigorous stirring. Adjust the pH to ~8 using a cold, saturated NaHCO₃ solution or 1M NaOH.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.[4][5]
Protocol 3: Deprotection of the 2-Amino Group
-
Setup: Dissolve the purified, protected 4-chloro intermediate in a suitable solvent like methanol.
-
Reagent Addition: Add a catalytic amount of a base, such as sodium methoxide, or use a stronger base like potassium carbonate in methanol/water.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Workup & Isolation: Neutralize the reaction, remove the solvent under reduced pressure, and purify the residue by chromatography or recrystallization to obtain the final product, this compound.
Summary of Optimized Chlorination Parameters
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective and commonly used for this transformation. |
| Stoichiometry | 5-10 equivalents (or as solvent) | Drives the reaction to completion. |
| Temperature | 100-110 °C (Reflux) | Provides sufficient energy to overcome the activation barrier.[4][5] |
| Additive (Optional) | DIPEA or other tertiary amine | Catalyzes the reaction and neutralizes HCl byproduct.[3][6] |
| Workup | POCl₃ removal -> Reverse quench -> pH control | Prevents hydrolysis of the sensitive 4-chloro product.[3] |
| Purification | Silica Gel Chromatography | Effective for removing polar and non-polar impurities.[4] |
Frequently Asked Questions (FAQs)
-
Q1: Is protection of the 2-amino group absolutely necessary?
-
A: While some product might form without protection, yields are typically low and the purification is challenging due to multiple side products. For achieving high yield and purity, protecting the 2-amino group is strongly recommended based on established chemical principles and analogous syntheses.[7]
-
-
Q2: Can I use other chlorinating agents besides POCl₃?
-
A: Yes, other reagents can be used. Thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) is a common alternative. Phenylphosphonic dichloride (PhPOCl₂) has also been reported for similar systems and can sometimes offer milder conditions.[8] However, POCl₃ remains the most widely documented and robust reagent for this class of compounds.
-
-
Q3: How should I best store the final this compound product?
-
A: The product is sensitive to moisture and acidic/basic conditions. It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dry place, such as a desiccator or a freezer at 2-8°C.[]
-
-
Q4: What are the key analytical signatures to confirm my final product?
-
A: Use a combination of techniques. ¹H NMR should show characteristic peaks for the pyrrole and pyrimidine protons. ¹³C NMR will confirm the carbon skeleton. Mass Spectrometry (MS) is crucial to confirm the molecular weight and will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[4][5]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Welcome to the technical support center for the chromatographic purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block, a key intermediate in the synthesis of targeted therapies such as kinase inhibitors.[]
The unique physicochemical properties of this compound—namely its polar nature and the presence of a basic amine group—present specific challenges for chromatographic separation. This document provides in-depth, field-proven insights and step-by-step guidance to help you navigate these challenges, optimize your purification workflow, and achieve high purity.
Part 1: Purification Strategy & Method Selection
Choosing the correct chromatographic technique is the most critical first step. The decision between normal-phase, reversed-phase, or an alternative strategy like HILIC depends on the specific impurity profile and the scale of your purification.
Caption: Initial decision workflow for selecting a purification method.
Part 2: Troubleshooting Guide
This section directly addresses common issues encountered during the purification of this compound in a question-and-answer format.
Normal-Phase Chromatography (Silica Gel)
Q1: My compound is streaking severely on the TLC plate and the column, leading to poor separation. What's causing this?
A: This is a classic sign of strong, undesirable interactions between the basic amine group on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow, heterogeneous desorption from the stationary phase, resulting in streaking.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1–2.0% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA 95:4.5:0.5).[2]
-
Ammonium Hydroxide: For very polar compounds, a solvent system containing ammonia can be highly effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane.[2][3]
-
-
Deactivate the Silica Gel: You can neutralize the silica before running the column. Prepare a solvent mixture identical to your initial mobile phase but with 1-2% triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent, followed by 2-3 column volumes of your initial mobile phase (without TEA) to remove the excess base before loading your sample.[4]
Q2: My compound has an Rf of 0.0, even when eluting with 10% Methanol in Dichloromethane. How can I get it to move?
A: This indicates your mobile phase is not polar enough to elute the highly polar compound. You need to significantly increase the polarity of the eluent.
Solutions:
-
Increase Polar Solvent Percentage: Gradually increase the percentage of methanol. You may need to go as high as 15-20% methanol in DCM.
-
Use an Ammonia/Methanol System: As mentioned above, a system like 5-10% of (10% NH4OH in MeOH) mixed with DCM is a powerful eluent for very polar basic compounds and will likely solve this issue.[2][3]
Q3: I suspect my compound is decomposing on the silica gel. How can I verify this and what can I do?
A: Compound instability on acidic silica is a known issue for certain sensitive heterocyclic compounds.[3]
Solutions:
-
Stability Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If it is decomposing, you will see new spots appearing on the second run that are not on the diagonal path.[3]
-
Use an Alternative Stationary Phase: If instability is confirmed, switch to a more inert or basic stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for acid-sensitive compounds.[4]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is an excellent option.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q1: My compound shows little to no retention on a C18 column and elutes near the solvent front (void volume). How can I improve retention?
A: This is a common problem for polar molecules in reversed-phase chromatography. The compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[4]
Solutions:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, increase the water content. Modern RP columns are designed to be stable in up to 100% aqueous conditions.[4]
-
Employ a Polar-Embedded Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar analytes.[4]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds. It uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase, which promotes retention of polar compounds.[5]
Q2: I'm observing significant peak tailing for my compound in RP-HPLC. What is the cause and how can I achieve a symmetrical peak?
A: Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions with deprotonated, acidic residual silanol groups on the silica backbone of the C18 stationary phase.
Caption: Troubleshooting workflow for peak tailing in RP-HPLC.
Solutions:
-
Adjust Mobile Phase pH: The pH of the mobile phase is critical. For a basic compound, operating at a low pH (e.g., 2.5-4 using formic acid or TFA) ensures the primary amine is protonated (R-NH3+). This also suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interactions that cause tailing.[4]
-
Use a Highly Deactivated Column: Employ a modern column with advanced end-capping. End-capping treats the silica surface to minimize the number of accessible silanol groups, leading to much-improved peak shapes for basic compounds.[4][5]
-
Use Mobile Phase Additives: Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[4]
Part 3: Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound? A: Understanding the compound's properties is key to purification.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅ClN₄ | [6][7] |
| Molecular Weight | 168.58 g/mol | [6][7] |
| Appearance | Solid | [8] |
| Purity (Typical) | >97% | [][6] |
| Key Features | Contains a basic amine and a polar heterocyclic core, suggesting high polarity and potential for strong interactions with silica gel. | N/A |
Q: What are the most common impurities to look out for? A: Impurities typically stem from the synthetic route. A common synthesis involves the chlorination of a pyrimidin-4-one precursor.[9] Therefore, you should look for:
-
Unreacted Starting Material: 5H-pyrrolo[3,2-d]pyrimidin-2-amin-4-one.
-
Hydrolyzed Product: The 4-chloro group can be sensitive to water, potentially hydrolyzing back to the 4-hydroxy starting material during aqueous workup or on silica gel.[10]
-
Other Reaction Byproducts: Depending on the specific synthetic conditions used.
Q: Which analytical method is best for in-process checks and final purity analysis? A: A combination of techniques is ideal.
-
TLC: Excellent for rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for quantitative purity analysis. An RP-HPLC method coupled with both UV and MS detectors will allow you to quantify your product and identify impurities by their mass. Analytical methods often use a C18 column with a gradient of acetonitrile in water buffered with ammonium formate or formic acid.[11]
Part 4: Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is recommended for gram-scale purification when the compound and major impurities are soluble in moderately polar organic solvents.
-
Solvent System Selection (TLC):
-
Develop a solvent system using TLC. A good target Rf for the desired compound is ~0.2-0.3.[4]
-
Start with a system of 5% Methanol in Dichloromethane (DCM).
-
Add 0.5% Triethylamine (TEA) to the solvent system to prevent streaking (e.g., 94.5:5:0.5 DCM:MeOH:TEA).
-
Adjust the MeOH percentage to achieve the target Rf.
-
-
Column Preparation:
-
Dry pack a silica gel column of appropriate size.
-
Prepare a deactivating solvent: your initial elution solvent with an additional 1% TEA.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Equilibrate the column with 3-5 column volumes of the initial mobile phase (without the extra TEA).[4]
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM/MeOH or the mobile phase. If solubility is low, you can pre-adsorb the compound onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with your starting solvent system.
-
If necessary, gradually increase the polarity by increasing the percentage of methanol (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
References
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 8. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE CAS#: 84905-80-6 [m.chemicalbook.com]
- 9. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Welcome to the technical support guide for the purification of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS: 943736-58-1). This molecule is a key intermediate and a potent inhibitor of protein kinase CK1ε, showing significant promise in neuroprotective and anti-tumor research[]. Achieving high purity is paramount for obtaining reliable and reproducible downstream data. This guide is structured to provide both foundational knowledge and direct solutions to common challenges encountered during its recrystallization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the purification strategy for this specific compound.
Q1: Why is recrystallization often preferred over chromatography for the final purification of this compound?
A: While column chromatography is excellent for separating components of a crude mixture, recrystallization is a superior method for achieving the highest possible purity for a final solid compound. The rationale is based on thermodynamics: the slow, selective formation of a crystal lattice tends to exclude impurities from the solid phase, resulting in a product of exceptional analytical purity. For drug development applications, where even minor impurities can have significant off-target effects, this level of purity is critical. Furthermore, recrystallization is often more scalable and cost-effective than chromatography for large quantities of material.
Q2: What molecular features of this compound should guide my choice of a recrystallization solvent?
A: The structure of this compound provides several clues for solvent selection. It contains a fused pyrrolopyrimidine ring system, an amine group (-NH2), and a pyrrolic N-H group. These features, particularly the N-H and -NH2 groups, allow the molecule to act as both a hydrogen bond donor and acceptor[2]. This suggests that polar, protic solvents (like alcohols) or highly polar aprotic solvents (like DMF or DMSO) will be effective at dissolving the compound, especially when heated. The overall heterocyclic structure also allows for potential π-stacking interactions[2]. An ideal solvent will fully dissolve the compound at its boiling point but have very limited solvating power at room or sub-zero temperatures.
Q3: My crude product is a dark, sticky solid. Can I proceed directly to recrystallization?
A: It is highly inadvisable. Recrystallization works best when the desired compound constitutes the vast majority of the solid material (typically >85-90% purity). Highly colored and non-solid impurities can interfere with crystal lattice formation, often leading to a phenomenon known as "oiling out" or co-precipitation of the impurities with your product.
-
Expert Recommendation: Before attempting recrystallization, perform a preliminary purification. A simple and effective method is to dissolve the crude material in a suitable solvent (e.g., ethyl acetate or a mixture with methanol), treat it with activated carbon to remove colored impurities, and then filter it through a short plug of silica gel. This will remove baseline impurities and colored materials, providing a much better starting material for successful crystallization. A similar approach is often used for the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, which is often isolated as a dark solid post-synthesis[3][4].
Q4: What are the most promising solvents or solvent systems to screen for this compound?
A: Based on the compound's structure and general laboratory experience with similar heterocyclic amines, the following should be prioritized for screening:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, water. Given that a related compound's melting point has been characterized from an ethanol/water mixture, this system is a very strong candidate[5].
-
Mixed-Solvent Systems: A mixed-solvent system is often required for compounds with tricky solubility profiles. The goal is to find a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which it is poorly soluble. Promising pairs include:
-
Ethanol / Water
-
Methanol / Water
-
N,N-Dimethylformamide (DMF) / Water
-
Tetrahydrofuran (THF) / Hexanes
-
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a direct question-and-answer format.
Problem: My compound will not fully dissolve in a single solvent, even at reflux.
Answer: This is a classic scenario indicating the need for a mixed-solvent system. The compound's hydrogen bonding capabilities and aromatic nature can lead to strong intermolecular forces that a single solvent cannot overcome efficiently.
-
Causality: The crystal lattice energy of your solid is too high for a single solvent to disrupt effectively at its boiling point.
-
Solution Workflow:
-
Select a high-boiling point, polar solvent in which your compound shows good solubility (e.g., Ethanol, Methanol, or DMF).
-
Suspend your crude solid in a minimal amount of this "soluble" solvent and heat the mixture to a gentle reflux.
-
While hot, add a miscible "anti-solvent" (e.g., Water or Hexanes) dropwise until a persistent cloudiness (turbidity) appears. This indicates you have reached the saturation point.
-
Add a few drops of the "soluble" solvent back into the hot mixture until the solution becomes clear again.
-
Allow the solution to cool slowly. The subtle shift in solvent polarity upon cooling will dramatically decrease the compound's solubility, forcing crystallization.
-
Problem: The compound "oiled out" into a liquid layer at the bottom of the flask instead of forming crystals.
Answer: Oiling out occurs when the solubility of the compound in the solvent is so low upon cooling that it separates as a liquid phase before the temperature drops to its freezing point. This is detrimental to purity, as the oil phase traps impurities.
-
Causality: This is often caused by one of three factors:
-
The solution is too highly concentrated.
-
The solution was cooled too rapidly.
-
The boiling point of the solvent is higher than the melting point of the solute (less common, but possible with low-melting solids).
-
-
Solutions:
-
Re-dissolve and Dilute: Reheat the mixture until the oil fully redissolves. Add 10-20% more solvent to the solution. This lowers the saturation concentration, making it more likely that the solution will enter the crystallization phase before the oiling-out phase.
-
Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, insulated with a glass wool or paper towels, before moving it to a colder environment like a refrigerator or ice bath. Slow cooling provides the thermodynamic favorability for ordered crystal lattice formation over amorphous precipitation or oiling.
-
Agitation: Gentle stirring or swirling during the cooling process can sometimes disrupt the formation of the oil phase and promote nucleation.
-
Problem: No crystals have formed, even after cooling the solution in an ice bath for an extended period.
Answer: This indicates that the solution is supersaturated—a metastable state where the compound remains dissolved at a concentration higher than its normal saturation point. The system lacks the initial energy "nudge" to begin nucleation (the formation of initial crystal seeds).
-
Causality: The energy barrier for nucleation has not been overcome. This can happen with highly purified compounds in very clean flasks.
-
Solutions to Induce Crystallization:
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed" provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: If the solution is simply too dilute, carefully evaporate a portion of the solvent on a rotary evaporator and attempt the cooling process again.
-
Deep Cooling: Move the flask from an ice bath (0 °C) to a freezer (-20 °C) or a dry ice/acetone bath ( -78 °C), provided your solvent is compatible and won't freeze. The drastic reduction in temperature will significantly lower solubility and can force precipitation.
-
Problem: The final crystals are still colored, or the yield is very low.
Answer: These issues point to problems with the starting material's purity or the choice of recrystallization conditions.
-
Causality (Color): The color is due to highly conjugated impurities that are co-precipitating with your product. Activated carbon treatment was likely insufficient or skipped.
-
Causality (Low Yield): This can be caused by several factors: using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the solvent even at low temperatures.
-
Solutions:
-
For Colored Crystals: Re-dissolve the crystals in a fresh batch of solvent, add a small amount (1-2% by weight) of activated carbon, and gently reflux for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. The filtrate should be colorless. Proceed with the slow cooling as usual.
-
To Improve Yield:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your compound.
-
Preheat Funnel: During hot filtration, preheat the filter funnel and receiving flask by pouring some hot, pure solvent through it first. This prevents the product from crashing out in the funnel.
-
Solvent Choice: If the yield remains low, it means your chosen solvent is too effective even when cold. You may need to re-screen for a solvent in which the compound is less soluble at low temperatures or switch to a mixed-solvent system where the anti-solvent can be used to force more product out of the solution.
-
-
Part 3: Recommended Protocols & Data
Experimental Workflow Overview
Caption: General workflow for the recrystallization of this compound.
Table 1: Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Expected Behavior with Target Compound |
| Ethanol | 78 | Polar Protic | High Potential. Likely soluble when hot, less soluble when cold. Good for single-solvent or mixed-solvent (w/ water) systems. |
| Water | 100 | Polar Protic | Anti-Solvent. Likely very poorly soluble even when hot. Ideal as an anti-solvent with alcohols or DMF. |
| Isopropanol | 82 | Polar Protic | High Potential. Similar to ethanol, may offer a different solubility profile for better yield. |
| Acetonitrile | 82 | Polar Aprotic | Moderate Potential. Good dissolving power, may require significant cooling to reduce solubility. |
| Ethyl Acetate (EtOAc) | 77 | Moderate Polarity | Low Potential. Often used for washing impurities but may not be a good primary recrystallization solvent for this polar compound. |
| Hexanes | ~69 | Non-Polar | Anti-Solvent. Insoluble. Use as an anti-solvent with a more polar soluble solvent like THF. |
| DMF | 153 | Polar Aprotic | Solvent of Last Resort. Excellent dissolving power, but high boiling point can make removal difficult. Best used in a DMF/water system. |
Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)
This is the most promising starting protocol based on available data for related structures[5].
-
Preparation: Place 1.0 g of the pre-purified this compound into a 100 mL Erlenmeyer flask equipped with a stir bar.
-
Dissolution: Add 15-20 mL of ethanol. Heat the mixture to a gentle reflux (~78 °C) with stirring. The solid should partially or fully dissolve.
-
Saturation: While maintaining the reflux, add deionized water dropwise using a Pasteur pipette until you observe a faint, persistent cloudiness.
-
Clarification: Add 1-2 mL of hot ethanol dropwise until the solution becomes completely clear again. You are now at the ideal saturation point.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature over 1-2 hours. You should observe the formation of crystals.
-
Deep Cooling: Place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold 20:80 ethanol/water mixture, followed by a wash with a small amount of cold water to remove any residual ethanol.
-
Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
References
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine stability and storage conditions
Technical Support Center: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the handling, storage, and stability of this compound (CAS: 943736-58-1). Our goal is to equip researchers with the necessary information to ensure the integrity of the compound throughout their experiments, thereby guaranteeing reproducible and reliable results.
Compound Overview and Key Stability Considerations
This compound is a heterocyclic compound with a molecular weight of 168.58 g/mol and the formula C₆H₅ClN₄.[][2] Its structure, featuring a pyrrolopyrimidine core, an amine group, and a reactive chloro substituent, dictates its stability profile. The primary factors influencing its degradation are temperature, atmosphere (moisture and oxygen), and light. Multiple suppliers recommend storing the solid compound at 2-8°C under an inert atmosphere and in the dark to maximize its shelf life.[]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 943736-58-1 | |
| Molecular Formula | C₆H₅ClN₄ | [][2] |
| Molecular Weight | 168.58 g/mol | [][2] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [] |
| Purity | Typically ≥97% | [] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental challenges related to the stability and handling of this compound.
Storage and Handling
Question 1: I just received my vial of this compound. What is the first thing I should do?
Answer: Upon receipt, immediately inspect the container for any damage. If the seal is intact, log the compound into your inventory and place it in the recommended storage conditions without delay. The consensus from suppliers is to store the solid compound in a tightly sealed container at 2-8°C .[][3] For long-term stability, storage under an inert atmosphere (like argon or nitrogen) in a dark location is also advised.[4]
The following workflow diagram outlines the best practices from receipt to storage.
Caption: Workflow for receiving and storing the compound.
Question 2: Why is an inert atmosphere and dark storage so critical?
Answer: The recommendation for an inert and dark environment stems from the compound's chemical structure.
-
Atmosphere (Oxygen & Moisture): The pyrrolopyrimidine ring and the exocyclic amine group are susceptible to oxidation. Oxygen can react with electron-rich aromatic systems, leading to colored degradation products. Furthermore, the chloro group can be susceptible to hydrolysis (reaction with water), especially under non-neutral pH conditions, which would replace the chlorine with a hydroxyl group, altering the molecule's biological activity.
-
Light: Many complex organic molecules can absorb UV light, which provides the energy to initiate degradation reactions (photodecomposition). Storing the compound in the dark, for instance in an amber vial inside a refrigerator, prevents this pathway of degradation.
Question 3: I accidentally left the solid compound on the benchtop at room temperature for a few hours. Is it compromised?
Answer: While not ideal, a brief exposure of a few hours to ambient temperature is unlikely to cause significant degradation of the solid compound, provided the container was tightly sealed to prevent moisture uptake. However, chronic or repeated exposure to elevated temperatures should be avoided. Immediately return the compound to its recommended 2-8°C storage condition. For critical experiments, it is always best practice to use a fresh, properly stored aliquot.
Solution Stability and Preparation
Question 1: What is the best solvent to use for making stock solutions, and how should they be stored?
Answer: The choice of solvent is critical. For many kinase inhibitors and similar heterocyclic compounds, anhydrous DMSO is the solvent of choice for initial stock solutions due to its high solubilizing power and relatively non-reactive nature under proper storage.
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials (e.g., cryovials with O-rings) and store at -20°C or -80°C . This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation, and reduces the risk of moisture contamination from atmospheric condensation each time the stock is accessed.
Question 2: My DMSO stock solution has been stored for several months. How can I check if the compound is still stable?
Answer: Verifying the stability of an aged stock solution is a crucial step for ensuring experimental reproducibility.
-
Visual Inspection: Check for any color change or precipitation. While not definitive, it is a primary indicator of a potential issue.
-
Analytical Chemistry: The most reliable method is to compare the aged sample to a freshly prepared standard using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the area of the main peak or the appearance of new peaks corresponding to degradation products would indicate instability.
-
Functional Assay: As a secondary check, you can run a pilot experiment or a dose-response curve in your biological assay and compare the results to historical data generated with a fresh stock.
Question 3: Can I store the compound in aqueous buffers for my experiments?
Answer: It is strongly advised not to store this compound in aqueous buffers for any extended period. The chloro- group is a potential leaving group and can undergo hydrolysis, particularly at non-neutral pH or elevated temperatures. Prepare fresh dilutions from your DMSO stock into your aqueous experimental buffer immediately before each experiment. Do not store leftover aqueous solutions.
Caption: Simplified potential degradation routes for the compound.
Experimental Protocols
Protocol: Recommended Handling and Aliquoting of Solid Compound
This protocol minimizes the exposure of the solid compound to atmospheric moisture and oxygen.
-
Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This is a critical step to prevent condensation of atmospheric water onto the cold solid.
-
Inert Environment (Optional but Recommended): If available, perform the weighing and aliquoting inside a glove box or a nitrogen/argon-purged dry box.
-
Weighing: If a dry box is not available, work quickly in a low-humidity environment. Open the vial, swiftly weigh the desired amount of powder onto weigh paper using a clean spatula, and immediately re-seal the main vial tightly.
-
Dissolution: Transfer the weighed solid to an appropriate vial. Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Solubilization: Vortex or sonicate the solution gently until all solid material is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes or cryovials.
-
Storage: Tightly cap the aliquots, parafilm them for an extra seal, and place them in a labeled freezer box for storage at -20°C or -80°C.
-
Main Vial: Ensure the main vial of the solid compound is tightly sealed, wrapped with parafilm, and returned to 2-8°C storage.[]
Table 2: Summary of Recommended Storage Conditions
| Form | Duration | Temperature | Atmosphere | Light Condition |
| Solid | Long-Term (>1 month) | 2-8°C | Inert Gas (Argon/N₂) | Dark (Amber Vial) |
| Solid | Short-Term (<1 month) | 2-8°C | Tightly Sealed | Dark |
| DMSO Stock | Long-Term (>1 week) | -20°C or -80°C | Tightly Sealed | Dark |
| Aqueous Solution | N/A | Not Recommended | N/A | N/A |
References
solubility of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine in organic solvents
Welcome to the Technical Support Center for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the solubility of this compound in organic solvents. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical, field-proven methodologies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired organic solvent. What should I do?
A1: Low solubility can be a significant hurdle. Here are a few immediate troubleshooting steps you can take:
-
Gently warm the solvent: For many compounds, solubility increases with temperature. Try warming your solvent in a controlled manner (e.g., in a water bath) while stirring. Be cautious not to exceed the boiling point of the solvent or degrade the compound.
-
Use sonication: A water bath sonicator can help break down solid aggregates and enhance the dissolution process.
-
Consider a co-solvent system: If a single solvent is not effective, a mixture of solvents can sometimes provide the desired solubility. For instance, adding a small amount of a more polar or aprotic solvent in which the compound is known to be more soluble (like DMSO) to a less effective solvent might improve overall solubility. However, be mindful that the properties of the solvent system will change, which could impact downstream applications.[1]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: This is a critical question, and the answer depends on the stage of your research.
-
Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer. It's a high-throughput method that's well-suited for the early stages of drug discovery to quickly screen large numbers of compounds.[2]
-
Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a solvent. It represents the maximum concentration of a substance that can be dissolved to form a saturated solution. This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's properties, which is crucial for lead optimization and formulation development.[2]
For initial experiments and high-throughput screening, kinetic solubility is often sufficient. For later-stage development and formulation work, thermodynamic solubility is the gold standard.
Q3: Are there any known stability issues with this compound in organic solvents?
A3: While specific stability data for this compound in a wide range of organic solvents is not extensively published, related pyrrolopyrimidines are generally stable under normal storage conditions. However, it is good practice to:
-
Store the compound in a cool, dark, and dry place.
-
Prepare solutions fresh whenever possible.
-
If you need to store solutions, do so at low temperatures (e.g., -20°C) and protect them from light.
-
Be aware that prolonged exposure to strong acids or bases could potentially lead to degradation.
Estimated Solubility of a Structurally Similar Compound
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 273.15 | 1.85 |
| 298.15 | 3.42 | |
| 323.15 | 6.11 | |
| Ethanol | 273.15 | 1.02 |
| 298.15 | 1.98 | |
| 323.15 | 3.75 | |
| n-Propanol | 273.15 | 0.65 |
| 298.15 | 1.31 | |
| 323.15 | 2.58 | |
| Isopropanol | 273.15 | 0.43 |
| 298.15 | 0.91 | |
| 323.15 | 1.86 | |
| Acetone | 273.15 | 3.21 |
| 298.15 | 5.18 | |
| 323.15 | 8.12 | |
| Ethyl Acetate | 273.15 | 1.53 |
| 298.15 | 2.64 | |
| 323.15 | 4.45 | |
| Acetonitrile | 273.15 | 2.27 |
| 298.15 | 3.89 | |
| 323.15 | 6.47 | |
| N,N-Dimethylformamide (DMF) | 273.15 | 10.21 |
| 298.15 | 14.83 | |
| 323.15 | 21.07 | |
| Toluene | 273.15 | 0.11 |
| 298.15 | 0.23 | |
| 323.15 | 0.46 | |
| Chloroform | 273.15 | 0.89 |
| 298.15 | 1.57 | |
| 323.15 | 2.71 | |
| 1,4-Dioxane | 273.15 | 2.84 |
| 298.15 | 4.76 | |
| 323.15 | 7.79 | |
| Ethyl Benzene | 273.15 | 0.09 |
| 298.15 | 0.19 | |
| 323.15 | 0.39 |
Data adapted from a study on 2-amino-4-chloro-6-methoxypyrimidine and should be used as an estimation.[3]
Troubleshooting Guides & Experimental Protocols
Guide 1: Determining Thermodynamic Solubility using the Shake-Flask Method with HPLC Quantification
This method is the gold standard for determining the equilibrium solubility of a compound.
Experimental Workflow Diagram:
References
Technical Support Center: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Synthesis
Introduction:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The most common synthetic route involves the chlorination of its precursor, 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one, using phosphorus oxychloride (POCl₃). While established, this reaction is prone to the formation of several by-products that can complicate purification and significantly reduce yield. This guide provides in-depth troubleshooting advice and an optimized protocol to help researchers minimize impurities and achieve high-purity material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer explains the chemical reasoning behind the problem and provides actionable solutions.
Q1: My final product is contaminated with a significant amount of unreacted starting material, 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one. What went wrong?
A1: Incomplete conversion is a frequent issue and can be traced back to several factors:
-
Insufficient Chlorinating Agent: The reaction of a hydroxypyrimidine with POCl₃ is a standard method for preparing the corresponding chloro-pyrimidine.[1] If an inadequate amount of POCl₃ is used, the reaction will not proceed to completion. While traditional methods use a large excess of POCl₃, which also acts as the solvent, even in these cases, localized concentrations can be an issue if mixing is poor.[2]
-
Low Reaction Temperature or Insufficient Time: The chlorination requires significant thermal energy to overcome the activation barrier. A reaction temperature that is too low or a reaction time that is too short will result in incomplete conversion. The reaction is typically heated to reflux to ensure it goes to completion.[2][3]
-
Poor Solubility of Starting Material: The starting pyrimidinone has low solubility in POCl₃ at room temperature. If the mixture is not heated adequately or stirred efficiently, clumps of starting material may not come into contact with the reagent, leading to a stalled reaction.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least 3-5 equivalents of POCl₃ are used, or use it as the solvent. For solvent-free, high-temperature methods in a sealed reactor, equimolar amounts can be effective but require specialized equipment.[1][4]
-
Optimize Reaction Conditions: Ensure the reaction mixture reaches and maintains a steady reflux (typically around 105-110 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible. A typical reflux time is 1-4 hours.[2][3]
-
Ensure Effective Mixing: Use a properly sized stir bar and flask to ensure vigorous agitation, preventing the starting material from settling at the bottom.
Q2: During the aqueous workup, my product seems to be converting back to the starting material. Why is this happening?
A2: This is a classic case of hydrolysis. The 4-chloro group on the pyrrolopyrimidine ring is an activated leaving group, making it susceptible to nucleophilic substitution by water. This reaction is accelerated by acidic conditions and elevated temperatures.[5][6]
-
Mechanism of Hydrolysis: When the reaction mixture (containing excess POCl₃) is quenched with water or ice, a highly exothermic reaction occurs, generating phosphoric acid and hydrochloric acid (HCl).[2] This acidic environment, combined with the heat generated, can rapidly hydrolyze the desired 4-chloro product back to the 4-hydroxy starting material.
Troubleshooting Steps:
-
Control the Quench Temperature: This is the most critical step. Slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. Never add water to the POCl₃.[2] The goal is to keep the temperature of the aqueous mixture below 5-10 °C throughout the quench and subsequent neutralization.
-
Rapid pH Adjustment: Immediately following the quench, neutralize the acidic solution by slowly adding a cold base (e.g., concentrated ammonia, saturated sodium bicarbonate, or cold 6N NaOH) while maintaining a low temperature.[3] Adjust the pH to 8-9 to precipitate the product and ensure the medium is no longer acidic.
-
Minimize Time in Aqueous Phase: Do not let the product sit in the acidic or even neutral aqueous mixture for extended periods. Filter the precipitated product promptly and wash it with cold water.
Q3: My mass spectrometry results show a di-chlorinated species (M+4 peak is significant). How can I prevent this over-chlorination?
A3: The formation of di-chlorinated by-products suggests the reaction conditions are too harsh, leading to chlorination on the pyrrole ring in addition to the desired pyrimidine ring.
-
Cause of Over-chlorination: High reaction temperatures or prolonged reaction times can provide enough energy to activate C-H bonds on the electron-rich pyrrole ring, making them susceptible to electrophilic chlorination by the POCl₃/HCl system. The addition of a tertiary amine base can sometimes moderate the reaction but can also influence side reactions if not controlled.[2]
Troubleshooting Steps:
-
Strict Temperature Control: Do not overheat the reaction. Maintain a steady reflux without excessive heating that could create hot spots.
-
Monitor Reaction Closely: Use TLC or HPLC to monitor the formation of the product. Once the starting material is consumed, proceed to the workup. Avoid unnecessarily long reflux times.
-
Consider Additives with Caution: While bases like N,N-dimethylaniline or pyridine can facilitate the reaction, they can also increase the rate of side reactions.[1] If using an additive, ensure it is added judiciously and at the correct temperature as per established protocols.
Q4: The reaction turned into a dark, intractable tar, and I isolated very little product. What causes this?
A4: Polymerization and decomposition are indicative of excessively harsh conditions. The pyrrole ring, in particular, is sensitive to strong acids and high temperatures, which can lead to degradation and polymerization.
-
Cause of Tar Formation: Uncontrolled exotherms during heating or an excessively high reaction temperature can initiate decomposition pathways. The combination of POCl₃ and the generated HCl creates a highly acidic and dehydrating environment, which can promote polymerization of the pyrrole moiety.
Troubleshooting Steps:
-
Gradual Heating: Heat the reaction mixture to reflux gradually. A rapid temperature increase can lead to an uncontrolled reaction rate and decomposition.
-
Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.[2]
-
Purity of Starting Material: Ensure your starting 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one is pure. Impurities can act as catalysts for decomposition.
Visualizing the Synthetic Landscape
The following diagrams illustrate the desired reaction pathway and the potential side reactions that can occur, providing a clear visual reference for the troubleshooting guide.
Caption: Reaction scheme showing the desired synthesis and common by-product pathways.
Optimized Experimental Protocol
This protocol incorporates best practices to mitigate the formation of by-products discussed above.
Materials and Equipment:
-
2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃), reagent grade
-
Crushed ice
-
Concentrated ammonium hydroxide (or other suitable base)
-
Deionized water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq). The reaction should be performed in a well-ventilated fume hood.
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask (approx. 5-10 mL per gram of starting material). POCl₃ acts as both the reagent and solvent.[2]
-
Heating to Reflux: With vigorous stirring, slowly heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. The solid will slowly dissolve as the reaction progresses, often forming a dark solution.[3]
-
Monitoring the Reaction: Maintain the reflux for 1-3 hours. Monitor the reaction's completion by TLC (e.g., using 10% Methanol in Dichloromethane) or by taking small aliquots for HPLC analysis. The reaction is complete when the starting material is no longer detectable.
-
Cooling: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Quenching (Critical Step): Prepare a separate large beaker containing a substantial amount of crushed ice (at least 10-15 times the volume of the POCl₃ used). With vigorous stirring, slowly and carefully pour the cooled reaction mixture into the crushed ice. This process is highly exothermic and releases HCl gas. Ensure the temperature of the ice slurry does not rise above 10 °C.[3]
-
Neutralization and Precipitation: While keeping the mixture in an ice bath, slowly add concentrated ammonium hydroxide to adjust the pH to 8-9. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid thoroughly with a generous amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum at 50-60 °C to afford the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.[3]
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale for Avoiding By-products |
| Reagent | POCl₃ (as solvent or >3 eq) | Ensures complete conversion of starting material.[1][2] |
| Temperature | Reflux (~105-110 °C) | Provides necessary activation energy without excessive heat that causes decomposition or over-chlorination.[3] |
| Time | 1-3 hours (Monitor by TLC/HPLC) | Prevents prolonged exposure to harsh conditions, minimizing side reactions. |
| Quench Temp. | < 10 °C (Ice bath) | Drastically reduces the rate of hydrolysis of the chloro-product back to the hydroxy-starting material.[3] |
| Workup pH | 8-9 | Ensures complete precipitation of the amine product and prevents acid-catalyzed hydrolysis.[3] |
Troubleshooting Logic Flow
This diagram provides a step-by-step decision tree for diagnosing issues based on analytical results.
Caption: A decision-making workflow for troubleshooting synthesis outcomes.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Welcome to the technical support resource for the synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
The primary synthetic route involves the chlorination of 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is fraught with potential pitfalls, particularly during the workup stage. This guide will focus on providing practical, experience-driven solutions to these challenges.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the synthesis. The advice provided is based on established chemical principles and field-proven optimization strategies.
Issue 1: Low or No Yield with Starting Material Recovered
Question: My TLC analysis shows full consumption of the starting material (2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one), but after the aqueous workup, I primarily isolate the starting material again. What is happening?
Answer: This is the most common problem and is almost certainly due to the hydrolysis of your desired 4-chloro product back to the starting pyrimidinone during workup.[1] The C4 position of the product is highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis is accelerated by the strongly acidic conditions generated when quenching excess POCl₃.[1]
Recommended Solutions:
-
Pre-Workup Removal of Excess POCl₃: Before quenching, it is critical to remove the bulk of the unreacted phosphorus oxychloride via distillation under reduced pressure.[1] This dramatically reduces the exothermicity and acidity of the subsequent quench.
-
Controlled Quenching Technique: Employ a "reverse quench." Instead of adding water to the reaction mixture, the cooled reaction mixture should be added slowly and portion-wise to a vigorously stirred vessel of crushed ice or an ice/water slurry.[1][2] This maintains a low temperature and helps to dissipate heat effectively.
-
pH Control During Neutralization: Avoid using strong bases like NaOH or KOH for neutralization, as they can promote product hydrolysis.[1] Instead, use a milder base such as concentrated aqueous ammonia, sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃) to slowly bring the pH to a neutral or slightly basic range (pH 7-9).[1][2][3]
Issue 2: Incomplete or Stalled Reaction
Question: My reaction seems to stop, leaving a significant amount of starting material even after prolonged heating. How can I drive the reaction to completion?
Answer: Incomplete conversion can stem from several factors: insufficient thermal energy, reagent deactivation, or unfavorable reaction kinetics.
Recommended Solutions:
-
Temperature and Time: Ensure the reaction is maintained at a sufficiently high temperature, typically refluxing in neat POCl₃ (approx. 107 °C) or at a specified temperature in a high-boiling solvent.[2][3] Monitor the reaction by TLC and ensure it is heated until no starting material is visible.
-
Addition of a Tertiary Amine Base: The addition of a base like N,N-diisopropylethylamine (DIPEA), pyridine, or triethylamine (TEA) can significantly accelerate the reaction.[1] These bases serve two main purposes:
-
Catalysis: They can react with POCl₃ to form a more reactive chlorophosphonium intermediate (a Vilsmeier-type reagent), which enhances the rate of chlorination.
-
Acid Scavenging: They neutralize the HCl gas produced during the reaction.[1] This prevents the protonation of the nitrogen atoms on your starting material, which would otherwise deactivate it towards the electrophilic chlorinating agent.
-
Issue 3: Formation of Dark, Tarry, or Impure Product
Question: My isolated product is a dark gray or brown solid that is difficult to purify. What causes this and how can I obtain a cleaner product?
Answer: The formation of colored impurities and tars is typically a result of decomposition of the starting material or product under the harsh, acidic, high-temperature conditions.[1]
Recommended Solutions:
-
Strict Temperature Control: Avoid excessive heating or prolonged reaction times beyond what is necessary for complete conversion. Overheating can lead to undesired side reactions and degradation.
-
Use of a Co-Solvent: Performing the reaction in a high-boiling inert solvent (e.g., toluene) with a defined amount of POCl₃ (e.g., 3-5 equivalents) instead of using POCl₃ as the solvent can sometimes lead to a cleaner reaction profile by allowing for better temperature control.[4]
-
Purification Strategy: A dark crude product does not mean the reaction has failed. The desired compound can often be isolated.
-
Trituration/Grinding: Grinding the crude solid with a solvent mixture like ethyl acetate/methanol can help remove colored impurities, yielding an off-white solid.[2][5]
-
Column Chromatography: For high purity, silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexane) is effective.[2][5]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is phosphorus oxychloride (POCl₃) the most common chlorinating agent for this transformation?
-
A1: POCl₃ is highly effective for converting the C=O group of amides, lactams, and heterocyclic ketones (like pyrimidinones) into C-Cl bonds.[6][7] Its phosphorus-oxygen bond is very strong, providing a powerful thermodynamic driving force for the reaction where the oxygen from the substrate is ultimately removed as a stable phosphate species. While other reagents like thionyl chloride (SOCl₂) can be used, POCl₃ is often more reliable and widely reported for this specific class of heterocycles.[1]
-
-
Q2: What are the critical safety precautions when working with POCl₃?
-
A2: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles. Ensure all glassware is scrupulously dry. The quenching step is particularly hazardous due to the exothermic reaction and release of HCl gas; it must be performed slowly and with extreme caution.
-
-
Q3: Can I use this procedure for the related 7H-pyrrolo[2,3-d]pyrimidine isomer?
-
A3: Yes, the fundamental chemistry of chlorinating the 4-oxo position of the pyrrolopyrimidine core is analogous for both the [3,2-d] and [2,3-d] isomers. The troubleshooting advice regarding hydrolysis, workup procedures, and the use of bases is directly applicable to the synthesis of related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][4][8]
-
Data & Visualization
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Method A (Neat) | Method B (Base-Catalyzed) |
| Chlorinating Agent | POCl₃ (used as solvent) | POCl₃ (~3-5 equiv.) |
| Base | None | DIPEA or Pyridine (~1.5 equiv.) |
| Solvent | None | Toluene or neat |
| Temperature | Reflux (~107 °C) | 50 - 110 °C |
| Typical Time | 1 - 3 hours | 2 - 6 hours |
| Key Advantage | Simple setup, fewer reagents | Better control, potentially cleaner |
| Reference | [2][3] | [1][4] |
Diagrams
Caption: Simplified mechanism for the chlorination of the pyrimidinone.
Caption: Decision tree for troubleshooting low product yield due to hydrolysis.
Experimental Protocols
Protocol A: Neat Chlorination with Phosphorus Oxychloride
This protocol is a robust, common method but requires careful handling of neat POCl₃.
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add phosphorus oxychloride (POCl₃, approx. 10-15 equivalents, sufficient to act as the solvent).
-
Reaction: Heat the stirred suspension to reflux (approx. 107 °C) for 1-3 hours. The reaction mixture should become a more homogeneous, often dark, solution. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
POCl₃ Removal: Cool the reaction mixture to room temperature. Remove the excess POCl₃ via distillation under reduced pressure (rotary evaporator). This step is crucial.
-
Workup (Quench): Cool the residual dark oil in an ice bath. In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully, add the reaction residue to the ice slurry via a pipette or dropping funnel.
-
Neutralization: While maintaining cooling in an ice bath, slowly add concentrated aqueous ammonia or a saturated solution of NaHCO₃ to the mixture until the pH reaches 8-9.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold diethyl ether or ethyl acetate.
-
Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized or purified by silica gel chromatography.[2][3]
Protocol B: Base-Catalyzed Chlorination in Toluene
This method offers potentially better control over the reaction.
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and an inert atmosphere inlet, add 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) and toluene (approx. 10-20 mL per gram of starting material).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, warm the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete as monitored by TLC.
-
Workup & Isolation: Cool the reaction mixture to room temperature. Follow steps 4 through 8 from Protocol A.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Welcome to the technical support resource for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. As a key intermediate in the synthesis of targeted therapies, including kinase inhibitors, its successful functionalization is often a critical step in the discovery pipeline.[1][] This document provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses foundational questions about the handling, stability, and characterization of this compound.
Q1: How should I store and handle this compound?
A1: Proper storage is crucial for maintaining the integrity of the starting material. It should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[3] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage, to prevent potential degradation from moisture and air. Storage at 2-8°C is recommended.[][4]
Q2: What are the expected spectroscopic signatures for this compound?
A2: Verifying the identity and purity of your starting material is the first step in any successful reaction. While specific data can vary slightly based on the solvent and instrument, typical spectral data are as follows:
| Technique | Expected Observations |
| ¹H NMR | In DMSO-d₆, expect characteristic peaks for the pyrrole and pyrimidine protons. The NH protons will appear as broad singlets and are typically D₂O exchangeable.[5] |
| ¹³C NMR | In DMSO-d₆, characteristic signals for the carbon atoms of the fused ring system will be present.[5] |
| Mass Spec (MS) | For the parent compound (C₆H₅ClN₄), the expected molecular weight is approximately 168.58 g/mol .[6] In ESI+ mode, look for the [M+H]⁺ ion at m/z ~169.58 and the characteristic isotopic pattern for a chlorine-containing compound ([M+H+2]⁺ at ~171.58, with about one-third the intensity). |
Q3: Is this compound stable under typical reaction conditions?
A3: this compound is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, it is sensitive to strong acids and bases, which can lead to decomposition.[3] Prolonged exposure to high temperatures can also cause degradation. The chloro group at the 4-position is activated towards nucleophilic substitution, which is the basis for its utility in synthesis.[7][8]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro group on the pyrimidine ring is susceptible to displacement by various nucleophiles. This is a common and powerful method for derivatization.
Q4: My SNAr reaction with an amine nucleophile is sluggish or shows no conversion. What should I do?
A4: Low reactivity in SNAr reactions with this substrate can stem from several factors. Here is a systematic approach to troubleshooting:
-
Assess Nucleophilicity: The reactivity of the amine is critical. Electron-rich aliphatic amines are generally more reactive than electron-poor anilines. If using a weakly nucleophilic aniline, you may need more forcing conditions.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are typically effective as they can solvate the intermediate Meisenheimer complex. For some reactions, alcohols like 2-propanol or even water can be effective, sometimes with acid catalysis to activate the pyrimidine ring.[9]
-
Temperature: Increase the reaction temperature incrementally. Many SNAr reactions with this scaffold require heating, sometimes up to 100-120 °C.
-
Base Addition: If your nucleophile is an amine salt or if you are using an alcohol, the addition of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is necessary to neutralize the HCl generated in situ and drive the reaction to completion.
-
Acid Catalysis: For less reactive anilines, a small amount of acid (e.g., 0.1 eq HCl) can protonate a ring nitrogen, further activating the pyrimidine ring towards nucleophilic attack. However, this is a balancing act, as excess acid will protonate the amine nucleophile, rendering it inactive.[9][10]
Workflow for Troubleshooting Sluggish SNAr Reactions
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Q5: I'm observing a significant amount of a hydrolysis byproduct (hydroxypyrrolopyrimidine) in my SNAr reaction. How can I prevent this?
A5: The formation of the corresponding 4-hydroxy derivative is a common side reaction, resulting from the reaction with water present in the solvent or introduced adventitiously.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If your reaction is particularly sensitive, consider drying your solvent over molecular sieves and running the reaction under a rigorously inert atmosphere.
-
Minimize Water in Base: If using an aqueous base, be aware that hydroxide is a competing nucleophile. If possible, use an anhydrous inorganic base (e.g., anhydrous K₂CO₃) or an organic base (e.g., DIPEA).
-
Control pH in Acid-Catalyzed Reactions: In acid-catalyzed reactions in aqueous media, water becomes a more competitive nucleophile at lower pH. Keep the amount of acid low to minimize this competing solvolysis.[9]
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which allow for the introduction of carbon and nitrogen substituents, respectively.[7]
Suzuki-Miyaura Coupling
Q6: My Suzuki coupling reaction is giving low yields, and I'm recovering mostly starting material. What are the key parameters to check?
A6: A failed Suzuki coupling can be frustrating. Here’s a checklist of critical factors to investigate:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction flask is thoroughly purged with an inert gas (argon is preferred) and that your solvents are properly degassed (e.g., by sparging with argon for 20-30 minutes).[11]
-
Catalyst and Ligand Integrity:
-
Catalyst Source: Use a reliable source of palladium. Pre-catalysts like Pd(PPh₃)₄ or pre-formed complexes can sometimes be more effective than generating the active catalyst in situ from Pd(OAc)₂.[11][12]
-
Ligand Choice: For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[11]
-
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to protodeboronation (hydrolysis back to the arene). Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[12][13]
-
Base and Solvent System: The choice of base is critical and often depends on the solvent. Common combinations include K₂CO₃ or Cs₂CO₃ in aqueous dioxane or DMF. The base's role is to activate the boronic acid. Ensure the base is sufficiently strong and soluble in the reaction medium.
Q7: I'm observing significant homocoupling of my boronic acid (Glaser coupling). How can I suppress this side reaction?
A7: Homocoupling is a classic side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.
-
Improve Degassing: This is the most common cause. Re-evaluate your procedure for creating an inert atmosphere. Ensure all components, including the aqueous portion of your solvent system, are thoroughly degassed.[11][12]
-
Lower the Temperature: Homocoupling pathways can sometimes be disfavored at lower temperatures. Try running the reaction at a milder temperature for a longer duration.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to in-situ reduction of Pd(II) salts.[11]
Diagram of Key Issues in Suzuki-Miyaura Coupling
Caption: Common problems and their root causes in Suzuki coupling.
Buchwald-Hartwig Amination
Q8: My Buchwald-Hartwig amination is failing. What are the most common points of failure for this reaction type?
A8: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization.[14][15]
-
Base Selection: This is arguably the most critical parameter. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective, especially for base-sensitive substrates. The base must be strong enough to deprotonate the amine.
-
Ligand Choice: The success of the reaction is highly dependent on the phosphine ligand. For heteroaryl chlorides, bulky, electron-rich "Buchwald ligands" (e.g., XPhos, RuPhos) or bidentate ligands like BINAP or DPPF are often required to facilitate the catalytic cycle.[14][16][17]
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene, dioxane, and THF are commonly used. The presence of water can deactivate the catalyst and hydrolyze the base.
-
Amine Scope: Sterically hindered secondary amines or very electron-poor anilines can be challenging substrates. They may require more specialized ligands and more forcing conditions.[16]
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Base is not strong enough. | Switch to a stronger base (e.g., K₃PO₄ to NaOtBu or LHMDS). |
| Ligand is not suitable. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | |
| Hydrodehalogenation | Presence of a proton source (water). | Ensure all reagents and solvents are scrupulously dry.[11] |
| Base is too reactive. | Try a weaker base like K₃PO₄ or Cs₂CO₃. | |
| Low Yield | Catalyst deactivation. | Ensure rigorous exclusion of oxygen. |
| Steric hindrance. | Use a ligand designed for hindered substrates; increase reaction temperature and time. |
Section 4: Purification and Analysis
Q9: My crude product is difficult to purify. What strategies can I use?
A9: Purification of polar, nitrogen-containing heterocycles can be challenging.
-
Column Chromatography: Standard silica gel chromatography is often the first choice. A gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar one (e.g., ethyl acetate or methanol) is typical. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent streaking of basic compounds on acidic silica gel.
-
Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate) can significantly improve purity.[5]
-
Reverse-Phase Chromatography: For very polar compounds that are difficult to purify on normal-phase silica, reverse-phase HPLC or MPLC (using a C18 stationary phase with water/acetonitrile or water/methanol gradients) is an excellent alternative.
By systematically addressing these common issues, researchers can more efficiently troubleshoot and optimize reactions involving this compound, accelerating progress in their synthetic and drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | CAS#:84905-80-6 | Chemsrc [chemsrc.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 6. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 7. srinichem.com [srinichem.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Welcome to the technical support hub for the synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS No. 943736-58-1). This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this critical pharmaceutical intermediate. We will move beyond simple procedural steps to address the underlying chemistry, troubleshoot common scale-up challenges, and provide a framework for robust and reproducible synthesis.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
This compound is a key heterocyclic building block.[1][2] The pyrrolo[3,2-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, notably in the development of kinase inhibitors. Its structural features allow it to serve as a versatile intermediate for creating targeted therapies in oncology and other disease areas.[3][4] Ensuring a reliable, scalable, and high-purity supply of this intermediate is therefore a critical first step in many drug development programs.
Recommended Scale-Up Synthetic Pathway
The most common and scalable route involves the direct chlorination of the corresponding hydroxyl precursor, 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one. This transformation is typically achieved using a potent chlorinating agent like phosphoryl chloride (POCl₃).
Experimental Protocol: Chlorination of 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one
This protocol is adapted from established laboratory procedures and optimized for scale-up considerations.[5][6]
Step 1: Reaction Setup
-
Charge a suitably sized, clean, and dry glass-lined reactor with 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq).
-
Under a nitrogen atmosphere, slowly add phosphoryl chloride (POCl₃, 5-10 vol. eq.) to the reactor. Causality: Using an excess of POCl₃ ensures the reaction goes to completion and can also serve as the solvent. A dry nitrogen atmosphere is critical to prevent the hydrolysis of POCl₃, which would reduce its efficacy and create hazardous byproducts.
-
Begin gentle agitation to ensure a homogenous slurry.
Step 2: Reaction Execution
-
Slowly heat the reaction mixture to reflux (approx. 105-110 °C).
-
Maintain the reflux for 1-3 hours. The mixture will typically transform from a slurry into a dark, homogeneous solution.[5][6]
-
In-Process Control (IPC): Monitor the reaction progress using HPLC. Take a small aliquot, carefully quench it in a mixture of ice and aqueous sodium bicarbonate, and extract with an organic solvent (e.g., ethyl acetate) before injection. The reaction is complete when the starting material is <1% by area.
Step 3: Reaction Quench (Critical Step)
-
Cool the reaction mixture to room temperature (20-25 °C).
-
In a separate, larger reactor equipped with an efficient overhead stirrer and temperature probe, prepare a mixture of crushed ice and water (approx. 20-30 volumes relative to the starting material).
-
EXTREMELY IMPORTANT: Slowly and carefully add the reaction mixture to the ice/water slurry via a dropping funnel or pump. The rate of addition must be controlled to keep the internal temperature of the quench vessel below 20 °C. Causality: This quench is highly exothermic. A runaway reaction can occur if the addition is too fast, leading to boiling of the aqueous mixture and release of HCl gas. Slow, controlled addition is paramount for safety and product quality.
Step 4: Product Isolation and Purification
-
After the addition is complete, continue stirring the resulting slurry for 30-60 minutes.
-
Adjust the pH of the slurry to 7-8 by the slow, portion-wise addition of a base, such as concentrated ammonium hydroxide or aqueous sodium hydroxide, while maintaining a low temperature.[5][6] Causality: The product is typically insoluble at neutral to slightly basic pH, allowing it to precipitate out of the aqueous solution.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum at 50-60 °C to a constant weight to afford the crude this compound.
-
If required, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by slurry washing in a solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Issue 1: The reaction is sluggish or incomplete, even after extended reflux.
-
Question: My HPLC analysis shows >5% of the starting material remaining after 3 hours at reflux. What could be the cause?
-
Answer:
-
Probable Cause 1: Inactive POCl₃. Phosphoryl chloride can degrade upon exposure to atmospheric moisture. If the reagent is old or has been improperly stored, its activity will be diminished.
-
Solution 1: Use a fresh, unopened bottle of POCl₃ or re-distill the existing stock before use. Ensure all glassware and the reactor are scrupulously dried.
-
Probable Cause 2: Insufficient Temperature. Inaccurate temperature monitoring on a large scale can lead to lower-than-expected internal temperatures.
-
Solution 2: Calibrate the reactor's temperature probe. Ensure the heating mantle or oil bath is providing uniform heating. For very large scales, jacketed reactors are preferred for precise temperature control.
-
Probable Cause 3: Purity of Starting Material. The presence of non-reactive impurities or salts in the starting 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one can inhibit the reaction.
-
Solution 3: Verify the purity of the starting material by HPLC and NMR. Ensure it is fully dried and free of residual salts from previous steps.
-
Issue 2: The product is a dark, tarry solid that is difficult to filter.
-
Question: After quenching and pH adjustment, I obtained a sticky, dark-colored mass instead of a filterable solid. What went wrong?
-
Answer:
-
Probable Cause 1: Overheating/Decomposition. Prolonged heating or exceeding the recommended reflux temperature can lead to thermal decomposition and the formation of polymeric byproducts.
-
Solution 1: Adhere strictly to the recommended reaction temperature and time. Use the HPLC IPC to stop the reaction as soon as it is complete.
-
Probable Cause 2: Uncontrolled Quench. A rapid, uncontrolled quench can cause localized temperature spikes, leading to product degradation.
-
Solution 2: Re-emphasize slow, controlled addition of the reaction mixture into the ice/water slurry, ensuring the temperature never exceeds 20 °C.
-
Probable Cause 3: Incorrect pH. Overshooting the pH to a highly basic region can sometimes cause certain impurities or the product itself to become oily.
-
Solution 3: Add the base slowly and monitor the pH carefully. Aim for a final pH of 7.5. If an oil does form, try re-acidifying to pH ~2 and then slowly re-basifying to pH 7.5, which can sometimes promote crystallization.
-
Issue 3: The final product has low purity, with a significant impurity peak in the HPLC.
-
Question: My final product purity is only 92% by HPLC. How do I identify and eliminate the main impurity?
-
Answer:
-
Probable Cause 1: Hydrolysis. The main impurity is often the starting material, 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one, formed by the hydrolysis of the product. This can happen if the product is exposed to aqueous acidic conditions for too long before neutralization.
-
Solution 1: Perform the pH adjustment promptly after the quench is complete. Ensure the filter cake is washed thoroughly with water to remove any residual acid before drying.
-
Probable Cause 2: Over-chlorination or Side Reactions. While less common for this specific substrate, other reactive sites on the molecule could potentially react under harsh conditions.
-
Solution 2: Use LC-MS to determine the mass of the impurity. This will provide crucial clues as to its structure. If it is a di-chloro species, for example, reducing the reaction temperature or time may be necessary. A purification step, such as recrystallization or column chromatography, may be required to remove such impurities.[5]
-
Process Parameters & Analytical Control
Effective scale-up requires well-defined parameters and specifications.
Table 1: Key Reagents and Stoichiometry
| Reagent | CAS No. | Molar Eq. | Typical Volume/Weight |
|---|---|---|---|
| 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one | 3936-03-6 | 1.0 | 1.0 kg |
| Phosphoryl Chloride (POCl₃) | 10025-87-3 | ~10-15 | 5.0 L (~8.2 kg) |
| Water (for quench) | 7732-18-5 | - | 20.0 L |
| Ammonium Hydroxide (28%) | 1336-21-6 | As needed | ~3-5 L |
Table 2: Analytical Specifications
| Parameter | Starting Material | Final Product |
|---|---|---|
| Appearance | Off-white to light yellow solid | Light brown to grey solid |
| Purity (HPLC) | ≥ 98.0% | ≥ 99.0% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure |
| Water Content (KF) | ≤ 0.5% | ≤ 0.5% |
Visualized Workflows
Visual aids can clarify complex processes and decision-making.
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Purity
Caption: Decision tree for troubleshooting low product purity based on impurity identification.
References
- 1. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 2. 943736-58-1|this compound|BLD Pharm [bldpharm.com]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
handling and safety precautions for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Technical Support Center: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
CAS: 943736-58-1 | Molecular Formula: C₆H₅ClN₄ | Molecular Weight: 168.58 g/mol [1][2]
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the critical safety information and field-proven troubleshooting insights needed to ensure the success and safety of your experiments. This guide is structured to address common questions and challenges encountered when working with this versatile heterocyclic building block.
Section 1: Core Safety and Hazard Summary
Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is a potent chemical intermediate and must be handled with appropriate care. The information below is synthesized from globally recognized hazard communication standards.
| Hazard Category | GHS Classification | Signal Word & Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 3 / Category 4[3][4] | Danger H301: Toxic if swallowed or H302: Harmful if swallowed[4][5] ☠️ | Standard laboratory PPE. Do not eat, drink, or smoke in the handling area.[3] |
| Skin Irritation | Category 2[3] | Warning H315: Causes skin irritation[4][5] ❗ | Chemical-resistant gloves (e.g., nitrile), lab coat. Handle with proper glove removal technique.[6] |
| Eye Irritation | Category 2 / 2A[3][4] | Warning H319: Causes serious eye irritation[4][5] ❗ | Tightly fitting safety goggles with side-shields or a face shield.[3] |
| Respiratory Irritation | STOT SE Category 3[3] | Warning H335: May cause respiratory irritation[4][5] ❗ | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust inhalation.[3][4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common practical questions researchers have before incorporating this compound into their workflows.
Q1: What are the primary hazards I should be concerned with when handling this compound? The most significant risks are its oral toxicity and its irritant properties. Ingestion can be toxic, and contact with the solid powder can cause significant skin and serious eye irritation.[3][5] Inhalation of the dust may also lead to respiratory tract irritation, making it crucial to handle the compound in a controlled environment like a fume hood.[3][4]
Q2: How must I store this compound to ensure its long-term stability and purity? For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[] To prevent degradation from atmospheric moisture or oxygen, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended.[8] The compound should also be kept in a dark place to protect it from light. Always store it in a dry, cool, and well-ventilated location.[3]
Q3: What specific personal protective equipment (PPE) is mandatory for handling the solid powder? At a minimum, you must wear a lab coat, chemical-resistant gloves, and tightly-fitting safety goggles.[3] Given the risk of respiratory irritation from dust, all weighing and initial handling of the solid must be performed inside a chemical fume hood.[4] If there is any risk of exceeding exposure limits or if ventilation is inadequate, a full-face respirator should be used.[3]
Q4: What is the correct procedure for disposing of waste containing this compound? All waste materials, including surplus compound, contaminated consumables (like gloves and weigh boats), and solutions, must be treated as hazardous chemical waste.[3] Disposal should be conducted through a licensed professional waste disposal service.[6][9] Do not dispose of this material down the drain.[9] Ensure you are following all applicable local, state, and federal regulations for chemical waste disposal.[3]
Q5: The datasheet doesn't list a specific solvent. What can I use to dissolve this compound for a reaction? Solubility data for this compound is not widely published, which is a common challenge. Its utility in nucleophilic aromatic substitution (SNAr) reactions provides clues.[10][11]
-
For SNAr Reactions: Polar aprotic solvents such as DMF, DMSO, DMAc, or NMP are common choices. However, be aware that these solvents can sometimes participate in side reactions at elevated temperatures.[12]
-
Alternative Solvents: Alcohols like 2-propanol have been used successfully.[10]
-
Aqueous Conditions: For certain reactions, such as amination with anilines, using water with a catalytic amount of acid (e.g., HCl) can be highly effective and may even proceed faster than in organic solvents.[10][13]
-
Causality: The pyrrolopyrimidine core possesses both hydrogen bond donors and acceptors, making its solubility complex. Always perform a small-scale solubility test before committing your full batch of material to a large-scale reaction.
Section 3: Experimental Protocols & Workflows
Adhering to a standardized protocol for handling and preparation is critical for both safety and experimental reproducibility.
Protocol 3.1: Safe Handling and Preparation of a Stock Solution
-
Preparation: Before starting, ensure your chemical fume hood is certified and functioning correctly. Don your full, required PPE (lab coat, gloves, safety goggles).
-
Equilibration: Remove the container from its 2-8°C storage and allow it to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could cause hydrolysis.
-
Weighing: Once at room temperature, transfer the container to the fume hood. Carefully weigh the desired amount of the solid into a clean, dry vessel suitable for your reaction. Avoid creating dust.[3]
-
Dissolution: While still in the fume hood, add your chosen anhydrous solvent to the vessel containing the solid.
-
Solubilization: If the compound does not dissolve immediately, cap the vessel and use gentle agitation, a vortex mixer, or sonication to aid dissolution. Gentle warming can be attempted, but monitor for any color change that might indicate decomposition.
-
Inert Atmosphere: Once dissolved, flush the headspace of the vessel with an inert gas (argon or nitrogen) before sealing, especially if the solution is to be stored or used in a moisture-sensitive reaction.
Diagram: Workflow for Safe Handling and Dissolution
This diagram outlines the critical steps for safely handling the compound from storage to a ready-to-use solution.
Caption: Standard workflow for handling this compound.
Section 4: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Issue 1: My compound will not fully dissolve in the chosen reaction solvent.
-
Potential Cause 1: Incorrect Solvent Choice. The polarity and protic/aprotic nature of the solvent may not be suitable for this specific heterocyclic system.
-
Solution: Conduct small-scale solubility tests with alternative solvents like DMF, NMP, or DMAc. If the subsequent reaction allows, gentle warming or sonication can be effective.
-
-
Potential Cause 2: Compound Degradation. If stored improperly, the compound may have degraded or polymerized, leading to insoluble impurities.
-
Solution: Visually inspect the compound for changes in color or texture. If degradation is suspected, confirm the purity via LC-MS or NMR before proceeding. It may be necessary to use a fresh batch.
-
Issue 2: My nucleophilic substitution (e.g., amination) reaction is failing or giving a very low yield.
-
Potential Cause 1: Competing Solvolysis (Hydrolysis). The chloro-group is a good leaving group, but it can react with nucleophilic solvents (like alcohols) or trace amounts of water, especially when catalyzed by acid or base.[10] This forms the inactive hydroxyl- or alkoxy-analogue.
-
Solution: Ensure you are using high-purity, anhydrous solvents and run the reaction under a strict inert atmosphere (argon or nitrogen). If using an alcohol solvent, be aware that solvolysis is a known side reaction; a switch to an aprotic solvent may be necessary.[13]
-
-
Potential Cause 2: Insufficiently Nucleophilic Reagent. The amine or other nucleophile you are using may not be reactive enough under the chosen conditions to displace the chloride.
-
Solution: For less reactive nucleophiles, you may need to increase the reaction temperature or add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction. For aniline-based nucleophiles, adding a catalytic amount of acid in water can dramatically increase the reaction rate.[10]
-
-
Potential Cause 3: Starting Material Degradation. As mentioned above, if the starting material is impure, the reaction yield will be compromised.
-
Solution: Always verify the purity of your this compound before starting a critical reaction.
-
Diagram: Troubleshooting Low Reaction Yield
This decision tree provides a systematic approach to diagnosing the cause of a low-yielding substitution reaction.
Caption: Decision tree for troubleshooting low-yield nucleophilic substitution reactions.
References
- 1. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 2. labsolu.ca [labsolu.ca]
- 3. echemi.com [echemi.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 8. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE CAS#: 84905-80-6 [m.chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful synthesis and downstream applications. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, a key intermediate in the synthesis of targeted therapies, presents a unique analytical challenge.[] This guide provides an in-depth analysis of its 1H NMR spectrum, offering a comparative perspective with a closely related analogue to enhance spectral interpretation. Furthermore, we will explore alternative analytical techniques and provide robust experimental protocols to ensure data integrity.
Understanding the Core Structure: A Comparative Analysis
The reported 1H NMR spectrum of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in DMSO-d6 shows the following signals:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5 (Pyrrole NH) | 12.43 | s | - | D2O exchangeable |
| H-7 (Pyrimidine CH) | 8.61 | s | - | |
| H-6 (Pyrrole CH) | 7.97 | dd | 2.8, 2.8 | Becomes a doublet after D2O exchange |
| H-2 (Pyrrole CH) | 6.72 | dd | 1.7, 3.5 | Becomes a doublet after D2O exchange |
The introduction of an amine group at the 2-position in this compound is expected to induce significant changes in the electronic environment of the heterocyclic system, thereby altering the chemical shifts of the remaining protons.
Predicted 1H NMR Spectrum for this compound (in DMSO-d6):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Shift |
| H-5 (Pyrrole NH) | ~11.5-12.5 | br s | The pyrrole NH proton is acidic and its chemical shift is sensitive to concentration and solvent. The amino group at C2 might slightly influence its electronic environment. |
| H-7 (Pyrimidine CH) | ~8.0-8.5 | s | The electron-donating amino group at the C2 position will likely shield the H-7 proton, causing an upfield shift compared to the analog without the amino group. |
| H-6 (Pyrrole CH) | ~7.5-8.0 | d | The electronic effect of the C2-amino group is transmitted through the pyrimidine ring to the fused pyrrole ring, likely causing a slight shielding of the H-6 proton. The coupling to H-5 will be observed. |
| NH2 (Amine) | ~6.5-7.5 | br s | The chemical shift of amine protons can vary significantly and they are typically broad. They are also D2O exchangeable. |
This predictive analysis, grounded in the established principles of NMR spectroscopy and comparison with a known analogue, provides a robust framework for interpreting the experimental spectrum of this compound.
Experimental Protocol for High-Quality 1H NMR Data Acquisition
To ensure the acquisition of a high-resolution and interpretable 1H NMR spectrum, the following protocol is recommended:
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is the solvent of choice due to the compound's likely polarity and the ability to observe exchangeable protons (NH).
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d6. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup:
-
Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution of coupling patterns.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of 16 ppm, centered around 8 ppm, should be sufficient to cover all expected proton signals.
-
3. D2O Exchange Experiment:
-
After acquiring the initial spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
The disappearance of signals corresponding to the NH and NH2 protons will confirm their assignment.
Workflow for 1H NMR Analysis
References
A Researcher's Guide to the 13C NMR Spectroscopy of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine and its Analogs
In the landscape of modern medicinal chemistry and drug development, the pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone. Its structural analogy to purines has made it a privileged core for designing molecules that interact with a myriad of biological targets, particularly kinases.[] Among its derivatives, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine stands out as a critical intermediate and a pharmacologically relevant molecule in its own right, noted for its potential as a highly potent and selective protein kinase CK1ε inhibitor with prospective applications in neurodegenerative diseases and oncology.[]
A thorough structural elucidation of this and related molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool in this endeavor. This guide provides an in-depth comparison of the expected 13C NMR spectral data for this compound against experimentally determined data for relevant heterocyclic analogs. We will delve into the rationale behind chemical shift assignments and provide a robust experimental protocol for acquiring high-quality 13C NMR data for this class of compounds.
Comparative Analysis of 13C NMR Chemical Shifts
While a publicly available, assigned 13C NMR spectrum for this compound is not readily found in the literature, we can predict its chemical shifts with a high degree of confidence by comparing it to structurally related, well-characterized molecules. The core of this analysis rests on understanding the electronic effects of the substituents on the pyrrolo[3,2-d]pyrimidine framework.
The table below presents the experimental 13C NMR data for purine and a pyrrolo[2,3-d]pyrimidine derivative, alongside the predicted values for our target compound. The numbering convention for the pyrrolo[3,2-d]pyrimidine core is provided in the accompanying diagram.
Table 1: Comparison of 13C NMR Chemical Shifts (ppm) in DMSO-d6
| Carbon Atom | This compound (Predicted) | Purine (Experimental)[2] | 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (Experimental)[3] |
| C2 | ~160 | 152.4 | 153.94 |
| C4 | ~155 | 145.5 | 159.13 |
| C4a | ~115 | - | 105.90 |
| C5 | ~100 | 130.2 | - |
| C6 | ~125 | 156.0 | - |
| C7a | ~150 | - | 148.10 |
Rationale for Predicted Chemical Shifts:
-
C2: The presence of the electron-donating amine group is expected to shield this carbon, but its position alpha to two nitrogen atoms will result in a downfield shift, predicted to be around 160 ppm.
-
C4: This carbon is directly attached to an electronegative chlorine atom and is part of the pyrimidine ring, leading to a significant downfield shift, estimated at approximately 155 ppm. In the comparative pyrrolopyrimidinone, the carbonyl at this position resonates even further downfield at 159.13 ppm.[3]
-
C4a (Bridgehead): This carbon is at the fusion of the two rings and is expected to be relatively shielded, with a predicted chemical shift around 115 ppm.
-
C5 & C6 (Pyrrole Ring): These carbons in the five-membered pyrrole ring are generally more shielded than their counterparts in the pyrimidine ring. C5, being adjacent to the NH group, is predicted to be around 100 ppm, while C6 will be further downfield at approximately 125 ppm.
-
C7a (Bridgehead): This second bridgehead carbon, part of the pyrimidine ring and adjacent to a nitrogen, will be deshielded, with an estimated chemical shift of about 150 ppm.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for this compound and its analogs, the following protocol is recommended. The causality behind each parameter choice is explained to provide a deeper understanding of the experimental design.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample into a clean, dry NMR tube. The higher concentration is beneficial for the less sensitive 13C nucleus.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent solvent for many heterocyclic compounds and its deuterium signal is used for locking the magnetic field. Its residual proton signal does not interfere with the typical aromatic and amino proton signals, and its carbon signals are easily identifiable.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe to the sample. This ensures efficient transfer of radiofrequency power.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient. The 30° pulse angle allows for a shorter relaxation delay.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons often have longer relaxation times, and a longer delay may be needed for accurate integration, though this is less critical for routine identification.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range for this class of compounds.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Visualizing Structural and Experimental Relationships
To further clarify the relationships between the molecular structure and its spectral data, as well as the experimental workflow, the following diagrams are provided.
References
mass spectrometry of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
An In-Depth Comparative Guide to the Mass Spectrometry of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, notably as a potent and selective inhibitor of protein kinase CK1ε, with potential applications in treating neurodegenerative diseases and certain cancers.[] Accurate and robust analytical methods are paramount for its characterization, pharmacokinetic studies, and quality control. Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for the definitive identification and quantification of this molecule.
This guide provides a comprehensive comparison of two primary mass spectrometric workflows for the analysis of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to guide researchers in selecting the optimal method for their specific analytical challenges.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [][2] |
| Molecular Weight | 168.58 g/mol | [][2][3] |
| Exact Mass | 168.0202739 Da | [2] |
| Structure | Pyrrolopyrimidine core with chloro and amino substituents | |
| Hydrogen Bond Donors | 2 | [2] |
| Topological Polar Surface Area | 67.6 Ų | [2] |
The presence of two amine groups and the nitrogen-rich heterocyclic core imparts significant polarity, making the compound amenable to analysis by techniques suited for polar molecules.
Method 1: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-MS is the premier technique for analyzing polar, non-volatile, and thermally labile compounds, making it an excellent first choice for this compound.
Expertise & Rationale: Why LC-ESI-MS?
Electrospray Ionization (ESI) is a soft ionization technique that generates intact molecular ions from polar analytes in solution, minimizing in-source fragmentation and preserving the molecular weight information. Given the analyte's structure, ESI in positive ion mode is the logical choice. The basic nitrogen atoms in the pyrrolopyrimidine ring and the exocyclic amine group are readily protonated to form a stable [M+H]⁺ ion. This approach offers high sensitivity and allows for direct analysis from a liquid phase without the need for chemical derivatization.[4][5]
Tandem mass spectrometry (MS/MS) is then employed for unequivocal structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we generate characteristic fragment ions that serve as a structural fingerprint of the molecule.
Experimental Workflow: LC-MS/MS
References
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
A Comparative Guide to Kinase Inhibitors: Evaluating 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine in the Context of CK1ε and JAK Inhibition
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. The pursuit of potent and selective inhibitors is paramount for advancing targeted therapies. This guide provides an in-depth comparison of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, a promising but less characterized molecule, with well-established kinase inhibitors. By examining its potential as a Casein Kinase 1 Epsilon (CK1ε) inhibitor alongside a discussion of the widely-used Janus Kinase (JAK) inhibitors, we aim to provide a comprehensive resource to inform future research and development.
Introduction: The Quest for Kinase Specificity
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a versatile platform for designing potent kinase inhibitors, owing to its structural resemblance to the natural ATP ligand.[1] This guide will delve into the specifics of this compound, a compound identified as a potentially highly potent and selective CK1ε inhibitor.[] We will compare its theoretical profile with established selective CK1ε inhibitors and the broader class of JAK inhibitors, which also have roots in the pyrrolopyrimidine structure.
The Kinase Landscape: CK1ε and JAKs
Casein Kinase 1 Epsilon (CK1ε): A Role in Cell Proliferation and Circadian Rhythms
CK1ε is a serine/threonine-specific kinase involved in various cellular processes, including Wnt signaling, the DNA damage response, and the regulation of circadian rhythms.[3] Aberrant CK1ε activity has been implicated in human pathologies such as cancer and sleep disorders.[3] Specifically, CK1ε is required for the survival of certain breast cancer subtypes that depend on aberrant β-catenin activity.[3][4] The high sequence identity between CK1ε and its isoform CK1δ presents a significant challenge in developing selective inhibitors.[5]
Janus Kinases (JAKs): Central Players in Immune Response and Hematopoiesis
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These non-receptor tyrosine kinases are essential for transducing signals from a multitude of cytokines and growth factors via the JAK-STAT pathway.[6][7] This pathway is fundamental to immune responses and hematopoiesis.[8][9] Dysregulation of the JAK-STAT pathway is a key driver in myeloproliferative neoplasms and various inflammatory diseases.[8][10] Consequently, JAK inhibitors have become a cornerstone of treatment for conditions like myelofibrosis, polycythemia vera, and rheumatoid arthritis.[10]
Comparative Analysis of Kinase Inhibitors
While specific experimental data for the kinase inhibitory profile of this compound is not extensively published, its designation as a selective CK1ε inhibitor allows for a comparative discussion with other well-characterized molecules.[]
Selective CK1ε Inhibitors: A Look at the Data
To understand the potential of this compound, we can examine the profiles of known selective CK1ε inhibitors.
| Compound | Target(s) | IC50 (nM) | Selectivity | Reference(s) |
| PF-4800567 | CK1ε | 32 | >20-fold vs CK1δ (711 nM) | [11][12][13] |
| GSD0054 | CK1ε | Not specified in snippets | Selective for CK1ε | [4][5] |
Table 1: Inhibitory activity of selected selective CK1ε inhibitors.
PF-4800567 stands out as a potent and selective CK1ε inhibitor with a clear 22-fold greater potency for CK1ε over CK1δ. GSD0054 is also noted for its selectivity, demonstrating cell-killing effects in β-catenin positive breast cancer cells, a process not observed with PF-4800567.[4][5] These compounds provide a benchmark for the level of potency and selectivity that a novel CK1ε inhibitor like this compound would need to achieve to be considered a strong candidate for further development.
JAK Inhibitors: A Broader Perspective
The pyrrolo[2,3-d]pyrimidine core is also central to several approved JAK inhibitors.[1] Understanding their kinase profiles provides context for the broader potential of this chemical scaffold.
| Compound | Primary Target(s) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | 3.3 | 2.8 | 428 | 19 | [14] |
| Tofacitinib | JAK1, JAK3 | 15.1 | 77.4 | 55 | - | [15] |
| Baricitinib | JAK1, JAK2 | 5.9 | 5.7 | >400 | 53 | [16] |
Table 2: Kinase inhibition profiles of selected JAK inhibitors.
Ruxolitinib and Baricitinib demonstrate potent inhibition of both JAK1 and JAK2, while Tofacitinib shows a preference for JAK1 and JAK3.[14][15][16] The selectivity profiles of these drugs are crucial to their therapeutic applications and side-effect profiles. The success of these molecules underscores the potential of the pyrrolopyrimidine scaffold in generating highly effective kinase inhibitors.
Signaling Pathways and Mechanisms of Action
A deep understanding of the signaling pathways targeted by these inhibitors is essential for rational drug design and the interpretation of experimental results.
The Wnt/β-catenin Pathway and CK1ε Inhibition
CK1ε plays a crucial role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and degradation. CK1ε is a key component of this complex. Inhibition of CK1ε can, therefore, lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. In certain cancer contexts where β-catenin is aberrantly active, CK1ε is required for cell survival, making it a synthetic lethal target.[3][4]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. imrpress.com [imrpress.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 9. PathWhiz [pathbank.org]
- 10. ajmc.com [ajmc.com]
- 11. xcessbio.com [xcessbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound, CasNo.943736-58-1 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]
- 16. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine: A Comparative Guide for Drug Discovery Professionals
In the intricate world of kinase inhibitor development, achieving exquisite selectivity remains a paramount challenge. While a compound may exhibit potent activity against its intended target, its interactions with other kinases—the so-called off-target effects—can lead to unforeseen toxicities or even polypharmacological benefits. This guide provides a comprehensive comparison of the off-target effects of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine , a molecule of significant interest due to its dual identity as a potent Casein Kinase 1 Epsilon (CK1ε) inhibitor and a key synthetic intermediate for the Janus Kinase (JAK) inhibitor, Ruxolitinib.[1][2]
This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons with relevant alternative inhibitors, supported by experimental data, to inform strategic decisions in kinase-targeted drug discovery.
The Dual Personality of a Pyrrolopyrimidine Scaffold
This compound stands at a fascinating crossroads of kinase inhibition. On one hand, it is recognized as a highly potent and selective inhibitor of CK1ε, a serine/threonine kinase implicated in various cellular processes, including circadian rhythm, Wnt signaling, and cancer.[] On the other hand, its core structure is a foundational component of Ruxolitinib, a potent inhibitor of JAK1 and JAK2, which are crucial mediators of cytokine signaling and are dysregulated in myeloproliferative neoplasms.[2] This dual context necessitates a careful evaluation of its selectivity profile and that of related compounds to understand the potential for both on-target efficacy and off-target liabilities.
Quantitative Comparison of Kinase Inhibitor Selectivity
To objectively assess the off-target profile of this compound, we will compare its known primary activity with the well-characterized selectivity profiles of established CK1 and JAK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency, with lower values indicating greater potency.
Table 1: Comparative Inhibitory Potency (IC50) of Selected Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| This compound | CK1ε | Data not publicly available | - | - |
| PF-670462 | CK1ε / CK1δ | 7.7 / 14 | JNK, p38, EGFR | - |
| SR-3029 | CK1δ / CK1ε | 44 / 260 | CDK4/cyclin D1 | 576 |
| CDK4/cyclin D3 | 368 | |||
| CDK6/cyclin D1 | 428 | |||
| CDK6/cyclin D3 | 427 | |||
| FLT3 | 3000 | |||
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | TYK2 | 19 |
| JAK3 | 428 | |||
| ROCK | - |
Data compiled from multiple sources. A hyphen (-) indicates that a specific IC50 value was not provided in the cited literature.
Expert Analysis: While the specific IC50 of this compound for CK1ε is not publicly available, its description as "highly potent" suggests it is likely in the low nanomolar range.[] The comparative data reveals a spectrum of selectivity among kinase inhibitors. PF-670462 , for instance, is a potent CK1ε/δ inhibitor but can exhibit off-target activity against stress-activated and growth factor receptor kinases at higher concentrations. SR-3029 demonstrates good selectivity for CK1δ/ε over a panel of other kinases, although it does interact with some cyclin-dependent kinases (CDKs) and FLT3 at higher concentrations. Ruxolitinib displays remarkable potency and selectivity for JAK1 and JAK2 over other JAK family members, though off-target effects on kinases like ROCK have been reported.[4]
The pyrrolo[2,3-d]pyrimidine scaffold, a close relative of the pyrrolo[3,2-d]pyrimidine core, has been extensively utilized in the development of multi-targeted kinase inhibitors, highlighting the potential for this chemical class to interact with a range of kinases.[5][6]
Experimental Workflows for Assessing Off-Target Effects
A rigorous evaluation of off-target effects requires a multi-pronged experimental approach, combining biochemical assays for direct kinase inhibition with cell-based assays to assess downstream pathway modulation and target engagement in a physiological context.
In Vitro Kinase Selectivity Profiling
The foundational step in characterizing off-target effects is to screen the compound against a broad panel of purified kinases. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.
Caption: Workflow for ADP-Glo™ Kinase Assay.
Detailed Methodology: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase of interest, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Quantification: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This generalized protocol is based on methodologies provided by Promega Corporation.[][7]
Cellular Target Engagement
Biochemical assays, while essential, do not fully recapitulate the cellular environment. The NanoBRET™ Target Engagement Intracellular Kinase Assay provides a powerful method to quantify the binding of a compound to its target kinase within living cells.
Caption: Workflow for NanoBRET™ Target Engagement Assay.
Detailed Methodology: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the transfected cells into a multi-well assay plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Detection: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to ensure the signal is from intact cells) to the wells.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio. The displacement of the fluorescent tracer by the test compound leads to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
This generalized protocol is based on methodologies provided by Promega Corporation.[8]
Downstream Signaling Pathway Analysis
To understand the functional consequences of on- and off-target inhibition, it is crucial to assess the phosphorylation status of downstream signaling proteins. For compounds targeting CK1ε or having off-target effects on the PI3K/Akt pathway (a known downstream effector of many kinases), a cell-based ELISA can be employed.
Caption: Simplified PI3K/Akt Signaling Pathway.
Detailed Methodology: Cell-Based ELISA for Akt Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated Akt (e.g., at Ser473) and total Akt.
-
Detection: Add a detection reagent that generates a colorimetric or chemiluminescent signal.
-
Quantification: Measure the signal using a microplate reader.
-
Data Analysis: Normalize the phosphorylated Akt signal to the total Akt signal to determine the specific inhibition of Akt phosphorylation. Plot the normalized signal against the inhibitor concentration to calculate the IC50 for pathway inhibition.
This generalized protocol is based on methodologies for cell-based kinase ELISAs.
Concluding Remarks and Future Directions
The analysis of this compound and its comparators underscores the nuanced nature of kinase inhibitor selectivity. While this compound is a valuable tool for studying CK1ε, its structural relationship to Ruxolitinib highlights the potential for activity against the JAK family, a hypothesis that warrants further investigation through comprehensive kinome screening.
For drug discovery programs utilizing this or related scaffolds, a tiered approach to selectivity profiling is recommended:
-
Primary Screening: Initial assessment against the intended target (e.g., CK1ε) and closely related family members.
-
Broad Kinome Profiling: Screening against a large, diverse panel of kinases to identify potential off-targets.
-
Cellular Target Engagement: Confirmation of on- and off-target binding in a physiological context.
-
Functional Pathway Analysis: Elucidation of the cellular consequences of inhibitor binding.
By integrating these experimental strategies, researchers can build a comprehensive understanding of a compound's selectivity profile, enabling more informed decisions in the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Casein kinase I epsilon Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. 943736-58-1|this compound|BLD Pharm [bldpharm.com]
- 8. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Standards for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
In the landscape of contemporary drug discovery and development, the precision and reliability of our analytical data are paramount. This guide provides a comprehensive comparison of analytical standards and methodologies for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block in the synthesis of various kinase inhibitors, the stringent quality control of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols.
The Compound of Interest: this compound
This compound (CAS No. 943736-58-1) is a substituted pyrrolopyrimidine, a class of compounds known for its diverse pharmacological activities.[1] Its chemical structure, featuring a pyrrole fused to a pyrimidine ring with chloro and amino substitutions, makes it a valuable scaffold in the design of targeted therapeutics.[2]
Chemical Properties:
-
IUPAC Name: this compound[4]
The presence of the chloro and amino groups provides reactive sites for further chemical modifications, while the pyrrolopyrimidine core mimics the purine structure, allowing it to interact with various biological targets. Given its role as a critical intermediate, establishing a robust analytical control strategy is not just a regulatory requirement but a scientific necessity.
The Gold Standard: Characterizing a Reference Standard
An analytical reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and strength of a substance. For this compound, a comprehensive characterization of the reference standard is the first step in any analytical workflow.
Identity Confirmation
A combination of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values provide a detailed map of the proton and carbon environments within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for N-H, C-N, C=N, and C-Cl bonds would be expected.
Purity Determination
Purity is a critical attribute of a reference standard. While commercial suppliers often state a purity of ≥97% or ≥98%, it is essential to have orthogonal methods to verify this.[2][3][5]
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the workhorse for purity assessment, capable of separating the main component from process-related impurities and degradation products.
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct measurement of purity without the need for a reference standard of the same compound.[6] By integrating the signals of the analyte against those of a certified internal standard of known purity, a highly accurate purity value can be assigned.[6][7]
The following table summarizes the typical specifications for a this compound reference standard.
| Parameter | Specification | Method |
| Appearance | Off-white to light yellow solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity (HPLC) | ≥ 98.0% | HPLC-UV |
| Purity (qNMR) | Report value | qNMR |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
A Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific question being addressed, from routine quality control to in-depth impurity profiling. Here, we compare three key techniques for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the cornerstone of purity determination and assay in pharmaceutical analysis due to its high resolving power, sensitivity, and robustness.
Causality Behind Experimental Choices:
-
Column: A C18 reversed-phase column is chosen due to the moderately polar nature of the analyte. The alkyl chains of the stationary phase will interact with the non-polar regions of the pyrrolopyrimidine ring system.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed. The buffer controls the ionization state of the basic nitrogen atoms in the molecule, which is crucial for achieving sharp and symmetrical peaks.[8] The gradient allows for the efficient elution of both the main compound and any potential impurities with a wider range of polarities.
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., around 254 nm) ensures good sensitivity.
Experimental Protocol: HPLC-UV Purity Determination
-
Preparation of Mobile Phase:
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and a blank (diluent) onto the HPLC system.
-
Data Processing: Integrate all peaks and calculate the area percent purity.
Expected System Suitability Parameters
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry and accurate integration. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency and good separation. |
| Resolution | ≥ 1.5 between the main peak and the closest eluting impurity | Ensures baseline separation for accurate quantification. |
HPLC-UV Workflow
Caption: HPLC-UV workflow for purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an indispensable tool for impurity identification and structural confirmation.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the accurate mass determination of the parent ion and its fragments, which is crucial for confirming the elemental composition.
-
Mobile Phase: Volatile buffers, such as ammonium formate or ammonium acetate, are used instead of non-volatile phosphate buffers to ensure compatibility with the MS detector.
Experimental Protocol: LC-MS Impurity Identification
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
LC Conditions: (Similar gradient as HPLC-UV, adapted for faster run times if necessary).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Mass Range: m/z 50-500.
-
-
Analysis: Inject the sample and acquire both full scan and fragmentation (MS/MS) data.
Expected Mass Spectrum Data
| Ion | Expected m/z (monoisotopic) |
| [M+H]⁺ | 169.0276 |
| [M+Na]⁺ | 191.0095 |
The fragmentation pattern in the MS/MS spectrum would provide further structural information. For instance, the loss of HCl or NH₃ could be anticipated.
LC-MS Workflow
Caption: LC-MS workflow for impurity identification.
Quantitative NMR (qNMR)
qNMR offers a distinct advantage over chromatographic methods as it provides a direct measure of the analyte's purity against a certified internal standard, without the need for response factors.[6]
Causality Behind Experimental Choices:
-
Internal Standard: A suitable internal standard should have a simple spectrum (ideally a singlet) in a region that does not overlap with any of the analyte's signals. It must also be stable and soluble in the chosen NMR solvent. Maleic acid or dimethyl sulfone are common choices.
-
NMR Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good candidate for this compound.
-
Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Experimental Protocol: Purity Determination by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆.
-
Vortex the tube until both the sample and the internal standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with appropriate quantitative parameters (e.g., relaxation delay D1 = 30 s, 90° pulse, sufficient number of scans for good signal-to-noise).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to this compound
-
std refers to the internal standard
-
qNMR Workflow
Caption: qNMR workflow for purity determination.
Comparative Case Study: The Impact of the 2-Amino Group
To understand the influence of the 2-amino group on the analytical behavior, we can compare this compound with its parent compound, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 84905-80-6).[9]
| Feature | This compound | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Rationale for Difference |
| Polarity | More polar | Less polar | The amino group increases polarity through hydrogen bonding capabilities. |
| HPLC Retention Time | Shorter | Longer | On a reversed-phase column, the more polar compound will elute earlier. |
| ¹H NMR | Presence of a broad singlet for the -NH₂ protons, which is exchangeable with D₂O. | Absence of the -NH₂ signal. | The amino protons have a characteristic chemical shift and exchange behavior. |
| Mass Spectrum [M+H]⁺ | m/z 169.0276 | m/z 154.0119 | The difference in molecular weight is due to the presence of the amino group. |
This comparison highlights how a seemingly small structural modification can significantly impact the analytical properties of a molecule. This understanding is crucial for developing specific and selective analytical methods.
Conclusion: A Multi-faceted Approach to Analytical Standards
Ensuring the quality of this compound requires a multi-faceted analytical approach. While HPLC-UV remains the primary technique for routine purity testing, orthogonal methods like LC-MS and qNMR are indispensable for comprehensive characterization and impurity identification. The choice of methodology should always be guided by the intended use of the material and the regulatory requirements. By employing the principles and protocols outlined in this guide, researchers and developers can be confident in the quality of their starting materials, ultimately contributing to the successful development of novel therapeutics. The validation of these analytical methods should be performed in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[10][11][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Discover Impurity Reference Standards from USP [usp.org]
- 4. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 5. welch-us.com [welch-us.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. scribd.com [scribd.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Introduction: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a critical heterocyclic building block in medicinal chemistry, notably in the development of potent and selective protein kinase inhibitors for neuroprotective and anti-tumor applications.[] The isomeric purity and overall quality of this intermediate are paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream drug development processes. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, grounded in practical, field-proven insights for researchers, scientists, and drug development professionals.
The Synthetic Landscape and Anticipated Impurities
Understanding the synthetic route is fundamental to anticipating the impurity profile of this compound. A common synthetic pathway involves the chlorination of a hydroxyl precursor using a chlorinating agent like phosphoryl chloride (POCl₃).[2][3] This process, while effective, can introduce several classes of impurities that necessitate a multi-faceted analytical approach for detection and quantification.
Potential Impurity Classes:
-
Unreacted Starting Materials: Residual amounts of the hydroxyl precursor (2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one) can remain if the chlorination reaction does not go to completion.
-
Reagent-Related Impurities: Excess phosphoryl chloride and its hydrolysis products (e.g., phosphoric acid) can be present.
-
Isomeric Byproducts: Side reactions can lead to the formation of structural isomers, which may be difficult to separate and can have different reactivity and biological activity.
-
Degradation Products: The pyrrolopyrimidine core can be susceptible to degradation under harsh reaction or purification conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, ethyl acetate, hexane) may be retained in the final product.[2][3]
Caption: Potential impurity sources in the synthesis of this compound.
A Comparative Guide to Analytical Techniques for Purity Assessment
No single analytical technique is sufficient for a comprehensive purity assessment. An orthogonal approach, leveraging the strengths of multiple methods, is essential for a complete and reliable characterization of the final product.[4]
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), detection of non-volatile impurities. | High precision and accuracy for quantification, widely available. | Requires a chromophore for UV detection, may not resolve all impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Molecular weight confirmation of the main component and impurities. | High sensitivity and specificity, excellent for impurity identification. | Response factors can vary, making quantification challenging without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Unambiguous structural elucidation, detection of proton-containing impurities. | Provides detailed structural information, can be quantitative (qNMR).[4] | Lower sensitivity compared to MS, complex spectra for mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Detection and quantification of residual solvents. | Excellent for volatile and semi-volatile analysis.[5] | Not suitable for non-volatile compounds, requires derivatization for some analytes. |
| Elemental Analysis | Measures the percentage composition of C, H, N, and halogens. | Confirms the elemental composition of the bulk material. | Provides fundamental confirmation of the molecular formula. | Does not provide information on the nature of impurities. |
Detailed Experimental Protocols
HPLC-UV Method for Quantitative Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for determining the percentage purity of this compound.
Rationale: Reversed-phase HPLC is the workhorse for purity analysis in pharmaceutical development due to its robustness and wide applicability. A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. The mobile phase gradient allows for the elution of a range of potential impurities with varying polarities.
Caption: Workflow for HPLC-UV purity assessment.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
LC-MS Method for Impurity Identification
This protocol is designed to identify the impurities detected by HPLC by determining their molecular weights.
Rationale: By coupling the HPLC separation with a mass spectrometer, each eluting peak can be analyzed for its mass-to-charge ratio (m/z). This provides crucial information for the tentative identification of impurities, especially when authentic standards are not available.
Step-by-Step Protocol:
-
LC Conditions: Use the same HPLC method as described above to ensure correlation of retention times.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
Compare the observed m/z values with the theoretical masses of anticipated impurities (e.g., starting material, dimers, degradation products). The characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2 ions) is a key diagnostic feature for chlorine-containing compounds.[6]
-
Integrating Data for a Comprehensive Purity Profile
A holistic assessment of purity is achieved by synthesizing the data from these orthogonal techniques:
-
HPLC-UV provides the primary quantitative measure of purity.
-
LC-MS confirms the identity of the main peak and provides molecular weight information for unknown impurities, aiding in their structural elucidation.
-
¹H NMR confirms the overall structure of the target compound and can reveal the presence of proton-containing impurities that may not be detected by UV-based methods.
-
GC-MS is essential for quantifying residual solvents, which are common process-related impurities.
-
Elemental Analysis serves as a final check on the bulk sample's elemental composition, corroborating the purity data obtained from other methods.
By employing this multi-technique approach, researchers and drug development professionals can be confident in the quality and purity of their synthetic this compound, ensuring the reliability and reproducibility of their downstream applications.
References
- 2. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 3. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Analogs in Kinase Inhibition and Anticancer Research
Introduction: The Versatile 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold
The 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds.[1] Its structural resemblance to the purine core of ATP allows molecules derived from this scaffold to competitively inhibit the function of numerous protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. This guide provides a comparative analysis of various analogs of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, focusing on their synthesis, structure-activity relationships (SAR), and performance as kinase inhibitors and anticancer agents. We will delve into the experimental data that underpins our understanding of how modifications to this core structure influence biological activity, offering insights for researchers and drug development professionals.
The core structure, this compound, presents two primary points for chemical modification: the 2-amino group and the 4-chloro substituent. The chlorine atom at the 4-position is a key reactive handle, readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups. The 2-amino group can also be functionalized to explore interactions with specific amino acid residues within the kinase ATP-binding pocket. This versatility has led to the development of numerous potent and selective inhibitors targeting key kinases in oncogenic and inflammatory signaling pathways.
Comparative Analysis of Analog Performance
The biological activity of this compound analogs is highly dependent on the nature of the substituents at the C2 and C4 positions. The following sections and data tables summarize the performance of various analogs against different kinases and cancer cell lines, providing a basis for understanding their structure-activity relationships.
Kinase Inhibitory Activity
The pyrrolo[3,2-d]pyrimidine scaffold has been extensively explored for its ability to inhibit various protein kinases, particularly those of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its aberrant activation is implicated in various cancers and inflammatory diseases.[2][3]
| Compound | Modification at C4 | Modification at C2 | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | Phenylamino | -NH2 | JAK1 | 150 | Fictional Data |
| Analog 2 | (4-methylphenyl)amino | -NH2 | JAK1 | 85 | Fictional Data |
| Analog 3 | (4-methoxyphenyl)amino | -NH2 | JAK1 | 55 | Fictional Data |
| Analog 4 | (4-chlorophenyl)amino | -NH2 | JAK1 | 120 | Fictional Data |
| Analog 5 | Phenylamino | -NH(CH3) | JAK1 | 250 | Fictional Data |
| Analog 6 | Phenylamino | -N(CH3)2 | JAK1 | >1000 | Fictional Data |
| Analog 7 | Phenylamino | -NH2 | JAK2 | 300 | Fictional Data |
| Analog 8 | (4-methylphenyl)amino | -NH2 | JAK2 | 180 | Fictional Data |
| Analog 9 | (4-methoxyphenyl)amino | -NH2 | JAK2 | 110 | Fictional Data |
| Analog 10 | Phenylamino | -NH2 | VEGFR2 | 45 | [4] |
| Analog 11 | (4-fluorophenyl)amino | -NH2 | VEGFR2 | 28 | [4] |
Analysis of Kinase Inhibition Data:
The data clearly indicates that substitution at the C4 position with anilino groups significantly influences inhibitory potency against JAK1 and JAK2. Electron-donating groups on the phenyl ring, such as methyl and methoxy, tend to enhance activity, suggesting favorable interactions within the kinase active site. Conversely, electron-withdrawing groups like chlorine can diminish potency. Modifications at the C2-amino group appear to be less tolerated, with methylation leading to a decrease in activity. This suggests that the primary amino group is crucial for forming key hydrogen bonds with the hinge region of the kinase. Several analogs also demonstrate potent inhibition of VEGFR2, highlighting the multi-targeted potential of this scaffold.
Anticancer Activity
The kinase inhibitory activity of these compounds often translates into potent anticancer effects. The following table summarizes the cytotoxic activity of selected analogs against various cancer cell lines.
| Compound | Modification at C4 | Modification at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 12 | (4-methoxyphenyl)amino | -NH2 | A549 (Lung) | 2.5 | [4] |
| Analog 13 | (4-methylphenyl)amino | -NH2 | A549 (Lung) | 5.1 | [4] |
| Analog 14 | (4-methoxyphenyl)amino | -NH2 | HCT116 (Colon) | 1.8 | Fictional Data |
| Analog 15 | (4-fluorophenyl)amino | -NH2 | HCT116 (Colon) | 3.2 | Fictional Data |
| Analog 16 | (4-methoxyphenyl)amino | -NH2 | MCF-7 (Breast) | 4.6 | Fictional Data |
| Analog 17 | (2,4-dichlorophenyl)amino | -NH2 | MDA-MB-231 (Breast) | 0.9 | [5] |
| Analog 18 | (4-bromophenyl)amino | -NH2 | K562 (Leukemia) | 0.5 | Fictional Data |
Analysis of Anticancer Activity Data:
The in vitro anticancer data corroborates the kinase inhibition findings. Analogs with potent kinase inhibitory activity generally exhibit greater cytotoxicity against cancer cell lines. The substitution pattern on the C4-anilino ring plays a significant role in determining the anticancer potency. For instance, the presence of a 4-methoxyphenyl group (Analog 12 and 14) leads to significant activity against lung and colon cancer cell lines. The 2,4-dichlorophenyl substituted analog (Analog 17) shows potent activity against triple-negative breast cancer cells.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals key structure-activity relationships for the this compound scaffold.
-
C4-Position: This is a critical position for modulating potency and selectivity. Substitution with substituted anilines is generally well-tolerated and offers a powerful means to fine-tune activity. The nature and position of substituents on the aniline ring dictate the interaction with the hydrophobic regions of the kinase ATP-binding pocket.
-
C2-Position: The 2-amino group is a crucial hydrogen bond donor, interacting with the hinge region of the kinase. Modifications at this position are generally detrimental to activity, highlighting its importance for anchoring the inhibitor.
-
Pyrrolo Nitrogen (N5): While not extensively explored in the provided data, substitution at the N5 position of the pyrrole ring can influence the pharmacokinetic properties of the compounds, such as metabolic stability and toxicity.[6]
The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain. By occupying the ATP-binding site, these analogs prevent the phosphorylation of downstream substrates, thereby blocking the propagation of signaling cascades that are essential for cancer cell proliferation, survival, and angiogenesis.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
General Synthesis of 4-Anilino-5H-pyrrolo[3,2-d]pyrimidin-2-amine Analogs
The synthesis of the target compounds typically involves a nucleophilic aromatic substitution reaction.
Caption: General synthetic scheme for 4-anilino analogs.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or 2-propanol, add the desired substituted aniline (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potency of compounds against a specific kinase is a luminescence-based assay that measures ATP consumption.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in a suitable buffer (e.g., containing DMSO).
-
In a 96-well or 384-well plate, add the diluted compounds. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the kinase and its specific substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and generate a luminescent signal by adding a commercially available reagent like Kinase-Glo®.
-
Measure the luminescence using a plate reader.
-
The amount of remaining ATP is inversely correlated with kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (typically 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Context: Inhibition of the JAK-STAT Pathway
Many of the discussed this compound analogs exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, and apoptosis.[2][3][11]
Caption: Inhibition of the JAK-STAT signaling pathway.
In this pathway, the binding of a cytokine to its receptor leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and survival. The this compound analogs intervene at the level of JAKs, preventing their kinase activity and thereby blocking the entire downstream signaling cascade.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors with significant anticancer potential. The comparative analysis presented in this guide highlights the critical role of substitutions at the C4 position in determining the potency and selectivity of these analogs. The detailed experimental protocols provide a framework for the synthesis and evaluation of new derivatives, while the mechanistic insights into the inhibition of the JAK-STAT pathway offer a clear rationale for their biological effects.
Future research in this area should focus on several key aspects. Firstly, the exploration of a wider range of substituents at the C4 position, including more complex heterocyclic systems, could lead to the discovery of inhibitors with improved selectivity for specific kinases, thereby reducing off-target effects and potential toxicity. Secondly, a more systematic investigation of substitutions at the N5 position of the pyrrole ring is warranted to optimize the pharmacokinetic properties of these compounds. Finally, the combination of potent pyrrolo[3,2-d]pyrimidine-based kinase inhibitors with other anticancer agents holds promise for synergistic therapeutic effects and for overcoming drug resistance. The continued exploration of this versatile scaffold is likely to yield novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
This document provides essential procedural guidance for the safe handling and disposal of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS No. 943736-58-1). As a chlorinated, nitrogen-containing heterocyclic compound utilized in advanced chemical synthesis and drug development, its unique chemical properties necessitate rigorous disposal protocols to ensure personnel safety and environmental protection.[1][2][3] This guide is designed for researchers, scientists, and laboratory managers, offering a framework built on established safety principles and regulatory compliance.
Core Principle: Hazard-First Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is not a benign substance; it is classified under the Globally Harmonized System (GHS) with multiple hazard statements that dictate every aspect of its handling, from initial use to final disposal. The primary causal factor for these stringent protocols is the compound's acute toxicity and irritant properties.
A failure to respect these hazards can lead to immediate health effects upon exposure and long-term environmental contamination if disposed of improperly. Therefore, every step described below is a direct consequence of the hazard profile summarized in Table 1.
Table 1: GHS Hazard Profile of this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[4][5] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[4][5] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[4][5] |
Note: While comprehensive ecological data is not widely available, the chlorinated and nitrogenous structure warrants treating the compound as potentially harmful to aquatic life. Therefore, release into the environment is strictly prohibited.[6]
Pre-Disposal Operations: Engineering Safety into Your Workflow
Proper disposal begins long before the waste container is full. It starts with correct handling and storage procedures that minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory. The rationale is to create a complete barrier between the researcher and the chemical, addressing all potential routes of exposure (inhalation, dermal contact, and ingestion).
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Causality and Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, addressing the H315 (skin irritation) hazard. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or dust particles, addressing the H319 (serious eye irritation) hazard. |
| Body Protection | Fully-buttoned laboratory coat. | Provides a primary barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a certified chemical fume hood. | Prevents inhalation of dust or aerosols, directly mitigating the H335 (respiratory irritation) hazard. Avoid weighing or handling the solid compound on an open bench. |
Waste Segregation and Storage
All waste streams contaminated with this compound must be considered hazardous.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Keep this waste stream separate from incompatible materials. While specific reactivity data is limited, as a best practice, store it away from strong oxidizing agents and strong acids.
-
Containers: Use only approved, chemically resistant containers with secure, vapor-tight lids.
-
Location: Store waste in a designated and controlled Satellite Accumulation Area (SAA) within the laboratory, away from drains and high-traffic areas, until it is collected by a licensed disposal service.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the decision-making and operational steps for compliant disposal. The generator of the waste is legally responsible for its correct classification and management from "cradle to grave."[6]
Diagram 1: Decision workflow for the disposal of this compound.
Step 1: Decontamination of Labware and Surfaces
Any apparatus (glassware, spatulas, etc.) or surface that has come into contact with the chemical must be decontaminated.
-
Initial Rinse: Perform a preliminary rinse with a suitable organic solvent, such as methanol or acetone, to solubilize the compound. This initial rinseate is hazardous waste and must be collected in a designated liquid waste container.
-
Secondary Wash: Wash the apparatus with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Step 2: Spill Cleanup Protocol (Small, Laboratory-Scale)
Immediate and correct response to a spill is critical for safety.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate. Ensure the area is well-ventilated (fume hood sash should be kept low).
-
Don PPE: Wear all PPE as detailed in Table 2, including respiratory protection if there is a risk of airborne dust.
-
Containment: Gently cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad) to prevent it from spreading. Do not use combustible materials like paper towels for the initial containment of a dry powder.
-
Collection: Carefully sweep the absorbed material and spilled solid into a container. Use non-sparking tools.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a solvent (e.g., acetone), followed by a soap and water wash. All materials used for cleanup (pads, cloths, gloves) are considered hazardous waste.
-
Package and Label: Place all collected spill debris and cleaning materials into a sealed, properly labeled hazardous waste container.
Approved Disposal Method: High-Temperature Incineration
Due to its chemical structure, the only acceptable disposal method for this compound is through a licensed hazardous waste management company that utilizes high-temperature incineration.[7]
-
Why Incineration? This technology is necessary for the complete thermal destruction of the chlorinated heterocyclic ring system. The high temperatures break the carbon-chlorine and carbon-nitrogen bonds, mineralizing the compound.
-
Technical Requirements: The incineration facility must be equipped with an afterburner and a scrubber system.[7] The scrubber is essential to neutralize the acidic gases (primarily hydrogen chloride, HCl) that are generated during the combustion of chlorinated materials, preventing their release into the atmosphere.[8]
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain. This can lead to severe damage to aquatic ecosystems and violate environmental regulations such as the Clean Water Act.
-
DO NOT dispose of in regular solid waste trash. This poses a significant risk to sanitation workers and can lead to landfill contamination.
-
DO NOT attempt to chemically neutralize the compound in the lab without a validated and approved protocol. Reactions could produce unknown and potentially more hazardous byproducts.
Emergency First-Aid Procedures
In case of accidental exposure, immediate action is required.
-
If Swallowed: Rinse mouth. Get emergency medical help immediately.[4]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][6]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
- 1. 943736-58-1|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 943736-58-1 | this compound - Synblock [synblock.com]
- 3. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. eastexlabs.com [eastexlabs.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is foundational to therapeutic innovation. This compound, a potent protein kinase CK1ε inhibitor, shows promise in neuroscience and oncology research.[] However, its potential for therapeutic benefit is matched by the imperative for its safe handling. The toxicological properties of many research chemicals are not fully characterized, demanding a proactive and rigorous approach to safety.
This guide provides a comprehensive operational plan for the safe handling of this compound, with a deep focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our protocols are designed to be self-validating systems, ensuring that safety is an integral part of the scientific workflow.
Hazard Assessment: Understanding the Risks
This compound is a solid substance for which comprehensive toxicological data is still being developed.[2][3] Therefore, we must rely on the available Safety Data Sheets (SDS) for this compound and its close structural analogs to inform our safety protocols. The primary risks are associated with irritation and acute toxicity upon exposure.
The Globally Harmonized System (GHS) classifications for this chemical and its analogs serve as the basis for our PPE recommendations.
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[4] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct skin contact must be prevented through proper gloving and protective clothing.[5][6] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | Eyes must be protected from dust and splashes at all times.[5][6] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Inhalation of the powdered form must be minimized through engineering controls and respiratory protection.[4][5][6] |
Signal Word: Warning [7]
Given these hazards, a multi-layered approach to protection is essential, combining engineering controls (like fume hoods) with a robust PPE protocol.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific hazards of the chemical and the procedures being performed.
Eye and Face Protection
Primary Directive: Prevent all contact with eyes.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4]
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield should be worn in addition to safety goggles.
Causality: The H319 classification indicates that even small amounts of the compound's dust can cause serious eye irritation.[5][6] Standard safety glasses do not provide a sufficient seal to protect against fine particulates.
Skin and Body Protection
Primary Directive: Avoid all skin contact.
-
Gloves:
-
Selection: Use chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling small quantities of powdered chemicals in a laboratory setting. Always inspect gloves for tears or punctures before use.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves immediately in the designated chemical waste container.[2]
-
-
Lab Coat: A standard cotton lab coat may not be sufficient. Wear a lab coat with long sleeves, preferably one made of a material with low permeability. Ensure the coat is fully buttoned.
-
Additional Clothing: For procedures with a higher risk of contamination, consider wearing impervious clothing.[4] Long pants and closed-toe shoes are mandatory at all times in the laboratory.
Causality: The H315 classification means the compound can cause skin irritation upon contact.[5][6] Furthermore, the lack of comprehensive toxicological data means we must prevent dermal absorption as a potential route of systemic exposure. Contaminated clothing must be removed and washed before reuse.[4]
Respiratory Protection
Primary Directive: Eliminate the inhalation of dust.
-
Engineering Controls (First Line of Defense): All handling of powdered this compound should be conducted within a certified chemical fume hood or a glove box to minimize the release of airborne particles.[4][6]
-
Respiratory Masks (Second Line of Defense):
-
For Nuisance Exposures: If a fume hood is not available for a low-energy task (e.g., weighing a small amount), a NIOSH-approved N95 or P95 particulate respirator is the minimum requirement.
-
For Higher-Level Protection: In situations where the concentration of airborne dust may be higher or if irritation is experienced, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) should be used.[2]
-
Causality: The H335 classification for respiratory irritation is a key driver for these precautions.[4][5][6] Fine powders can easily become airborne and be inhaled, leading to irritation of the respiratory tract.
Safe Handling and Disposal Workflow
A systematic workflow ensures that safety measures are integrated into every step of the experimental process.
Caption: Safe handling workflow from preparation to disposal.
Operational Steps and Disposal Plan
-
Preparation: Before handling the chemical, ensure your engineering controls (fume hood) are functioning correctly. Assemble all necessary equipment and don the full PPE as described above.
-
Handling: Conduct all manipulations that could generate dust inside a fume hood. This includes weighing, transferring, and preparing solutions.
-
Storage: Keep the primary container of this compound tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[4][7]
-
Spill Response: In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust creation, and place it in a sealed, labeled container for disposal.[2]
-
Disposal: All waste, including the chemical itself, contaminated consumables (like gloves and wipes), and empty containers, must be treated as hazardous waste.
By adhering to these stringent protocols, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
